molecular formula C13H11ClN2O2 B2633073 Ethyl 4-(2-chloropyrimidin-4-yl)benzoate CAS No. 499195-60-7

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Cat. No.: B2633073
CAS No.: 499195-60-7
M. Wt: 262.69
InChI Key: PTSZMMLYAGLVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-chloropyrimidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSZMMLYAGLVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499195-60-7
Record name Ethyl 4-(2-chloro-4-pyrimidinyl)benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5W4V4NZ5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, with the Chemical Abstracts Service (CAS) number 499195-60-7 , is a pivotal intermediate in contemporary medicinal chemistry.[1][2][3][4] Its molecular structure, featuring a reactive chloropyrimidine moiety linked to an ethyl benzoate group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

The primary significance of this compound lies in its role as a precursor to a variety of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound provides a scaffold that can be readily modified to introduce various pharmacophores, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. A notable example of its application is in the synthesis of Momelotinib, a Janus kinase (JAK1/2) inhibitor.[2]

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safety in the laboratory.

PropertyValueSource
CAS Number 499195-60-7[1][2][3][4]
Molecular Formula C13H11ClN2O2[1][3]
Molecular Weight 262.69 g/mol [1][3]
Appearance White solid[1]
Purity Typically ≥97%
Solubility Soluble in organic solvents such as acetonitrile and dichloromethane[1]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Ethoxycarbonylphenylboronic acid

  • 2,4-Dichloropyrimidine

  • Toluene

  • 2M Aqueous sodium carbonate solution

  • Tetrakis(triphenylphosphine)palladium(0)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Methanol

  • Acetonitrile

  • Dichloromethane

  • MP TMT Pd-clearing resin (or equivalent palladium scavenger)

Procedure:

  • Reaction Setup: In a reaction flask, combine 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.[1]

  • Inert Atmosphere: Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[1]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%) to the reaction mixture. Continue to bubble nitrogen through the mixture for another 10 minutes.[1]

  • Reaction: Heat the reaction mixture to 100°C initially, then maintain the temperature at 75°C and stir overnight.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and add water to separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Grind the resulting solid with methanol, filter, and wash with methanol. Air dry the solid.

    • For further purification and removal of residual palladium, dissolve the solid in a mixture of acetonitrile and dichloromethane. Add a palladium scavenging resin (e.g., MP TMT Pd-clearing resin) and stir for 48 hours.

    • Filter the mixture and wash the solid resin with dichloromethane.

    • Combine the filtrates and concentrate to yield this compound as a white solid.[1]

Causality Behind Experimental Choices
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a crucial catalyst for the Suzuki coupling. The palladium(0) center undergoes oxidative addition with the aryl halide (2,4-dichloropyrimidine), initiating the catalytic cycle.

  • Sodium Carbonate: The base, in this case, aqueous sodium carbonate, plays a critical role in activating the boronic acid for transmetalation to the palladium center. It facilitates the formation of a more nucleophilic boronate species.

  • Inert Atmosphere: The use of nitrogen is essential to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the reaction.

Visualizing the Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4-Ethoxycarbonylphenylboronic acid - 2,4-Dichloropyrimidine - Toluene - 2M aq. Na2CO3 inert Establish Inert Atmosphere (N2 sparging for 15 min) reagents->inert catalyst Add Catalyst: Tetrakis(triphenylphosphine)palladium(0) inert->catalyst heating Heat to 100°C, then maintain at 75°C overnight catalyst->heating extraction Cool, dilute with EtOAc, and perform aqueous extraction heating->extraction drying Dry organic phase (Na2SO4) and concentrate extraction->drying methanol_wash Grind and wash with Methanol drying->methanol_wash pd_scavenging Palladium Scavenging (Acetonitrile/DCM, Resin) methanol_wash->pd_scavenging final_product Filter and concentrate to obtain This compound pd_scavenging->final_product Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition ArX R-Cl (2,4-Dichloropyrimidine) ArX->OxAdd PdII_complex Cl-Pd(II)L2-R OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar-B(OH)2 (4-Ethoxycarbonylphenylboronic acid) Boronate Ar-B(OH)3- BoronicAcid->Boronate + OH- Base Na2CO3 Boronate->Transmetalation PdII_diaryl Ar-Pd(II)L2-R Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Final Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. While specific spectral data from a public repository is not readily available, the compound has been characterized by ¹H NMR and LC-ESI-MS. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on both the benzoate and pyrimidine rings, as well as the ethyl group protons (a quartet and a triplet). The analysis was performed in DMSO-d6. [1]* ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

Mass Spectrometry (MS)
  • Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This technique is used to determine the molecular weight of the compound and can also provide information about its purity. The expected molecular ion peak would correspond to the molecular weight of this compound (262.69 g/mol ). [1][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be expected:

  • C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.

  • C=N and C=C stretches (aromatic and pyrimidine rings): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ester): Bands in the 1300-1100 cm⁻¹ region.

  • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Safety, Handling, and Disposal

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively documented, related chlorinated pyrimidines are known to be irritants and potentially toxic. Therefore, the following precautions are mandatory:

  • Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are required.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

    • Skin Protection: A lab coat should be worn, and exposed skin should be minimized.

First Aid Measures
  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. In all cases of exposure, it is advisable to consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Applications in Drug Discovery and Development

The utility of this compound stems from the reactivity of the 2-chloro position on the pyrimidine ring. This chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of substituents, which is a key strategy in the optimization of lead compounds in drug discovery.

The ethyl ester functionality also provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This versatility makes this compound a highly valuable intermediate for the construction of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical properties make it an ideal starting material for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and safe handling, intended to empower researchers with the knowledge required for its effective and safe utilization in their scientific endeavors.

References

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2019). MSDS of Ethyl 4-(2-chloropyriMidin-4-yl)
  • Global Substance Registration System. (n.d.). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE.

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused framework for the structural elucidation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical agents, notably kinase inhibitors like Momelotinib.[1][2] We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and chromatographic data to build an irrefutable structural proof. This document is designed to serve as a practical reference, detailing not just the "what" but the "why" behind each experimental choice and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.

Introduction: The Criticality of Structure Confirmation

This compound (Molecular Formula: C₁₃H₁₁ClN₂O₂, Molecular Weight: 262.69 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry.[3][4] Its structure, comprising a substituted pyrimidine ring linked to an ethyl benzoate moiety, presents a unique set of analytical challenges and opportunities. In the pharmaceutical industry, precise structural confirmation is not merely an academic exercise; it is a regulatory necessity and a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring the safety and efficacy of the final drug product.[5][6] An error in structural assignment can have profound consequences, leading to wasted resources, misleading biological data, and potential safety risks.

This guide will systematically deconstruct the molecule and outline a multi-technique approach to its structural verification, emphasizing the synergy between different analytical methods.

The Analytical Blueprint: A Multi-Modal Approach

No single analytical technique can definitively elucidate a complex molecular structure in isolation.[7][8] A comprehensive approach that combines data from various spectroscopic and chromatographic methods is essential. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system.

Below is a logical workflow for the structure elucidation of this compound.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Purity Analysis Synthesis Synthesis via Suzuki Coupling Purification Chromatographic Purification (HPLC/Column) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (MS) (EI/ESI) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR HPLC HPLC-UV Analysis Purification->HPLC GC GC-MS (for volatile impurities) Purification->GC StructureConfirmation Final Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation IR->StructureConfirmation HPLC->StructureConfirmation GC->StructureConfirmation MassSpecFragmentation Parent [M+H]⁺ m/z 263/265 Frag1 Loss of C₂H₄ (Ethylene) Parent->Frag1 Frag2 Loss of C₂H₅O (Ethoxy radical) Parent->Frag2 Frag3 Cleavage at aryl-pyrimidine bond Parent->Frag3 Product1 m/z 235/237 Frag1->Product1 Product2 m/z 218/220 Frag2->Product2 Product3 m/z 149 (benzoate fragment) m/z 114/116 (pyrimidine fragment) Frag3->Product3

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Kinase Inhibitor Synthesis

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive 2-chloropyrimidine core coupled with an ethyl benzoate moiety, makes it a highly valuable intermediate for the synthesis of complex molecular targets. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and a discussion of its reactivity, with a particular focus on its pivotal role in the synthesis of the Janus kinase (JAK) inhibitor, Momelotinib. For researchers engaged in the development of targeted therapies, a thorough understanding of this intermediate is crucial for efficient and successful drug candidate synthesis.[1]

Physicochemical and Structural Properties

This compound is typically isolated as an off-white solid.[2][3] A comprehensive summary of its key physical and structural properties is provided below, offering a foundational dataset for laboratory use.

PropertyValueSource(s)
CAS Number 499195-60-7[2][4][5]
Molecular Formula C₁₃H₁₁ClN₂O₂[4][5]
Molecular Weight 262.69 g/mol [4][5]
Appearance Off-white solid[2][3]
Melting Point 120-124 °C[2][3][6]
Boiling Point 442.9 ± 28.0 °C (Predicted)[2][3][6]
Density 1.265 ± 0.06 g/cm³ (Predicted)[2][3][6]
SMILES CCOC(=O)c1ccc(cc1)-c1ccnc(Cl)n1
InChIKey PTSZMMLYAGLVQJ-UHFFFAOYSA-N

Synthesis and Mechanism: A Palladium-Catalyzed Approach

The most prevalent and scalable synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a reliable and high-yield pathway to connect the pyrimidine and benzoate rings.

The chosen methodology involves the coupling of 4-ethoxycarbonylphenylboronic acid with 2,4-dichloropyrimidine . The causality behind this choice lies in the commercial availability and stability of both starting materials. The palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is selected for its efficiency in facilitating the key transmetalation and reductive elimination steps of the catalytic cycle. The use of an aqueous sodium carbonate solution is critical, as the base activates the boronic acid for transmetalation to the palladium center.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Boronic_Acid 4-Ethoxycarbonylphenyl- boronic Acid Coupling_Step Suzuki Coupling Boronic_Acid->Coupling_Step Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Coupling_Step Catalyst Pd(PPh₃)₄ Catalyst->Coupling_Step Catalyzes Base Na₂CO₃ (aq) Base->Coupling_Step Activates Solvent Toluene / H₂O Solvent->Coupling_Step Temp 75-100 °C Temp->Coupling_Step Product Ethyl 4-(2-chloropyrimidin- 4-yl)benzoate Coupling_Step->Product

Figure 1: Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability.

  • Inert Atmosphere Preparation: To a reaction vessel, add 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene (approx. 10 mL per gram of dichloropyrimidine), and a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Degassing: Vigorously stir the mixture while bubbling nitrogen gas through the suspension for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture. Continue to bubble nitrogen through the solution for an additional 10 minutes.

  • Reaction: Heat the mixture to 100 °C, then maintain the temperature at 75 °C overnight. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers.

  • Extract the aqueous layer with an additional portion of ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude solid can be further purified by grinding with methanol, followed by filtration and washing to yield the final product as a white solid.[4]

Chemical Reactivity and the Principle of Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position of the pyrimidine ring. Pyrimidines are electron-deficient aromatic systems, and the presence of the two ring nitrogen atoms significantly activates the halogen substituent towards nucleophilic aromatic substitution (SₙAr).

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. The C2 position is particularly electrophilic due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms. This makes it the primary site for nucleophilic attack, allowing for the regioselective introduction of a wide variety of substituents, most commonly amines. This selective reactivity is fundamental to its use in constructing more complex molecules like Momelotinib.

SNAr_Mechanism cluster_reactants Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer + Nucleophile (Addition) Nuc Nucleophile (e.g., R-NH₂) Product Substituted Product Meisenheimer->Product - Cl⁻ (Elimination)

Figure 2: Generalized SₙAr Reaction Pathway.

Application in Drug Discovery: The Synthesis of Momelotinib

This compound is a well-documented intermediate in the synthesis of Momelotinib, a potent inhibitor of JAK1 and JAK2 kinases used in the treatment of myelofibrosis.[1] In this synthetic route, the crucial SₙAr reaction is employed to couple the pyrimidine core with a substituted aniline, typically 4-morpholinoaniline. The resulting compound, ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate, undergoes further functional group transformations, such as hydrolysis of the ester followed by amidation, to yield the final active pharmaceutical ingredient (API). The reliability and efficiency of the SₙAr reaction on this intermediate are key to the overall success of the Momelotinib synthesis.

Spectroscopic Analysis and Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques. While experimental spectra are best sourced from the user's own analytical data, the following provides an expected profile for verification purposes. The synthesis has been reported to be characterized by ¹H NMR and LC-ESI-MS, with results being consistent with the expected structure.[5]

¹H NMR Spectroscopy (Predicted):

  • Ethyl Ester Protons: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Benzoate Ring Protons: Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Pyrimidine Ring Protons: Two distinct signals in the downfield aromatic region, likely doublets, corresponding to the two protons on the pyrimidine ring.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the downfield region (typically ~165 ppm) corresponding to the ester carbonyl group.

  • Aromatic Carbons: Multiple signals in the aromatic region (120-170 ppm) for the carbons of the benzoate and pyrimidine rings.

  • Ethyl Group Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 263.06, corresponding to the protonated form of the molecule (C₁₃H₁₂ClN₂O₂⁺). Isotopic peaks corresponding to the presence of ³⁷Cl would also be expected.

Infrared (IR) Spectroscopy:

  • Key Functional Group Frequencies:

    • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

    • C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Conclusion

This compound is a cornerstone intermediate for the development of pyrimidine-based kinase inhibitors. Its well-defined synthesis via Suzuki coupling and the predictable, highly regioselective reactivity of its 2-chloro substituent via the SₙAr mechanism provide a robust platform for molecular elaboration. The detailed protocols and chemical principles outlined in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this versatile compound in their synthetic campaigns, ultimately accelerating the discovery of novel therapeutics.

References

  • Home Sunshine Pharma. Ethyl4-(2-chloropyrimidin-4-yl)benzoate CAS 499195-60-7.
  • Tsev Sunshine Pharma. Ethyl4- (2-chloropyrimidin-4-yl) benzoate CAS 499195-60-7.
  • LookChem. CAS 499195-60-7 Ethyl4-(2-chloropyrimidin-4-yl)benzoate.
  • Blossom Biotechnologies Inc. Ethyl4-(2-chloropyrimidin-4-yl)benzoate CAS 499195-60-7.
  • Hangzhou Longshine Bio-Tech Co.,LTD. This compound.

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its molecular architecture, featuring a reactive chloropyrimidine core coupled with a versatile ethyl benzoate moiety, positions it as a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a field-proven synthesis protocol with mechanistic insights, analytical characterization techniques, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Profile and Physicochemical Properties

This compound is a white solid organic compound.[1] Its structure is defined by a central pyrimidine ring substituted at the C2 position with a chlorine atom and at the C4 position with a 4-(ethoxycarbonyl)phenyl group. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the ethyl ester provides a site for hydrolysis or amidation, enabling further molecular diversification.

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁ClN₂O₂[1][2][3]
Molecular Weight 262.69 g/mol [1][2][3]
CAS Number 499195-60-7[1][4]
Appearance White solid[1]
Canonical SMILES CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2[2]
InChIKey PTSZMMLYAGLVQJ-UHFFFAOYSA-N[2]

Strategic Importance in Medicinal Chemistry

The value of this compound lies in its role as a versatile scaffold for building kinase inhibitors. The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of kinases.

This compound serves as a key starting material for drugs such as Momelotinib , a potent Janus kinase (JAK1/2) inhibitor used in the treatment of myelofibrosis.[4] The synthesis of such complex molecules relies on the predictable reactivity of this intermediate, where the chloro-substituent is typically displaced by a complex amine, forming the core of the final active pharmaceutical ingredient (API).[5][6]

Synthesis and Purification Protocol: A Validated Approach

The most common and efficient synthesis of this compound is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust and scalable route for creating the crucial carbon-carbon bond between the pyrimidine and benzoate rings.

Expertise & Causality: The choice of a Suzuki coupling is strategic. It is highly tolerant of various functional groups (like the ester and the chloro-substituent), proceeds under relatively mild conditions, and reliably forms C(sp²)-C(sp²) bonds. The palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), is a workhorse for such transformations, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The aqueous base (sodium carbonate) is essential for activating the boronic acid for the transmetalation step.

Diagram 2: Suzuki Coupling Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Aqueous Workup cluster_purification Purification R1 4-Ethoxycarbonylphenyl boronic acid Reaction Suzuki Coupling Reaction R1->Reaction R2 2,4-Dichloropyrimidine R2->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Base 2M Na₂CO₃ (aq) Base->Reaction Solvent Toluene Solvent->Reaction Temp 75-100 °C, N₂ atm Temp->Reaction W1 Dilute with Ethyl Acetate Reaction->W1 W2 Wash with Water & Brine W1->W2 W3 Dry (Na₂SO₄) & Concentrate W2->W3 P1 Grind/Wash with Methanol W3->P1 P2 Pd Scavenging Resin (optional) P1->P2 P3 Filter & Dry P2->P3 Product Final Product: This compound P3->Product cluster_reactants Reactants cluster_products Products Reactant1 This compound Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Nucleophilic Attack Reactant2 R-NH₂ (Nucleophilic Amine) Reactant2->Intermediate Nucleophilic Attack Product1 Substituted Product (Kinase Inhibitor Core) Intermediate->Product1 Loss of Cl⁻ Base Base (e.g., DIPEA) (HCl Scavenger) Product2 HCl

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active molecules, notably as a building block for kinase inhibitors used in targeted cancer therapies.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective handling, characterization, reaction optimization, and formulation.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in available data and established scientific principles. It is designed to equip researchers with the necessary technical information for its application in a laboratory setting, emphasizing not just the data itself, but the experimental rationale behind its determination.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by its molecular structure and standard chemical identifiers.

  • Chemical Name: this compound[1]

  • Synonyms: Benzoic acid, 4-(2-chloro-4-pyrimidinyl)-, ethyl ester[1][3]

  • CAS Number: 499195-60-7[1][3][4]

  • Molecular Formula: C₁₃H₁₁ClN₂O₂[1][3][5]

  • Molecular Weight: 262.69 g/mol [3][5]

The structure consists of a central pyrimidine ring substituted with a chlorine atom and a phenyl group, which in turn is functionalized with an ethyl ester. This combination of a reactive chloro-pyrimidine moiety and a modifiable ester group makes it a versatile synthetic intermediate.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its behavior in various laboratory and industrial settings, from storage and handling to reaction conditions and purification.

PropertyValue / ObservationSource / Rationale
Appearance White solid[4]
Melting Point Data not consistently reported in public literature.Requires experimental determination (see Section 4.1). For a crystalline solid of this nature, a sharp melting point is expected.
Boiling Point Not applicable; expected to decompose at high temperatures.High molecular weight and aromatic nature suggest decomposition would occur before boiling under atmospheric pressure.
Solubility Soluble in dichloromethane and acetonitrile. Limited solubility in methanol.Based on purification steps described in synthesis literature[4]. The molecule's polarity suggests solubility in moderately polar to polar aprotic organic solvents.
Storage Store in a dry, inert atmosphere at 2-8°C.Recommended for many complex organic molecules to prevent degradation from moisture, oxygen, or heat over time.[6]

Spectral Characterization Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary to the analyzing laboratory, the expected characteristics can be described.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Analysis via ¹H NMR is used to confirm the proton framework of the molecule. Based on the structure, the expected spectrum would feature distinct signals for the aromatic protons on both the pyrimidine and benzene rings, as well as the characteristic quartet and triplet for the ethyl ester group. A synthesis report confirms the structure was verified using ¹H NMR (300 MHz, DMSO-d₆).[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. In an Electrospray Ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 263.69. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The use of LC-ESI-MS for characterization has been reported.[4]

Experimental Methodologies

The trustworthiness of physical property data relies on robust and validated experimental protocols. The following section details standard methodologies for determining the key properties of this compound.

cluster_0 Physical Property Determination Workflow cluster_1 Spectroscopy A Obtain Purified Sample B Visual Inspection (Color, Form) A->B C Melting Point Analysis A->C D Solubility Screening A->D E Structural Confirmation A->E F ¹H NMR & ¹³C NMR E->F Detailed Structure G LC-MS E->G Molecular Weight

Caption: General workflow for the physical and spectral characterization of a solid compound.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range (<2°C) typically indicates high purity.

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a depth of 2-3 mm.

    • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

    • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

  • Causality: The energy required to overcome the crystal lattice forces of a pure compound is very specific, resulting in a sharp melting point. Impurities disrupt this lattice, typically causing melting to occur at a lower temperature and over a broader range.

Solubility Assessment
  • Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents, which is critical for selecting appropriate reaction and purification conditions.

  • Methodology:

    • Solvent Selection: A range of common laboratory solvents of varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube or vial.

    • Titration: A measured volume of the selected solvent (e.g., 1 mL) is added. The mixture is vortexed or agitated at a controlled temperature (e.g., 25°C).

    • Observation: The sample is visually inspected for dissolution. If it dissolves, it is classified as soluble. If not, further solvent can be added incrementally to estimate the solubility limit.

  • Expertise: Based on its structure, high solubility is expected in chlorinated solvents like dichloromethane and polar aprotic solvents like acetonitrile, as supported by synthesis reports.[4] Its solubility is likely lower in highly polar protic solvents like water or nonpolar aliphatic solvents like hexane.

Safety and Handling

A Material Safety Data Sheet (MSDS) provides critical safety information.[5]

  • Hazards: While full toxicological properties have not been thoroughly investigated, the compound may cause respiratory irritation.[5]

  • Handling: Standard laboratory precautions should be employed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or contact with skin and eyes.

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride gas.[5]

Conclusion

This compound is a white solid that is foundational for the synthesis of advanced pharmaceutical agents. Its key physical characteristics include solubility in common organic solvents like dichloromethane and a molecular weight of 262.69 g/mol , which can be readily confirmed by mass spectrometry. While a specific melting point is not widely published, it can be determined using standard laboratory techniques, serving as a reliable indicator of purity. The structural identity is best confirmed through a combination of ¹H NMR and mass spectrometry. This guide provides the essential data and procedural knowledge for scientists to confidently utilize this important chemical intermediate in their research and development endeavors.

References

  • Hangzhou Longshine Bio-Tech. This compound.
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • Global Substance Registration System (GSRS). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE.
  • Capot Chemical Co., Ltd. MSDS of this compound.

Sources

An In-depth Technical Guide to the Solubility Parameters of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility parameters of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. Given its role as a key intermediate in the synthesis of kinase inhibitors, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies.[1][2]

Introduction: The Critical Role of Solubility Parameters in Pharmaceutical Development

In pharmaceutical sciences, the adage "like dissolves like" is quantified through the concept of solubility parameters. These parameters are numerical values that indicate the relative solvency behavior of a specific substance. For an active pharmaceutical ingredient (API) intermediate like this compound, determining its solubility parameters is not merely an academic exercise. It is a cornerstone for rational solvent selection, ensuring efficient purification, preventing unwanted precipitation, and enabling the development of stable and effective drug formulations.[3][4] A precise understanding of these parameters can significantly reduce development timelines and costs by minimizing trial-and-error experimentation.[3]

This guide will delve into the theoretical underpinnings of both Hildebrand and Hansen solubility parameters, provide a detailed methodology for their experimental determination, and illustrate their practical application in the context of this compound.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, offers a single-value estimate of the cohesive energy density of a substance.[5] It is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize one mole of the substance divided by its molar volume.[6]

Equation 1: Hildebrand Solubility Parameter [5][6]

δ = √(ΔHv - RT) / Vm

Where:

  • ΔHv = Molar heat of vaporization

  • R = Ideal gas constant

  • T = Temperature in Kelvin

  • Vm = Molar volume

Substances with similar Hildebrand solubility parameters are more likely to be miscible.[6][7] While effective for nonpolar systems, the Hildebrand parameter has limitations when dealing with molecules that exhibit polar or hydrogen bonding interactions.[5]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-component Hildebrand parameter, Charles Hansen proposed a three-component approach known as the Hansen Solubility Parameters (HSP).[8] This model deconstructs the total cohesive energy into three distinct contributions:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Accounting for hydrogen bond formation.

The relationship between the total Hildebrand parameter and the Hansen components is given by:

Equation 2: Hansen Solubility Parameter Components [9]

δt2 = δd2 + δp2 + δh2

The utility of HSP lies in its ability to provide a more nuanced understanding of solubility, allowing for more precise solvent selection.[10]

Physicochemical Properties of this compound

A foundational step in determining solubility parameters is to characterize the physicochemical properties of the compound.

PropertyValueSource
Molecular FormulaC13H11ClN2O2[11][12][13]
Molecular Weight262.69 g/mol [11][12]
AppearanceWhite solid[11]
Purity≥ 98.0%[1]

Experimental Determination of Hansen Solubility Parameters

The most direct method for determining the HSP of a solid solute like this compound is through solubility testing in a range of well-characterized solvents.[14][15] The principle is to identify which solvents effectively dissolve the solute, and then use the known HSP of those "good" solvents to define a solubility sphere in Hansen space. The center of this sphere represents the HSP of the solute.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_modeling Modeling A Select a diverse range of ~20-40 solvents with known HSP values B Prepare saturated solutions of this compound in each solvent at a constant temperature A->B C Equilibrate solutions (e.g., 24h with agitation) B->C D Quantify the concentration of the dissolved solid (e.g., via HPLC, UV-Vis) C->D E Classify solvents as 'good' (soluble > threshold) or 'bad' (soluble < threshold) D->E F Input solvent HSP data and solubility classification into HSP software E->F G Calculate the center of the solubility sphere (δd, δp, δh) for the solute F->G H Determine the interaction radius (R0) G->H

Figure 1: Experimental workflow for determining Hansen Solubility Parameters.

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose a set of 20-40 solvents with a wide range of known HSP values. The selection should include nonpolar, polar aprotic, and polar protic solvents to adequately probe the three-dimensional Hansen space.

  • Sample Preparation: For each selected solvent, add an excess of this compound to a vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully extract an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Classification: Establish a solubility threshold to classify solvents as "good" or "bad." For example, a solvent might be classified as "good" if the solubility exceeds 10 mg/mL.

  • HSP Calculation: Utilize specialized software (e.g., HSPiP) to input the known HSP of the solvents and the binary classification ("good" or "bad"). The software will then calculate the HSP (δd, δp, δh) and the interaction radius (R0) for this compound that best fits the experimental data.

Application of Solubility Parameters in Practice

The determined solubility parameters serve as a powerful predictive tool in various stages of pharmaceutical development.

Solvent Selection for Synthesis and Purification

The synthesis of this compound involves reactants and products with different polarity profiles.[11] Knowledge of its solubility parameters allows for the selection of an optimal solvent system that can:

  • Effectively dissolve reactants.

  • Facilitate the reaction kinetics.

  • Allow for the selective crystallization of the desired product while keeping impurities in solution.

For purification via crystallization, an ideal solvent or solvent mixture will have a solubility parameter that is close enough to dissolve the compound at an elevated temperature but different enough to allow for precipitation upon cooling.

Formulation Development

In the context of formulation, solubility parameters are crucial for:

  • Excipient Compatibility: Predicting the miscibility of this compound with various pharmaceutical excipients.

  • Amorphous Solid Dispersion: Selecting a suitable polymer for creating an amorphous solid dispersion to enhance the solubility of a poorly soluble API derived from this intermediate.

  • Topical and Transdermal Formulations: Designing vehicle systems that can effectively deliver the API through the skin.

The "distance" (Ra) between the HSP of two substances in Hansen space can be calculated to predict their affinity.

Equation 3: Hansen Distance [8]

Ra2 = 4(δd1 - δd2)2 + (δp1 - δp2)2 + (δh1 - δh2)2

A smaller Ra value indicates a higher likelihood of miscibility.

G cluster_applications Applications A This compound Solubility Parameters (δd, δp, δh) B Solvent Selection for Synthesis A->B Predicts reactant & product solubility C Crystallization & Purification A->C Identifies suitable anti-solvents D Excipient Compatibility Screening A->D Calculates Hansen distance (Ra) to predict miscibility E Formulation Design (e.g., Amorphous Solid Dispersions) A->E Guides polymer selection

Figure 2: Application of solubility parameters in pharmaceutical development.

Conclusion

While specific, pre-existing solubility data for this compound is not publicly available, this guide provides a robust theoretical and experimental framework for its determination. By applying the principles of Hildebrand and Hansen solubility parameters, researchers can move beyond empirical, trial-and-error approaches to a more predictive and efficient methodology for solvent selection and formulation development. The investment in determining these fundamental physicochemical parameters yields significant returns in terms of process optimization, product quality, and accelerated development timelines.

References

  • Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters.
  • True Geometry's Blog. Hildebrand's solubility parameter.
  • ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.
  • Grokipedia. Hildebrand solubility parameter.
  • Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.
  • Taylor & Francis. Hildebrand solubility parameter – Knowledge and References.
  • Adscientis. Hansen Solubility Parameters (HSP).
  • ChemicalBook. (2025, August 28). This compound.
  • Hangzhou Longshine Bio-Tech. This compound.
  • gsrs. ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE.
  • This compound, 98% Purity, C13H11ClN2O2, 10 grams.
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.

Sources

A Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chloropyrimidine moiety linked to an ethyl benzoate group, renders it an exceptionally valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a detailed, field-proven synthetic protocol, and a discussion of its primary application as a precursor to potent kinase inhibitors, most notably the Janus kinase (JAK) inhibitor, Momelotinib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in synthesis and research.

Nomenclature and Chemical Identifiers

The compound is systematically identified through various nomenclature and registry systems, ensuring unambiguous communication in a scientific context.

IdentifierValueSource
IUPAC Name This compound[1]
Alternate Name Benzoic acid, 4-(2-chloro-4-pyrimidinyl)-, ethyl ester[1][2]
CAS Number 499195-60-7[2][3]
Molecular Formula C₁₃H₁₁ClN₂O₂[1][3]
SMILES CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2[1]
InChIKey PTSZMMLYAGLVQJ-UHFFFAOYSA-N[1]
Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies.

PropertyValueSource
Molecular Weight 262.69 g/mol [1][3]
Appearance White solid[3]
Melting Point 120-124 °C[4]
Density (Predicted) 1.265 g/cm³[4]
Topological Polar Surface Area 52.1 Ų[4]
XLogP3 3.0[4]

Synthesis and Mechanistic Rationale

The construction of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical synthesis for its reliability, high functional group tolerance, and capacity to form carbon-carbon bonds between aryl halides and boronic acids with high yields.

Overview of the Synthetic Strategy

The core of the synthesis involves the coupling of two key fragments: 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine. The reaction selectively occurs at the more reactive 4-position of the dichloropyrimidine ring. The choice of catalyst, Tetrakis(triphenylphosphine)palladium(0), is critical; it initiates the catalytic cycle that facilitates the transmetalation and reductive elimination steps, ultimately forming the desired product. The use of a base, such as sodium carbonate, is essential for the activation of the boronic acid component, forming a more nucleophilic boronate species required for transmetalation to the palladium center.

Detailed Experimental Protocol

This protocol is a self-validating system derived from established procedures, ensuring reproducibility.[3][4]

Step 1: Reaction Setup

  • To a suitable reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 eq., 119 mmol, 23.11 g) and 2,4-dichloropyrimidine (1.0 eq., 113 mmol, 16.90 g).

  • Add toluene (230 mL) and a 2M aqueous solution of sodium carbonate (56 mL).

  • Vigorously stir the biphasic mixture and bubble nitrogen gas through the suspension for 15 minutes. This deoxygenation step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Catalysis and Reaction

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq., 2.26 mmol, 2.61 g) to the reaction mixture.

  • Continue bubbling nitrogen through the mixture for an additional 10 minutes.

  • Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and maintain for overnight reaction.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (200 mL) and add water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer again with ethyl acetate (100 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual aqueous base and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The resulting crude solid is ground with methanol (100 mL), filtered, and washed with additional methanol (2 x 30 mL) to remove soluble impurities. Air dry the solid.

  • For high-purity material required for pharmaceutical applications, dissolve the solid in a mixture of acetonitrile (150 mL) and dichloromethane (200 mL).

  • Add a palladium scavenging resin, such as MP-TMT (macroporous polymer-bound trimercaptotriazine), and stir for 48 hours. This step is critical for removing trace palladium catalyst, which is a regulatory requirement for active pharmaceutical ingredients (APIs) and their intermediates.

  • Filter the mixture and wash the solid resin with dichloromethane.

  • Combine the filtrates and concentrate to yield this compound as a white solid (Typical Yield: ~60%).[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process Reactant1 4-Ethoxycarbonylphenyl- boronic Acid Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 2,4-Dichloropyrimidine Reactant2->Coupling Catalyst Pd(PPh₃)₄ Catalyst->Coupling Base 2M Na₂CO₃ Base->Coupling Solvent Toluene / Water Atmosphere Nitrogen Atmosphere Temperature 75°C, Overnight Workup Aqueous Workup & Extraction Coupling->Workup under {Solvent, Atmosphere, Temperature} Purification Methanol Wash & Pd Scavenging Workup->Purification Product This compound Purification->Product

Caption: Suzuki coupling workflow for the synthesis of this compound.

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex molecules, particularly kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. This intermediate is a building block for aminopyrimidine-based inhibitors. The 2-chloro substituent on the pyrimidine ring is the key reactive site. It is susceptible to nucleophilic aromatic substitution (SₙAr) by various amine nucleophiles. This reaction is a cornerstone for building the final drug molecule, allowing for the introduction of diverse side chains that modulate the drug's potency, selectivity, and pharmacokinetic properties.[5]

Case Study: The Synthesis of Momelotinib

This compound is a documented intermediate in the synthesis of Momelotinib, a potent inhibitor of Janus kinases JAK1 and JAK2 used in the treatment of myelofibrosis.[2] In the subsequent synthetic step, the chlorine atom is displaced by an appropriate amine, demonstrating the compound's designed reactivity and strategic importance.

Logical Flow from Intermediate to API

The transformation from this intermediate to a final drug candidate follows a clear and logical synthetic pathway, highlighting the strategic placement of its functional groups.

AppWorkflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Intermediate2 Aminopyrimidine Derivative Reaction->Intermediate2 Nucleophile Amine Nucleophile (R-NH₂) Nucleophile->Reaction FurtherSteps Further Modification (e.g., Ester Hydrolysis, Amide Coupling) Intermediate2->FurtherSteps API Final Kinase Inhibitor API FurtherSteps->API

Caption: Synthetic utility of the intermediate in building a generic kinase inhibitor.

Utility in Structure-Activity Relationship (SAR) Studies

Beyond its role as a direct precursor, this compound is valuable in SAR studies.[5] The two primary functional handles—the chloro group and the ethyl ester—can be independently modified:

  • The Chloro Group: Can be substituted with a library of amines to explore the binding pocket of a target kinase.

  • The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, extending the molecule into different regions of the target protein or modifying its solubility and cell permeability.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for comprehensive handling and disposal information.

Conclusion

This compound is more than just a chemical compound; it is a well-designed tool for pharmaceutical innovation. Its robust and scalable synthesis via Suzuki coupling, combined with its strategically placed reactive sites, makes it an indispensable intermediate in the development of targeted therapies. Its central role in the synthesis of kinase inhibitors like Momelotinib underscores its significance and assures its continued importance in the landscape of drug discovery and development.

References

  • ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. gsrs.
  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate | C23H24N4O3 | CID 25062762. PubChem. [Link]
  • Ethyl 4-(2-chloropyriMidin-4-yl)
  • 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoate | C22H25ClN2O2 | CID 54758559. PubChem. [Link]
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-5. [Link]
  • Al-Ostath, A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(21), 7489. [Link]
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. [Link]

Sources

The Strategic Synthesis and Application of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic design and synthesis of molecular building blocks are of paramount importance. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate has emerged as a key intermediate, valued for its inherent chemical functionalities that allow for precise and versatile derivatization. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapeutics. For researchers and scientists in drug development, understanding the nuances of this molecule's reactivity and synthetic accessibility is crucial for its effective implementation in medicinal chemistry programs. The primary application of this intermediate is in the synthesis of Momelotinib, a potent Janus kinase (JAK1/2) inhibitor used in the treatment of myelofibrosis.[1]

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

SMILES String: CCOC(=O)c1ccc(cc1)-c2ccnc(Cl)n2[2]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₁ClN₂O₂[3]
Molecular Weight 262.69 g/mol [2]
CAS Number 499195-60-7[3]
Appearance White to light yellow/grayish white solid[1][3]
Melting Point 120-124 °C[4]
Solubility Data not widely available; miscible with most organic solvents.
Boiling Point Data not widely available.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent regioselectivity.

Regioselectivity in Synthesis

The starting material, 2,4-dichloropyrimidine, possesses two chlorine atoms at positions of differing reactivity. In Suzuki coupling reactions, there is a strong preference for the oxidative addition of palladium to the C4-chlorine bond over the C2-chlorine bond.[5][6][7] This regioselectivity is crucial as it allows for the selective introduction of the ethyl benzoate moiety at the 4-position, leaving the 2-chloro group available for subsequent nucleophilic aromatic substitution reactions—a key step in the synthesis of many kinase inhibitors.

Detailed Experimental Protocol

The following protocol is a representative example of the Suzuki-Miyaura coupling used to synthesize the title compound.

Materials:

  • 4-Ethoxycarbonylphenylboronic acid

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethyl acetate

  • Methanol

  • Brine

Procedure:

  • To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.

  • Vigorously stir the mixture and bubble nitrogen gas through the suspension for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Continue to bubble nitrogen through the mixture for an additional 10 minutes.

  • Heat the reaction mixture to 100 °C, then maintain the temperature at 75 °C overnight.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by grinding with methanol, followed by filtration and washing with methanol to yield this compound as a white solid.[3]

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex [Ar-Pd(II)L₂-Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L₂-Ar'] transmetalation->pd_intermediate boronate Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronate->transmetalation [Ar'B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons on the benzoate and pyrimidine rings. The specific chemical shifts and coupling constants would confirm the structure.

  • LC-ESI-MS: Liquid chromatography-electrospray ionization-mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 263.06.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the reactive 2-chloro substituent and the ethyl benzoate "handle" makes this molecule a highly valuable building block for the synthesis of a variety of kinase inhibitors.

Synthesis of Momelotinib

The most prominent application of this compound is as a key intermediate in the synthesis of Momelotinib, a JAK1/2 and ACVR1 inhibitor.[1][8] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the 2-chloro group is displaced by an aniline derivative, followed by hydrolysis of the ethyl ester and subsequent amide coupling.

Momelotinib_Synthesis start This compound step1 SₙAr Reaction + Morpholinoaniline start->step1 intermediate1 Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoic acid step2->intermediate2 step3 Amide Coupling + Cyanamide intermediate2->step3 momelotinib Momelotinib step3->momelotinib

Caption: Synthetic pathway from the title compound to Momelotinib.

Broader Utility in Kinase Inhibitor Scaffolds

The 2-aminopyrimidine scaffold, readily accessible from this compound, is a common feature in a multitude of kinase inhibitors. This is due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP. The ethyl benzoate group provides a vector for expanding the molecule into the solvent-exposed region of the active site, allowing for the optimization of potency and selectivity. This makes the title compound a valuable starting point for the synthesis of libraries of potential kinase inhibitors for screening against various targets.

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation may cause respiratory irritation. In case of contact with skin or eyes, rinse thoroughly with water. Standard laboratory safety protocols should be strictly followed.

Conclusion

This compound is a strategically designed and synthetically accessible building block with significant utility in medicinal chemistry. Its regioselective synthesis via Suzuki-Miyaura coupling and the differential reactivity of its functional groups make it an ideal starting material for the construction of complex kinase inhibitors, most notably Momelotinib. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this versatile intermediate in the pursuit of novel therapeutics.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. (Source not further specified)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. (Source not further specified)
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (Source not further specified)
  • Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. [Link]
  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
  • ethyl 4-(2,5-dichloropyridin-4-yl)benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. gsrs. (Source not further specified)
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
  • Ethyl 4-(2-chloropyriMidin-4-yl)
  • The Royal Society of Chemistry. [Link]
  • Ethyl benzoate | C9H10O2 | CID 7165. PubChem. [Link]
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin. (Source not further specified)
  • Supplemental Information. The Royal Society of Chemistry. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Ethyl-4-chlorobenzo
  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)
  • Momelotinib: Mechanism of action, clinical, and transl
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]
  • Momelotinib Impurity 7 | CAS No: 945749-75-7. Cleanchem. [Link]
  • Clinical assessment of momelotinib drug–drug interactions via CYP3A metabolism and transporters. PMC. [Link]

Sources

Unveiling the Therapeutic Landscape of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a substituted pyrimidine, stands as a molecule of significant interest within the drug discovery landscape. Its structural motif is a cornerstone in a multitude of biologically active compounds, suggesting a rich, yet largely unexplored, therapeutic potential. This in-depth technical guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. By leveraging its known association as a key intermediate in the synthesis of the JAK1/2 and ACVR1 inhibitor Momelotinib, we will explore a rational, multi-pronged approach to target identification and validation. This whitepaper will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a roadmap for researchers to unlock the full therapeutic promise of this and similar pyrimidine-based scaffolds.

Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids and a plethora of approved therapeutic agents.[1][2] Its versatility allows for diverse chemical modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] this compound, with its reactive 2-chloro substituent, presents an attractive starting point for the synthesis of libraries of molecules for screening and therapeutic development. A critical clue to its potential bioactivity lies in its role as a precursor to Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[6][7] This known association provides a strong rationale for investigating kinases as a primary target class for this compound and its derivatives.

Hypothetical Target Classes: Beyond the Known Association

While the link to Momelotinib points towards JAK kinases and ACVR1, the broader chemical space of pyrimidine derivatives suggests a wider range of potential therapeutic targets. A thorough investigation should consider other key protein families implicated in various pathologies.

Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[8][9] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases. As an intermediate in the synthesis of a known JAK inhibitor, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against members of the JAK family.

dot

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT Signaling Pathway.

Activin A Receptor, Type I (ACVR1) and BMP Signaling

ACVR1, also known as ALK2, is a type I receptor in the bone morphogenetic protein (BMP) signaling pathway, which plays a crucial role in iron homeostasis and erythropoiesis.[1][10] Momelotinib's ability to inhibit ACVR1 contributes to its efficacy in treating anemia in myelofibrosis patients by reducing hepcidin production.[7][11] This dual-targeting mechanism highlights the potential for this compound derivatives to modulate this pathway.

dot

ACVR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binding ACVR1 ACVR1 (Type I Receptor) TypeII_R->ACVR1 Recruitment & Activation SMAD158 SMAD 1/5/8 ACVR1->SMAD158 Phosphorylation pSMAD158 p-SMAD 1/5/8 SMAD158->pSMAD158 Complex p-SMAD/SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex DNA DNA Complex->DNA Translocation Gene Target Gene Transcription (e.g., Hepcidin) DNA->Gene

Caption: The ACVR1 Signaling Pathway.

Other Kinase Families: Expanding the Horizon

The pyrimidine scaffold is a common feature in inhibitors of various other kinase families critical in oncology and other diseases.[12]

  • Epidermal Growth Factor Receptor (EGFR): Numerous pyrimidine-based derivatives have been developed as EGFR tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer.[3][13][14]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibitors, often containing a pyrimidine core, are under investigation as anti-cancer agents.[4][12][15][16][17]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets in oncology. Several pyrimidine-based compounds have shown potent inhibitory activity against CDKs.[18][19][20][21][22]

A Step-by-Step Guide to Target Identification and Validation

A robust and multi-faceted approach is essential to confidently identify and validate the therapeutic targets of this compound and its derivatives. The following experimental workflows provide a logical progression from initial hypothesis generation to definitive target validation.

Target_ID_Workflow Start Bioactive Derivative of This compound Affinity_Chromo Affinity Chromatography- Mass Spectrometry (AC-MS) Start->Affinity_Chromo CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Putative_Targets Identification of Putative Targets Affinity_Chromo->Putative_Targets CETSA->Putative_Targets Kinase_Assay In Vitro Kinase Inhibition Assay Putative_Targets->Kinase_Assay Cellular_Assays Cell-Based Pathway Modulation Assays Putative_Targets->Cellular_Assays Validated_Target Validated Therapeutic Target Kinase_Assay->Validated_Target Cellular_Assays->Validated_Target

Sources

The Lynchpin Intermediate: A Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the highly competitive field of kinase inhibitor development, the selection of a core molecular scaffold is a decision of paramount strategic importance. The 2,4-disubstituted pyrimidine motif has emerged as a "privileged" scaffold, prized for its ability to mimic the adenine hinge-binding region of ATP and serve as a versatile anchor for building potent and selective inhibitors. Within this chemical space, Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS No. 499195-60-7) has established itself as a critical, high-value intermediate. Its pre-functionalized structure offers a direct and efficient entry point for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic application in drug discovery, with a focus on the causality behind the synthetic choices and its role in the development of targeted therapies.

Physicochemical & Safety Profile

A foundational understanding of a key starting material begins with its physical and chemical properties, alongside a thorough awareness of its safety profile.

Properties Table
PropertyValueSource(s)
Chemical Formula C₁₃H₁₁ClN₂O₂[1]
Molecular Weight 262.69 g/mol [1]
CAS Number 499195-60-7[2][3]
Appearance Off-white solid[4]
Assay ≥98.0%[3][4]
Melting Point Not consistently reported[5]
Boiling Point Not available[5]
Solubility Not specified in literature
Safety & Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory or manufacturing setting. Key safety considerations include:

  • Hazard Statements: May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • First Aid: In case of inhalation, move the person to fresh air. If skin or eye contact occurs, rinse thoroughly with water. If swallowed, rinse mouth with water. In all cases of exposure, it is advised to consult a physician.

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This safety information is a summary. Always consult the full SDS before handling the material.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The most prevalent and industrially scalable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is dictated by the high yields, excellent functional group tolerance, and the commercial availability of the starting materials.

Core Reaction

The synthesis involves the coupling of 2,4-dichloropyrimidine with (4-ethoxycarbonylphenyl)boronic acid .

G cluster_reactants Reactants cluster_reagents Key Reagents & Conditions cluster_product Product A 2,4-Dichloropyrimidine C This compound A->C B (4-Ethoxycarbonylphenyl)boronic acid B->C Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->C Base Na₂CO₃ or K₂CO₃ (Aqueous Base) Base->C Solvent Toluene / Water (Biphasic Solvent System) Solvent->C Heat Heat (e.g., 75-100°C) Heat->C

Caption: Synthetic scheme for this compound.

The Critical Question of Regioselectivity

A key scientific challenge in the coupling of 2,4-dichloropyrimidine is controlling the regioselectivity. The pyrimidine ring has two chlorine atoms at positions C2 and C4, both of which are activated for substitution. Experimental and computational studies have shown that palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, preferentially occur at the C4 position . This is attributed to the more favorable oxidative addition of the palladium(0) catalyst to the C4-Cl bond over the C2-Cl bond. This inherent selectivity is crucial as it leaves the C2-chloro group untouched, providing a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions in the next stages of drug synthesis.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established literature procedures[2].

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Ethoxycarbonylphenylboronic acid (1.0-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Methanol (for washing)

Procedure:

  • Inert Atmosphere: To a reaction flask, add 2,4-dichloropyrimidine, 4-ethoxycarbonylphenylboronic acid, toluene, and the 2M aqueous sodium carbonate solution.

  • Degassing: Vigorously stir the biphasic mixture and bubble nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture. Continue to bubble nitrogen through the solution for an additional 10 minutes.

  • Reaction: Heat the reaction mixture to 75-100 °C and maintain stirring overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Workup & Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers.

  • Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting solid can be triturated or ground with cold methanol and filtered to remove impurities. The solid is then washed with methanol and dried under vacuum to yield this compound as a white or off-white solid[2].

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is vital for troubleshooting and optimizing the reaction.

Suzuki_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X (2,4-Dichloropyrimidine) C Ar¹-PdII(X)L₂ B->C D Transmetalation C->D [Ar²-B(OH)₃]⁻ (Activated Boronic Acid) E Ar¹-PdII(Ar²)L₂ D->E F Reductive Elimination E->F F->A Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: The Gateway to Momelotinib

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Momelotinib (Ojjaara) , an inhibitor of Janus kinase (JAK) 1 and JAK2[3][6]. Momelotinib is approved for the treatment of myelofibrosis, a rare type of bone marrow cancer[6].

The Subsequent Synthetic Leap: Nucleophilic Aromatic Substitution (SNAr)

The strategic value of this compound lies in the reactivity of its remaining chloro-substituent at the C2 position. This group serves as an excellent electrophilic site for a nucleophilic aromatic substitution (SNAr) reaction.

In the synthesis of Momelotinib, this intermediate is reacted with 4-morpholinoaniline . The lone pair of the aniline nitrogen acts as the nucleophile, displacing the chloride at the C2 position of the pyrimidine ring. This reaction is typically acid-catalyzed (e.g., with p-toluenesulfonic acid) to protonate the pyrimidine ring, further activating it towards nucleophilic attack[7].

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product A This compound C Ethyl 4-(2-((4-morpholinophenyl)amino) pyrimidin-4-yl)benzoate A->C B 4-Morpholinoaniline B->C Catalyst p-TsOH (Acid Catalyst) Catalyst->C Solvent 1,4-Dioxane (Solvent) Solvent->C Heat Reflux Heat->C

Caption: SNAr reaction to form the core of Momelotinib.

This product, Ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate, contains the core structure of Momelotinib. Subsequent hydrolysis of the ethyl ester to a carboxylic acid, followed by an amidation reaction with aminoacetonitrile, completes the synthesis of the final API[7].

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to strategic molecular design in drug discovery. Its synthesis via a regioselective Suzuki-Miyaura coupling is a robust and efficient process that provides a key building block with orthogonal reactivity. The C4-aryl linkage provides the necessary scaffolding, while the C2-chloro group acts as a versatile handle for introducing the amine functionalities crucial for kinase binding and achieving therapeutic effect. For researchers in the field, a thorough understanding of the synthesis, reactivity, and application of this lynchpin molecule is essential for the continued development of next-generation kinase inhibitors.

References

  • AdooQ BioScience. (n.d.). This compound CAS 499195-60-7.
  • Google Patents. (n.d.). CN105837515A - A preparing method of a JAK inhibitor Momelotinib.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound.
  • Inxight: Drugs. (n.d.). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE.
  • New Drug Approvals. (n.d.). Momelotinib.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • PubMed. (2012). Protein kinase inhibitors that inhibit induction of lytic program and replication of Epstein-Barr virus.
  • ResearchGate. (2016). (PDF) A Novel and Efficient Synthesis of Momelotinib.
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound.
  • Google Patents. (n.d.). WO2014110189A1 - Deuterated momelotinib.
  • Google Patents. (n.d.). WO2018031579A1 - Momelotinib for treating of acvr1 -mediated diseases.
  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Google Patents. (n.d.). US9469613B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide.
  • ChemSynthesis. (n.d.). ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate.

Sources

The Pivotal Intermediate: A Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a critical building block in the synthesis of targeted therapies. We will delve into its historical context, detail its synthesis and characterization, and explore its pivotal role in the development of life-saving kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with various biological targets.[1] Its prevalence in the structures of nucleobases has made it a "privileged scaffold" in the design of antimetabolites and, more recently, highly specific enzyme inhibitors.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it an ideal framework for the development of targeted therapies, particularly protein kinase inhibitors.[1][2][3][4]

This compound has emerged as a key intermediate in this landscape, providing a versatile platform for the synthesis of a new generation of kinase inhibitors. Its structure combines the reactive 2-chloropyrimidine moiety with a benzoate group, offering multiple points for chemical modification and linkage to other pharmacophores.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 499195-60-7[5]
Molecular Formula C₁₃H₁₁ClN₂O₂[5]
Molecular Weight 262.69 g/mol [5]
Appearance Off-white to light yellow solid[6]
Purity ≥ 98.0%[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. Expected signals would correspond to the ethyl group (a quartet and a triplet), the protons on the benzoate ring (two doublets), and the protons on the pyrimidine ring (two doublets).

  • ¹³C NMR: The carbon NMR spectrum would provide further confirmation of the carbon skeleton. While a specific spectrum for this compound is not available in the search results, related benzoate structures show characteristic peaks for the carbonyl carbon, the ester carbons, and the aromatic carbons.[7][8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester, C-Cl bond, and the aromatic C-H and C=C bonds.[11][12][13]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

Synthesis of this compound: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][14] This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, a powerful tool in modern organic synthesis.[1][15]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol:

The following protocol is a representative example of the Suzuki-Miyaura coupling for the synthesis of this compound.[6]

  • Reaction Setup: In a reaction vessel, combine 4-ethoxycarbonylphenylboronic acid, 2,4-dichloropyrimidine, toluene, and an aqueous solution of sodium carbonate.

  • Inert Atmosphere: Purge the mixture with an inert gas, such as nitrogen or argon, for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the reaction mixture. Continue purging with the inert gas for another 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 70-100 °C and maintain with stirring for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and the base.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product as a solid.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][3]

Suzuki_Mechanism Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_complex Ar-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation (Ar'-B(OR)₂) Pd(II)_complex->Transmetalation Pd(II)_intermediate Ar-Pd(II)-Ar' L₂ Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Pd(II)_intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2,4-dichloropyrimidine) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (4-ethoxycarbonylphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application in the Synthesis of Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several clinically important kinase inhibitors. Its structure allows for a subsequent nucleophilic aromatic substitution at the C2 position of the pyrimidine ring, followed by modification of the ester group.

Synthesis of Momelotinib

Momelotinib (Ojjaara) is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as activin A receptor type 1 (ACVR1).[16][17][18][19][20] It is used for the treatment of myelofibrosis, a rare bone marrow cancer.[16][17][18] The synthesis of Momelotinib utilizes this compound as a key starting material.[21][22][23][24]

Synthetic Pathway Overview:

Figure 3: Synthetic route to Momelotinib.

Mechanism of Action of Momelotinib: The JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses.[25][26][27] In myelofibrosis, this pathway is often constitutively active due to mutations in JAK2, leading to uncontrolled cell proliferation.[27] Momelotinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade.[16][17][18][19][20]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Momelotinib Momelotinib Momelotinib->JAK inhibits Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Kinase Downstream_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Bcr_Abl->Downstream_Pathways activates Cell_Proliferation Cell Proliferation & Survival Downstream_Pathways->Cell_Proliferation Nilotinib Nilotinib Nilotinib->Bcr_Abl inhibits

Figure 5: Inhibition of the Bcr-Abl pathway by Nilotinib.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its efficient synthesis via the Suzuki-Miyaura coupling and its versatility as a scaffold have made it an indispensable intermediate in the production of targeted kinase inhibitors like Momelotinib and Nilotinib. As our understanding of the kinome and its role in disease continues to expand, we can anticipate that this and similar pyrimidine-based building blocks will play an increasingly important role in the development of the next generation of precision medicines. The continued exploration of novel synthetic routes and the application of this intermediate in the synthesis of inhibitors for other kinase targets represent exciting avenues for future research.

References

  • Verstovsek, S., & Kantarjian, H. (2024). Momelotinib: Mechanism of action, clinical, and translational science.
  • PubMed. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Momelotinib Dihydrochloride?.
  • OJJAARA (momelotinib) HCP. (n.d.). Mechanism of Action. GSK. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride?.
  • PubChem. (n.d.). Nilotinib.
  • PubMed. (2023).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
  • PubMed Central. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Wikipedia. (n.d.).
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • PubMed Central. (2007). JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies.
  • Google Patents. (n.d.). Process for the preparation of nilotinib.
  • Google Patents. (n.d.). Nilotinib intermediates and preparation thereof.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). HMDB. [Link]
  • Google Patents. (n.d.). Process for the preparation of pure nilotinib and its salt.
  • SciELO. (2014).
  • European Patent Office. (n.d.). METHOD OF PREPARING NILOTINIB. EPO. [Link]
  • Google Patents. (n.d.). A preparing method of a JAK inhibitor Momelotinib.
  • Google Patents. (n.d.). Nilotinib intermediates and preparation thereof.
  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Regulations.gov. (2023). Patent No. RE48,285, issued Oct. 27, 2020.
  • Google Patents. (n.d.). Solid forms of momelotinib salts and improved processes for the preparation thereof.
  • Google Patents. (n.d.). Deuterated momelotinib.
  • ACS Publications. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Hangzhou Longshine Bio-Tech. (n.d.). Ethyl 4-(2-chloropyriMidin-4-yl)
  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate.
  • NIST WebBook. (n.d.).
  • Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • PubChem. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate.
  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. NIST. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal intermediate in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for targeted cancer therapies.[1][2] Its molecular architecture, featuring a reactive chloropyrimidine core coupled to an ethyl benzoate moiety, provides a versatile scaffold for the development of complex pharmaceutical agents.[2][3] The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction, which is renowned for its reliability, functional group tolerance, and high yields in forming carbon-carbon bonds.[4][5][6]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the rationale for specific reagents and conditions, thereby empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis hinges on the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that couples an organoboron compound with an organohalide.[4][7][8] In this specific application, 4-(ethoxycarbonyl)phenylboronic acid is coupled with 2,4-dichloropyrimidine. The reaction is catalyzed by a palladium(0) complex and requires a base to proceed.[5] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11]

The regioselectivity of the reaction is a critical consideration. With 2,4-dichloropyrimidine, the coupling preferentially occurs at the C4 position. This is attributed to the higher reactivity of the chlorine atom at the 4-position compared to the 2-position in palladium-catalyzed cross-coupling reactions.[12][13][14][15]

Experimental Protocol

This protocol is designed for the reliable synthesis and purification of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMoles (mmol)Role
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.9816.90 g113Aryl Halide
4-Ethoxycarbonylphenylboronic acidC₉H₁₁BO₄193.9923.11 g119Organoboron
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.562.61 g2.26Catalyst
Sodium Carbonate (2M Aqueous Solution)Na₂CO₃105.9956 mL112Base
TolueneC₇H₈92.14230 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11~500 mL-Extraction
Brine--As needed-Washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
MethanolCH₄O32.04~160 mL-Purification
AcetonitrileC₂H₃N41.05150 mL-Purification
DichloromethaneCH₂Cl₂84.93~400 mL-Purification
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a suitable reaction flask, combine 4-ethoxycarbonylphenylboronic acid (23.11 g, 119 mmol), 2,4-dichloropyrimidine (16.90 g, 113 mmol), toluene (230 mL), and a 2M aqueous solution of sodium carbonate (56 mL).[16]

    • Expert Insight: The use of a biphasic solvent system (toluene/water) is common in Suzuki couplings. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Inerting the Atmosphere: Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes.[16]

    • Causality Explanation: The catalytic cycle relies on a palladium(0) species, which is sensitive to oxidation by atmospheric oxygen.[17] Removing oxygen by purging with an inert gas like nitrogen is critical to prevent catalyst deactivation and ensure a high yield.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.61 g, 2.26 mmol) to the reaction mixture. Continue bubbling nitrogen through the solution for another 10 minutes.[16]

    • Expert Insight: Pd(PPh₃)₄ is a common, air-stable precatalyst that readily generates the active Pd(0) species in solution.[12] The phosphine ligands stabilize the palladium center throughout the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and maintain it overnight with vigorous stirring.[16]

    • Causality Explanation: The initial heating helps to ensure all reagents are dissolved and the reaction initiates promptly. The sustained temperature of 75 °C provides the necessary activation energy for the oxidative addition and subsequent steps of the catalytic cycle without promoting significant side reactions or thermal degradation.[11]

  • Work-up and Extraction: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer again with ethyl acetate (100 mL).[16]

    • Expert Insight: This standard aqueous work-up removes the inorganic base (sodium carbonate) and other water-soluble byproducts. Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water.

  • Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

    • Causality Explanation: The brine wash helps to remove residual water from the organic phase. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes dissolved water.

  • Purification:

    • Grind the resulting crude solid with methanol (100 mL), filter, and wash the solid with additional methanol (2 x 30 mL). Air dry the solid.[16]

    • For higher purity, the dried solid can be dissolved in a mixture of acetonitrile (150 mL) and dichloromethane (200 mL). This step helps to remove impurities that are insoluble in this solvent system. The solution can then be concentrated to yield the final product.[16]

    • A reported yield for this procedure is approximately 60%.[16]

Mechanistic Discussion

Understanding the catalytic cycle is paramount for optimizing the reaction and troubleshooting potential issues.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R (L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product ArylHalide Ar-X (2,4-dichloropyrimidine) ArylHalide->OxAdd Organoboron R-B(OH)₂ (Boronic Acid) Base Base (Na₂CO₃) Organoboron->Base Boronate [R-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Transmetalation R group transfer Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents Combine Reactants: - 2,4-Dichloropyrimidine - Boronic Acid - Toluene - Na₂CO₃ (aq) purge1 N₂ Purge (15 min) reagents->purge1 catalyst Add Pd(PPh₃)₄ purge1->catalyst purge2 N₂ Purge (10 min) catalyst->purge2 heat Heat to 100°C, then maintain at 75°C overnight purge2->heat cool Cool to RT heat->cool extract Dilute with EtOAc/H₂O & Extract cool->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry triturate Triturate with Methanol dry->triturate dissolve Dissolve in ACN/DCM & Concentrate triturate->dissolve product Final Product: This compound dissolve->product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure of the molecule by showing the chemical environment of all hydrogen atoms. The spectrum should be consistent with the expected structure. [16]* LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of the mixture and provides the mass-to-charge ratio of the desired compound, confirming its molecular weight (C₁₃H₁₁ClN₂O₂: 278.70 g/mol ). [16]* Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for the synthesis of this compound. By understanding the roles of the catalyst, base, and solvent, and by adhering to a carefully controlled protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of this protocol, grounded in well-established mechanistic principles, ensures a high degree of success for scientists in the field.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL:[Link]
  • Title: 17.2. Palladium catalyzed couplings | Organic Chemistry II Source: Lumen Learning URL:[Link]
  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
  • Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL:[Link]
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL:[Link]
  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – An Asian Journal URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL:[Link]
  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL:[Link]
  • Title: Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: ResearchG
  • Title: this compound Source: Hangzhou Longshine Bio-Tech URL:[Link]
  • Title: Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • Title: Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[2][3] These structural motifs are prevalent in a vast array of approved drugs and clinical candidates, underscoring the reaction's significance.[4]

This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. This substrate is of particular interest due to the presence of the pyrimidine core, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic and pharmacodynamic properties.[4] The chloro-substituent on the electron-deficient pyrimidine ring presents a unique set of challenges and opportunities for cross-coupling, as heteroaryl chlorides, while cost-effective, are generally less reactive than their bromide or iodide counterparts.[5][6] However, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of such substrates not only feasible but routine.[5][7]

These application notes are designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-tested protocols for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile, this compound, to form a Pd(II) complex.[2][9][10] This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[2][9][10] This step requires activation by a base, which forms a more nucleophilic boronate species.[1][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerates  Catalyst CoupledProduct Coupled Product (Ar-Ar') RedElim->CoupledProduct ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Part 1: Materials and Reagent Selection

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of reagents and conditions.

1.1 The Substrate: this compound

This key building block can be synthesized or procured from commercial suppliers. A known synthesis involves the Suzuki coupling of 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.[12]

1.2 Boronic Acid/Ester Coupling Partner

A wide variety of aryl and heteroaryl boronic acids can be coupled with the substrate.

  • Boronic Acids: While widely available, they can be prone to protodeboronation.[13] It is recommended to use fresh or recently purified boronic acids.

  • Boronic Esters (e.g., Pinacol Esters): These offer enhanced stability compared to boronic acids and are excellent alternatives, particularly for challenging couplings or for substrates that are not commercially available as boronic acids.[8]

  • Potassium Aryltrifluoroborates: These salts are highly stable, crystalline solids that are less susceptible to protodeboronation than their boronic acid counterparts.[3]

1.3 Palladium Catalyst and Ligand Selection

The choice of catalyst is critical, especially when using less reactive aryl chlorides.

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄ TriarylphosphineReadily available, effective for some activated heteroaryl chlorides.[14]1 - 5
Pd(OAc)₂ / SPhos Bulky, Electron-Rich BiarylphosphineHigh activity for aryl chlorides, broad substrate scope.[7]1 - 3
PdCl₂(dppf) Ferrocenyl PhosphineRobust and versatile, often used in industrial processes.1 - 5
PdCl₂(Amphos)₂ Buchwald LigandAir-stable precatalyst, excellent for heteroaryl chlorides.1 - 3
1.4 Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[1]

BaseStrengthSolubilityComments
K₂CO₃ / Na₂CO₃ ModerateAqueousCommonly used, effective, and economical. Often used in biphasic solvent systems.[1]
K₃PO₄ StrongerAqueous/OrganicHighly effective, particularly for challenging couplings.[1][9]
Cs₂CO₃ StrongOrganicOften provides superior results in difficult couplings due to higher solubility.[1]
KF MildAqueousUseful for substrates with base-sensitive functional groups, such as esters.[11]
1.5 Solvent Systems

The solvent must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. Solvents should be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[13]

  • Biphasic Systems: Toluene/Water, Dioxane/Water, or THF/Water are commonly used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst.[8][9][15]

  • Anhydrous Polar Aprotic Solvents: DMF or DMSO can be effective, particularly when using soluble bases like Cs₂CO₃.[8][9]

Part 2: Step-by-Step Protocol for Suzuki Coupling

This protocol provides a general procedure that can be adapted based on the specific boronic acid and chosen catalyst system.

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some organic solvents can be hazardous.[16][17] Be aware that Suzuki reactions can be exothermic, especially on a larger scale.[18]

Reaction Setup Workflow

Protocol_Workflow start Start: Prepare Reaction Vessel add_solids 1. Add Solids to Flask: - this compound - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst/Ligand start->add_solids inert_atm 2. Establish Inert Atmosphere (Cycle between vacuum and N₂/Ar 3-5 times) add_solids->inert_atm add_solvents 3. Add Degassed Solvents (e.g., Toluene/H₂O) inert_atm->add_solvents heating 4. Heat to Reaction Temperature (e.g., 80-100 °C) with vigorous stirring add_solvents->heating monitoring 5. Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup 6. Reaction Workup: - Cool to RT - Dilute with EtOAc - Phase Separation monitoring->workup extraction 7. Aqueous Layer Extraction (Extract with EtOAc) workup->extraction combine_wash 8. Combine Organic Layers - Wash with Brine - Dry over Na₂SO₄ extraction->combine_wash purification 9. Purify Crude Product (Flash Column Chromatography) combine_wash->purification end End: Characterize Product purification->end

Caption: Figure 2: A Stepwise Workflow for the Suzuki Coupling Protocol.

Detailed Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas 3-5 times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours).[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Impure solvents/reagents; Insufficient temperature; Inappropriate base/catalyst system.Ensure rigorous degassing of solvents.[13] Use fresh reagents. Screen different catalysts, ligands, bases, and solvents.[19] Increase reaction temperature.
Protodeboronation of Boronic Acid Reaction too slow; Presence of excess water or protic sources; High temperature.Use a more active catalyst to speed up the reaction. Consider using a boronic ester or trifluoroborate salt for increased stability.[13] Minimize water content if using an anhydrous system.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Thoroughly degas all reagents and solvents. Reduce catalyst loading.
Ester Hydrolysis Base is too strong; Prolonged reaction at high temperature.Use a milder base such as KF or a weaker carbonate.[20] Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for synthesizing a diverse range of biaryl and heteroaryl compounds crucial for drug discovery and development. Success hinges on a rational approach to selecting the catalyst, base, and solvent system, coupled with meticulous experimental technique, particularly concerning the exclusion of oxygen. By following the protocols and troubleshooting guidance provided in this document, researchers can effectively leverage this powerful transformation to accelerate their synthetic programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Wordpress. (2025). Use of Base Metals in Suzuki Coupling. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Kráľová, P., Soural, M., & Gucký, T. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. [Link]
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8812–8815. [Link]
  • Borrego-Varillas, R., Baggi, G., & Nolan, S. P. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 272–279. [Link]
  • Semantic Scholar. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • ResearchGate. (2025).
  • Sandosham, J., & Undheim, K. (1996). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Acta Chemica Scandinavica, 50, 485-491. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]
  • Le, T., & Spletstoser, J. T. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 397–403. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • ResearchGate. (2025).
  • Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3420–3427. [Link]
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • ResearchGate. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • ChemSynthesis. (2025). ethyl 4-(2-chloro-4-pyrimidinyl)
  • Hangzhou Longshine Bio-Tech. Ethyl 4-(2-chloropyriMidin-4-yl)
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)

Sources

The Synthetic Cornerstone: A Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, central to the architecture of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its ability to mimic the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for modulating cellular signaling pathways. Within this class of valuable building blocks, Ethyl 4-(2-chloropyrimidin-4-yl)benzoate has emerged as a particularly strategic intermediate. Its bifunctional nature—a reactive 2-chloro substituent ripe for substitution and a benzoate moiety for further elaboration—provides a modular platform for the rapid generation of diverse chemical libraries.[3] This guide offers an in-depth exploration of the practical applications of this intermediate, moving beyond mere procedural lists to elucidate the chemical rationale behind the protocols, ensuring both reproducibility and a deeper understanding of the underlying principles. We will delve into its pivotal role in cornerstone reactions of drug discovery, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing detailed, field-tested protocols for its effective utilization.

Physicochemical Properties and Handling

A solid understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClN₂O₂[4]
Molecular Weight 262.69 g/mol [4]
CAS Number 499195-60-7[5][6]
Appearance Typically a white to off-white solid[6]
Purity ≥98.0%[5]

Safety and Handling: As with many halogenated heterocyclic compounds, appropriate safety measures are paramount. While specific toxicity data for this compound is not extensively published, it should be handled as a potentially hazardous substance.[7] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7][8][9] All manipulations, particularly those involving the dry powder, should be conducted within a certified chemical fume hood to prevent inhalation.[7] In case of accidental exposure, wash the affected skin area with soap and water and for eye contact, flush with copious amounts of water for at least 15 minutes.[7]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be tightly sealed to prevent moisture ingress, which could compromise the integrity of the compound.

Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[10] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl diversity at the 4-position of the pyrimidine ring. The reaction is known for its functional group tolerance and generally high yields.[11][12]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar'-X Transmetal Transmetalation Complex OxAdd->Transmetal [Ar-B(OR)₂]⁻ RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (in a more general case, though here the pyrimidine-Cl bond is less reactive than a second aryl halide).

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available 2,4-dichloropyrimidine and an appropriate boronic acid.[6][13]

Materials:

  • 2,4-Dichloropyrimidine

  • 4-Ethoxycarbonylphenylboronic acid[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6][11]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[6][11]

  • Toluene and Water, or 1,4-Dioxane and Water[6][11]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-ethoxycarbonylphenylboronic acid (1.05 equivalents) and 2,4-dichloropyrimidine (1.0 equivalent).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equivalents).[6]

  • Add the base, sodium carbonate (2.0 equivalents), dissolved in a minimal amount of water.

  • Add the organic solvent (e.g., toluene) to the vessel.[6]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 75-80 °C and stir vigorously overnight.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a white solid.[6][14]

ParameterCondition
Catalyst Pd(PPh₃)₄ (2 mol%)
Base Na₂CO₃ (2 M aq. solution)
Solvent Toluene/Water
Temperature 75 °C
Typical Yield 60-70%[6]

Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[15][16][17] This reaction is particularly valuable for coupling this compound with a wide array of primary and secondary amines at the 2-position of the pyrimidine ring, a key step in the synthesis of many kinase inhibitors.[18][19]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product Arylamine Product RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (in this case, the C-Cl bond of the pyrimidine).

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]

Protocol 2: Synthesis of Ethyl 4-(2-(Arylamino)pyrimidin-4-yl)benzoate Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[17][20]

Materials:

  • This compound

  • Aryl or heteroaryl amine (e.g., 4-morpholinoaniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a specific Buchwald pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP)[21]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Add the base (1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl pyrimidine product.[3][22]

ParameterExample Condition
Catalyst System Pd₂(dba)₃ / XantPhos
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 100 °C
Typical Yield 70-95%

Application III: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms, makes the 2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[1][23] This method offers a palladium-free alternative for introducing amine, alcohol, or thiol functionalities.[24][25]

Mechanistic Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Start 2-Chloropyrimidine Derivative + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Addition Intermediate) Start->Meisenheimer Addition Product Substitution Product Meisenheimer->Product Elimination of Cl⁻

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the net substitution product.

Protocol 3: General Procedure for SNAr with Amines

This protocol outlines a general method for the reaction of this compound with an amine nucleophile, often employed in the synthesis of kinase inhibitors like Imatinib analogues.[26][27]

Materials:

  • This compound

  • Primary or secondary amine

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-2.0 equivalents). If the amine salt is used, an additional equivalent of a non-nucleophilic base is required.

  • Heat the reaction mixture to reflux. The reaction temperature and time will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[14][28]

ParameterExample Condition
Nucleophile Substituted Aniline
Solvent Isopropanol
Temperature Reflux
Typical Yield 65-90%

Conclusion and Future Outlook

This compound is a testament to the power of strategic intermediate design in accelerating drug discovery. Its predictable reactivity across a range of high-utility transformations—Suzuki coupling, Buchwald-Hartwig amination, and SNAr reactions—renders it an invaluable tool for researchers and scientists. The protocols detailed herein, grounded in mechanistic understanding, provide a robust framework for the synthesis of novel pyrimidine-based compounds. As the quest for more selective and potent kinase inhibitors continues, the versatility of this intermediate ensures its enduring relevance in the synthesis of next-generation therapeutics.[18][29]

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH.
  • Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... ResearchGate.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Method for synthesizing Imatinib. Google Patents.
  • nucleophilic aromatic substitutions. YouTube.
  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. NIH.
  • This compound. Hangzhou Longshine Bio-Tech.
  • Buchwald–Hartwig amination. Wikipedia.
  • This compound. ChemicalBook.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • The Buchwald-Hartwig Amination After 25 Years. PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthesis of Pyrimidine and Its Derivatives. YouTube.
  • This compound, 98% Purity, C13H11ClN2O2, 10 grams.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Application Notes and Protocols: Utilizing 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Kinase Inhibitor Synthesis. Benchchem.
  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. PubChem.
  • Safe handling of hazardous drugs. PMC - PubMed Central.
  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters.
  • Safe Handling of Hazardous Drugs. Duke Safety.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Safe handling of hazardous drugs: are you protected? PubMed.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted therapeutics. Its 2,4-disubstituted pyrimidine core is a common feature in a variety of kinase inhibitors and other pharmacologically active molecules. The strategic placement of a reactive chlorine atom at the 2-position and a versatile ethyl benzoate group at the 4-position allows for sequential, regioselective modifications, making it an invaluable scaffold in drug discovery and development. This guide provides an in-depth overview of its synthesis, applications, and detailed protocols for its use in the construction of complex bioactive compounds, particularly focusing on its utility in Suzuki-Miyaura cross-coupling reactions.

Introduction

The pyrimidine ring is a fundamental motif in numerous biologically active compounds, including several approved drugs.[1] Molecules featuring a 2,4-disubstituted pyrimidine scaffold have demonstrated significant therapeutic potential, acting as potent inhibitors of various enzymes.[2][3][4] This includes their prominent role as kinase inhibitors, which are crucial in oncology for targeting aberrant cell signaling pathways.[5][6] this compound has emerged as a critical starting material for the synthesis of these complex molecules. Its structure is primed for selective functionalization; the chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic substitution or cross-coupling reactions, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or modified to generate other functional groups, enhancing the potential for prodrug design and improving bioavailability.[5] This document serves as a comprehensive guide for researchers, providing both the theoretical background and practical protocols for the effective utilization of this versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
CAS Number 499195-60-7[7][8]
Molecular Formula C13H11ClN2O2[7][8]
Molecular Weight 262.69 g/mol [7]
Appearance White solid
Purity Typically ≥98%

Core Structure and Reactivity

The unique reactivity of this compound is dictated by its distinct functional groups and their electronic interplay within the heterocyclic system.

Caption: Chemical structure of this compound.

The C4 position of a 2,4-dichloropyrimidine is generally more susceptible to initial palladium-catalyzed cross-coupling reactions than the C2 position.[9][10] This regioselectivity is exploited in the synthesis of the title compound, allowing for the selective introduction of the ethyl benzoate moiety at C4 while leaving the C2-chloro group available for subsequent diversification.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol details the coupling of 2,4-dichloropyrimidine with 4-ethoxycarbonylphenylboronic acid.

Caption: Workflow for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling for Synthesis

This protocol is adapted from established literature procedures.[7]

Materials:

  • 4-Ethoxycarbonylphenylboronic acid (1.05 equiv.)

  • 2,4-Dichloropyrimidine (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-ethoxycarbonylphenylboronic acid (1.05 equiv.), 2,4-dichloropyrimidine (1.0 equiv.), toluene, and the 2M aqueous sodium carbonate solution.

  • Degassing: Vigorously stir the mixture and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 75-80 °C and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2,4-dichloropyrimidine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and add water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by flash column chromatography on silica gel to yield the final product as a white solid.[7]

Application in Kinase Inhibitor Synthesis

This compound is a cornerstone intermediate for synthesizing a class of ATP-competitive kinase inhibitors.[5][8] For example, it is a documented intermediate in the synthesis of Momelotinib, a Janus kinase (JAK1/2) inhibitor.[8] The general strategy involves a subsequent reaction at the C2 position, typically another cross-coupling or a nucleophilic aromatic substitution, to introduce a pharmacophore that will interact with the kinase active site.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tyrosine Kinase Receptor ATP ATP Receptor->ATP Binds ATP Substrate Substrate Protein Receptor->Substrate Catalyzes ATP->Substrate Phosphorylates Kinase_Inhibitor Kinase Inhibitor (Derived from Intermediate) Kinase_Inhibitor->Receptor Blocks ATP Binding Site Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates Ligand Growth Factor Ligand->Receptor Binds & Dimerizes

Sources

Application Note: A Guide to the Rational Design and Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and derivatization of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. This versatile intermediate serves as a key building block for creating libraries of novel compounds, particularly kinase inhibitors, by leveraging its strategically positioned reactive sites.[3][4] We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis via Suzuki-Miyaura coupling, and explore subsequent derivatization strategies, including Nucleophilic Aromatic Substitution (SNAr) and further cross-coupling reactions. The causality behind experimental choices, structure-activity relationship (SAR) considerations, and troubleshooting are discussed to empower researchers to accelerate their discovery programs.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The enduring success of the pyrimidine ring system in drug discovery is not coincidental. Its utility stems from a combination of intrinsic properties that make it an ideal scaffold for interacting with biological targets.[5][6] Pyrimidine derivatives are integral to numerous therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[7][8][9]

Key attributes contributing to its status as a privileged scaffold include:

  • Bioisosteric Mimicry: The pyrimidine core can act as a bioisostere for purine bases, enabling it to effectively compete for binding sites in enzymes that process nucleotides, such as kinases.[1][10]

  • Hydrogen Bonding Capabilities: The nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors, allowing for critical interactions with protein residues, often in the hinge region of kinases.

  • Synthetic Tractability: The pyrimidine ring can be functionalized at multiple positions, allowing for fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[2]

The this compound scaffold is particularly valuable because it combines the benefits of the pyrimidine core with two distinct, orthogonally reactive handles: a C2-chloro substituent ripe for modification and an ethyl benzoate moiety for further elaboration.[11][12]

Synthesis of the Core Intermediate: this compound

The most robust and widely adopted method for constructing the C-C bond between the pyrimidine and benzoate rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][11] This method offers high yields and excellent functional group tolerance.

Workflow for Core Intermediate Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Workup & Purification r1 2,4-Dichloropyrimidine cond Toluene / Aqueous Na₂CO₃ Inert Atmosphere (N₂) Heat (e.g., 75-80 °C) r1->cond Add to flask r2 4-Ethoxycarbonylphenylboronic acid r2->cond cat Pd(PPh₃)₄ Catalyst Na₂CO₃ Base cat->cond Degas, then add workup 1. Cool to RT 2. Aqueous Workup (EtOAc) 3. Dry & Concentrate cond->workup Reaction Complete purify Crystallization or Column Chromatography workup->purify product Product: This compound purify->product

Caption: Suzuki coupling workflow for core intermediate synthesis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the regioselective synthesis of the title compound. The C4 position of 2,4-dichloropyrimidine is significantly more reactive than the C2 position in Suzuki couplings, allowing for selective arylation.[13]

Materials

Reagent CAS No. M.W. Role
2,4-Dichloropyrimidine 3934-20-1 148.98 Starting Material
4-Ethoxycarbonylphenylboronic acid 4334-88-7 193.98 Coupling Partner
Pd(PPh₃)₄ 14221-01-3 1155.56 Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 Base
Toluene 108-88-3 92.14 Solvent

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

Procedure

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq), 4-ethoxycarbonylphenylboronic acid (1.05 eq), toluene (approx. 10 mL per mmol of pyrimidine), and a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Inerting: Vigorously stir the biphasic mixture and bubble with nitrogen (N₂) gas for 15-20 minutes to degas the solution. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the flask. Continue bubbling with N₂ for another 5-10 minutes.

  • Reaction: Heat the reaction mixture to 75-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.[11]

Derivatization Strategies for Library Development

The true power of the this compound scaffold lies in the reactivity of the C2-chloro group. This position is electronically activated by the ring nitrogen atoms, making it an excellent electrophilic site for various transformations.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and straightforward method for introducing nitrogen, oxygen, or sulfur nucleophiles at the C2 position. Reactions with anilines are particularly common in the synthesis of kinase inhibitors, as the resulting aminopyrimidine motif is a potent hinge-binding element.[14][15]

SNAr_Diagram start Ethyl 4-(2-chloropyrimidin- 4-yl)benzoate product 2-Substituted Derivative Ethyl 4-(2-(R-amino)pyrimidin- 4-yl)benzoate start->product SɴAr Reaction Heat nucleophile Nucleophile (R-NH₂) Base (e.g., DIPEA) Solvent (e.g., 2-Butanol) nucleophile->product

Caption: General workflow for SNAr derivatization.

Protocol 2: SNAr with Substituted Anilines

Procedure

  • Setup: In a reaction vial, combine this compound (1.0 eq), the desired aniline nucleophile (1.1-1.2 eq), and a suitable solvent such as 2-butanol, isopropanol, or DMF.

  • Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) or an inorganic base like K₂CO₃ to scavenge the HCl generated during the reaction. In some cases, a catalytic amount of acid (e.g., TFA) can accelerate the reaction.[14]

  • Reaction: Seal the vial and heat the mixture to 90-120 °C. The reaction time can vary from a few hours to overnight. Monitor by LC-MS.

  • Workup & Purification: After cooling, the product can often be precipitated by adding the reaction mixture to water or an anti-solvent like hexanes. The resulting solid is collected by filtration. Alternatively, an aqueous workup followed by column chromatography can be performed for purification.

Strategy B: Palladium-Catalyzed Cross-Coupling

To install aryl, heteroaryl, or alkyl groups (C-C bond formation), Suzuki or other palladium-catalyzed cross-coupling reactions can be employed. While the C2-Cl bond is less reactive than a bromide or iodide, modern catalyst systems with specialized phosphine ligands can effectively facilitate this transformation.[16][17]

Protocol 3: Suzuki Coupling at the C2-Position

Procedure

  • Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add an anhydrous solvent such as dioxane, THF, or toluene.

  • Reaction: Heat the mixture, often to higher temperatures (100-120 °C) than the initial synthesis, potentially using microwave irradiation to shorten reaction times.[13][16]

  • Workup & Purification: Perform a standard aqueous workup as described in Protocol 1, followed by purification via flash chromatography.

Structure-Activity Relationship (SAR) and Design Rationale

The goal of creating derivatives is to systematically probe the chemical space around the core scaffold to improve biological activity and ADME properties.

Logical Framework for Derivative Design

SAR_Logic cluster_mods Chemical Modifications cluster_outcome Desired Outcomes Scaffold Core Scaffold Mod_C2 C2-Position (SɴAr, Suzuki) Scaffold->Mod_C2 Mod_Ester Ester Moiety (Hydrolysis -> Amide Coupling) Scaffold->Mod_Ester Properties Modulate Properties: - Sterics - Electronics (H-bonding) - Lipophilicity (logP) - Solubility Mod_C2->Properties Mod_Ester->Properties Potency Improve Potency (IC₅₀) Properties->Potency Selectivity Enhance Selectivity Properties->Selectivity PK Optimize ADME/PK Properties->PK

Caption: SAR-driven design logic for scaffold modification.

Illustrative SAR Table

The following table provides hypothetical examples based on common trends observed in kinase inhibitor design.[18][19][20]

C2-Substituent (R Group)RationaleExpected Impact on Activity
4-MorpholinoanilineIntroduces H-bond donor (NH) and a polar, soluble morpholine group.Often a potent and soluble starting point.[15]
3-Chloro-4-fluoroanilineProbes halogen interactions; fluorine can block metabolic hotspots.May increase potency; F can improve PK properties.
4-(Piperidin-1-yl)anilineVaries the size and basicity of the terminal heterocycle.Can modulate selectivity and physical properties.
Phenyl (from Suzuki)Replaces H-bond donor with a lipophilic aryl group.Tests the necessity of the hinge-binding NH group.
Pyridin-4-yl (from Suzuki)Bioisosteric replacement for a phenyl group, introduces H-bond acceptor.May improve solubility and target interactions.[10][21]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst (Pd oxidation).Ensure thorough degassing; use fresh catalyst.
Poor quality boronic acid.Use fresh boronic acid or recrystallize; check for decomposition (deboronation).
Inappropriate base or solvent.Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane).[22]
Incomplete SNAr Reaction Nucleophile is too weak.Increase reaction temperature; use microwave irradiation; add catalytic acid (if applicable).
Steric hindrance.Use a less hindered base; increase reaction time and temperature.
Formation of Side Products Double substitution on pyrimidine.Use stoichiometric control of the boronic acid in Protocol 1.
Homocoupling of boronic acid.Ensure rigorous exclusion of oxygen.

Conclusion

The this compound scaffold is a high-value starting point for the discovery of novel therapeutics. Its synthesis is scalable and robust, and the C2-chloro position provides a versatile handle for the introduction of chemical diversity. By applying the rational design principles and detailed synthetic protocols outlined in this guide, researchers can efficiently generate focused libraries of derivatives to probe structure-activity relationships and identify promising lead candidates for a multitude of biological targets.

References

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed.
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed.
  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
  • Biological activities of synthetic pyrimidine derivatives. AIMS Press.
  • Pyrimidine compounds that show pharmacological activity. ResearchGate.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. National Center for Biotechnology Information.
  • Marketed pyrimidine scaffold containing drugs. ResearchGate.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Center for Biotechnology Information.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications.
  • Strategies for C−C bond formation of pyridines. ResearchGate.
  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise.
  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate.
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. National Center for Biotechnology Information.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES. Princeton Dataspace.
  • Structure activity relationship. ResearchGate.
  • ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. ResearchGate.
  • ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. ChemSynthesis.
  • This compound. Hangzhou Longshine Bio-Tech.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Center for Biotechnology Information.
  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. PubChem.
  • ethyl 4-aminobenzoate. Organic Syntheses.
  • Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. PubMed.

Sources

Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key building block in the development of various pharmaceutical agents, notably as an intermediate for kinase inhibitors like Momelotinib.[1][2] The synthetic route detailed herein focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is designed to offer not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles, empowering researchers to optimize conditions and troubleshoot effectively.

Reaction Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a crucial carbon-carbon bond between an organoboron compound and an organohalide.[3] In this specific application, the coupling partners are 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine. The regioselectivity of this reaction is a key feature, with the coupling preferentially occurring at the more reactive C4 position of the 2,4-dichloropyrimidine.

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Mechanistic Insights: The "Why" Behind the Reaction Components

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')3]⁻ PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 2,4-dichloropyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[6] The reactivity order for halides is generally I > Br > Cl, making the C-Cl bond the least reactive.[7] However, the use of electron-rich and bulky phosphine ligands on the palladium catalyst facilitates this step.[6]

  • Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium center.[1][2]

  • Reductive Elimination: The final step involves the two organic groups (from the pyrimidine and the phenylboronic acid) coupling together and detaching from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Rationale for Reagent Selection
  • Palladium Catalyst (Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄): This is a widely used, commercially available, and effective catalyst for Suzuki couplings. The triphenylphosphine (PPh₃) ligands are crucial; they are electron-donating, which promotes the oxidative addition step, and their bulkiness facilitates the final reductive elimination.[6]

  • Base (Sodium Carbonate - Na₂CO₃): The base plays a multifaceted role. Its primary function is to activate the boronic acid to form a boronate, which is necessary for the transmetalation step.[1] An aqueous solution of a relatively mild base like sodium carbonate is often sufficient and helps to minimize side reactions that can occur with stronger bases.

  • Solvent System (Toluene and Water): A biphasic solvent system is commonly employed. Toluene is a good solvent for the organic reactants and the palladium catalyst. The presence of water is necessary to dissolve the inorganic base (sodium carbonate) and facilitate the formation of the active boronate species.[6][8] The use of polar aprotic solvents can also influence the reaction's selectivity and rate.[9]

Experimental Protocols

Synthesis of Precursor: 4-Ethoxycarbonylphenylboronic acid

This crucial starting material can be synthesized from ethyl 4-iodobenzoate.

Protocol 1: Synthesis of 4-Ethoxycarbonylphenylboronic acid

  • Dissolve Ethyl 4-iodobenzoate (1 equivalent) in dry tetrahydrofuran (THF).

  • Add triisopropyl borate (3 equivalents) to the solution.

  • Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add n-butyllithium (2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Adjust the pH to ~1 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with n-hexane and filter to obtain 4-ethoxycarbonylphenylboronic acid as a solid.

Synthesis of this compound

Protocol 2: Suzuki-Miyaura Coupling

  • To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 equivalents), 2,4-dichloropyrimidine (1 equivalent), toluene, and a 2M aqueous solution of sodium carbonate.[5][6]

  • Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes to degas the system.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the reaction mixture.[5][6]

  • Continue to bubble nitrogen through the mixture for another 10 minutes.

  • Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and stir overnight.[5][6]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and add water. Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5][6]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by grinding with methanol, followed by filtration to yield this compound as a white solid.[5] Further purification can be achieved by column chromatography if necessary.

Safety Precautions
  • 2,4-Dichloropyrimidine: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Tetrakis(triphenylphosphine)palladium(0): This reagent is air and moisture sensitive. Handle under an inert atmosphere. It is harmful if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust.[11][12]

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • n-Butyllithium: This is a pyrophoric reagent and will ignite on contact with air. It is also highly corrosive. Handle with extreme care under an inert atmosphere using appropriate techniques.

Data Presentation and Characterization

Reaction Parameters Summary
ParameterConditionRationale
Reactants 2,4-Dichloropyrimidine, 4-Ethoxycarbonylphenylboronic acidKey building blocks for the target molecule.
Catalyst Tetrakis(triphenylphosphine)palladium(0)Efficient Pd(0) source for Suzuki coupling.
Base 2M Aqueous Sodium CarbonateActivates the boronic acid for transmetalation.
Solvent Toluene / WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 75-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Protects the Pd(0) catalyst from oxidation.
Yield ~60% (reported)[5]This can vary based on reaction scale and purity of reagents.
Characterization of this compound
  • Appearance: White solid[5]

  • Molecular Formula: C₁₃H₁₁ClN₂O₂[5]

  • Molecular Weight: 262.69 g/mol [5]

  • ¹H NMR (DMSO-d₆, 300 MHz): The product is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the pyrimidine ring protons.[5]

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic and pyrimidine ring carbons.

  • Mass Spectrometry (LC-ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product.[5]

Visualizing the Workflow

The experimental workflow can be summarized in the following diagram:

Experimental_Workflow Start Combine Reactants: - 2,4-Dichloropyrimidine - 4-Ethoxycarbonylphenylboronic acid - Toluene - Aq. Na2CO3 Degas Degas with Nitrogen Start->Degas Add_Catalyst Add Pd(PPh3)4 Catalyst Degas->Add_Catalyst Heat Heat to 75-100 °C Overnight Add_Catalyst->Heat Workup Aqueous Workup: - Dilute with Ethyl Acetate - Separate Layers - Extract Aqueous Layer Heat->Workup Dry_Concentrate Dry with Na2SO4 and Concentrate Workup->Dry_Concentrate Purify Purification: - Grind with Methanol - Filter Dry_Concentrate->Purify Product This compound Purify->Product

Figure 2: Experimental workflow for the synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of this compound. By understanding the roles of the catalyst, base, and solvent, researchers can confidently execute this protocol and adapt it as needed. Careful adherence to safety procedures is essential when handling the hazardous materials involved in this synthesis. The resulting product is a valuable intermediate for the discovery and development of novel therapeutics.

References

  • Wikipedia. (2023). Suzuki reaction.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound.
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • Loba Chemie. (2018). TETRAKIS (TRIPHENYLPHOSPHINE) PALLADIUM(0) FOR SYNTHESIS MSDS.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2020). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation. The Journal of Physical Chemistry B. [Link]
  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

Sources

Topic: High-Purity Recovery of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including novel kinase inhibitors.[1][2] The chemical purity of this solid compound is paramount, as it directly influences the yield, impurity profile, and ultimate efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] Recrystallization remains the most robust and scalable technique for the purification of such critical intermediates.[3][5] This document provides a comprehensive, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the causality behind solvent selection, procedural choices, and validation methods, ensuring a reliable and reproducible outcome for researchers in drug development.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[6] The core principle is that the solubility of most solid organic compounds increases significantly with temperature.[5] An impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. Impurities, which are ideally present in much lower concentrations or have different solubility profiles, remain dissolved in the cooled solvent (the "mother liquor").[7] The subsequent isolation of these crystals by filtration yields a product of significantly higher purity.

Analyte Profile & Impurity Rationale

A thorough understanding of the target compound and its likely contaminants is essential for designing an effective purification strategy.

  • Compound: this compound

  • CAS Number: 499195-60-7[1][8]

  • Molecular Formula: C₁₃H₁₁ClN₂O₂[8]

  • Molecular Weight: 262.69 g/mol [8]

  • Typical Appearance (Crude): Off-white to pale yellow solid.[9][10]

Common Process Impurities: The typical synthesis of this compound involves a palladium-catalyzed Suzuki coupling between 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.[8][11] This informs the profile of expected impurities:

  • Unreacted Starting Materials: 2,4-dichloropyrimidine and 4-ethoxycarbonylphenylboronic acid.

  • Catalyst Residues: Trace amounts of the palladium catalyst. A synthesis protocol notes the use of a specific resin to clear palladium, indicating this is a known challenge.[8]

  • Homocoupling Byproducts: Biphenyl-like structures arising from the self-coupling of the boronic acid.

  • Reaction Solvents: Residual solvents from the synthesis, such as toluene.[8]

A successful recrystallization must effectively separate the target compound from this specific matrix of impurities.

Expected Outcomes: Data Presentation

The following table summarizes the anticipated results from applying the described protocol to a crude product of ~95% purity.

ParameterCrude ProductPurified Product (Target) Justification
Appearance Off-white to pale yellow solidWhite crystalline solidRemoval of colored impurities and formation of a uniform crystal lattice.[10]
Mass Recovery 10.0 g (Example)8.0 - 9.0 g (80-90% Yield)Yield is inherently less than 100% as some product remains in the mother liquor.
Purity (by HPLC) ~95%≥99.8% The primary goal of recrystallization is a significant increase in purity.[10]
Melting Point Broad range (e.g., 108-114 °C)Sharp, elevated range (e.g., 117-118 °C)Impurities depress and broaden the melting point range of a solid.

Experimental Workflow Visualization

The logical flow of the purification process, from initial assessment to final validation, is depicted below.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_iso Isolation & Drying cluster_val Validation Crude Crude Product (this compound) Solvent Select Optimal Solvent (e.g., Ethanol) Crude->Solvent Characterize Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve Add HotFilt Hot Filtration (Optional: for insolubles) Dissolve->HotFilt Cool Slow Cooling to RT, then Ice Bath HotFilt->Cool Clear Filtrate Crystals Crystal Formation Cool->Crystals VacFilt Vacuum Filtration (Separate Crystals) Crystals->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash On funnel MotherLiquor Mother Liquor (Contains Impurities) VacFilt->MotherLiquor Discard or Re-process Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (HPLC, MP, NMR) Pure->Analysis Validate

Caption: Workflow for the purification of this compound.

Materials, Equipment & Safety

5.1. Materials

  • Crude this compound

  • Ethanol (Reagent Grade or higher)

  • Isopropanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Heptane (Reagent Grade)

  • Activated Charcoal (decolorizing grade)

  • Celatom® or filter aid (for hot filtration)

5.2. Equipment

  • Erlenmeyer flasks (various sizes)

  • Magnetic stir plate and stir bars

  • Hot plate with temperature control

  • Condenser (for reflux)

  • Büchner funnel and filtering flask

  • Vacuum source

  • Watch glasses

  • Spatulas and standard glassware

  • Melting point apparatus

  • HPLC system for purity analysis

5.3. Safety Precautions

  • Chemical Handling: this compound may cause skin and eye irritation.[12] Handle with appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[12][13]

  • Ventilation: All operations, especially those involving heating solvents, must be performed in a certified laboratory fume hood to avoid inhalation of vapors.[12]

  • Fire Safety: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from open flames and spark sources. Ensure fire-fighting equipment is accessible.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol is optimized for a single-solvent recrystallization using ethanol, which provides a good balance of solubility and safety. An initial solvent screening is highly recommended to confirm the optimal choice for your specific batch of crude material.

Part A: Preliminary Solvent Screening

The ideal solvent should dissolve the compound completely when hot but provide poor solubility when cold.[7]

  • Place ~50 mg of the crude solid into each of four separate small test tubes.

  • To each tube, add a different solvent (Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) dropwise at room temperature until the total volume is ~1 mL. Observe solubility.

  • If the solid is insoluble at room temperature, gently heat the tube in a water bath. Add more solvent in small portions until the solid just dissolves.

  • Allow the clear, hot solution to cool to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Selection: The best solvent is the one that shows poor room-temperature solubility, complete solubility when hot, and abundant crystal formation upon cooling.

Part B: Full-Scale Recrystallization Procedure (10.0 g Scale)

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add ~60 mL of ethanol.

    • Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.

    • Continue adding ethanol in small portions (5-10 mL) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain more product in the mother liquor upon cooling.[10]

  • Decolorization (Optional):

    • If the hot solution has a significant yellow or brown tint, remove it from the heat source.

    • Allow the solution to cool for 1-2 minutes to prevent violent boiling upon addition.

    • Add a very small amount (~0.1 g) of activated charcoal.

    • Return the flask to the hot plate and boil gently for 5 minutes. The charcoal will adsorb high molecular weight colored impurities.

  • Hot Filtration (Perform if charcoal was added or if insoluble particulates are visible):

    • Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

    • Preheat the entire apparatus on the hot plate or by washing with hot solvent to prevent premature crystallization in the funnel.[10]

    • Quickly and carefully pour the hot solution through the fluted filter paper.

    • Causality: This step must be done quickly to ensure the solution remains hot, preventing the desired product from crystallizing along with the removed impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly, and connect it to a clean filter flask under vacuum.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Swirl the flask containing the crystals to create a slurry and quickly pour it into the Büchner funnel.

    • Wash the crystals on the filter with two small portions (10-15 mL each) of ice-cold ethanol. Causality: Using ice-cold solvent is crucial to wash away the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[10]

  • Drying:

    • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Purity Validation

The success of the purification must be confirmed empirically.

  • Melting Point Analysis: Take the melting point of the dried, purified crystals. A sharp melting point range (≤ 1 °C) that is higher than the crude material indicates successful purification.

  • Chromatographic Analysis (HPLC): Analyze the purified product by High-Performance Liquid Chromatography. The resulting chromatogram should show a significant reduction in impurity peaks and a main peak area of ≥99.8%.

  • Spectroscopic Confirmation (¹H NMR): An NMR spectrum can confirm the chemical structure and reveal the absence of proton signals corresponding to process impurities.

Troubleshooting

ProblemProbable CauseSolution
Oiling Out (product separates as a liquid)Solution is supersaturated; compound's melting point is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off a portion of the solvent under the fume hood to concentrate the solution, then allow it to cool again.
Premature Crystallization (during hot filtration)Funnel and flask were not sufficiently pre-heated.Re-dissolve the crystallized solid in the original flask with a minimum of hot solvent and repeat the hot filtration with properly pre-heated equipment.
Low Recovery/Yield Too much solvent used; crystals washed with room-temperature solvent; incomplete transfer.Ensure minimum hot solvent is used. Always wash with ice-cold solvent. Ensure all crystals are quantitatively transferred to the funnel.

Conclusion

The protocol detailed herein provides a reliable and scientifically-grounded method for the purification of this compound. By understanding the principles of recrystallization and the specific impurity profile of the target compound, researchers can consistently achieve the high purity (≥99.8%) required for demanding applications in pharmaceutical development. The inclusion of validation and troubleshooting steps ensures that the process is both effective and robust.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • BenchChem. (2025). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Alichem. (n.d.). This compound CAS 499195-60-7.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound.
  • ChemSynthesis. (2025). ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate.
  • BenchChem. (2025). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate.
  • PubChem. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • PubChem. (n.d.). Ethyl benzoate.
  • PubChem. (n.d.). Ethylparaben.
  • ECHEMI. (n.d.). 499195-60-7, this compound Formula.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

Application Notes & Protocols: Strategic Use of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS No. 499195-60-7). We will explore the foundational chemistry of this versatile building block, detailing its synthesis and subsequent elaboration into potent kinase inhibitors. The narrative emphasizes the causality behind experimental choices, providing field-proven protocols for key transformations, including Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). By grounding theoretical concepts in practical, validated methodologies, this guide aims to empower scientists to leverage this key intermediate in the discovery of novel therapeutics.

The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold

At the heart of modern kinase inhibitor design lies the concept of the "privileged scaffold"—a molecular framework that is recognized by and binds to multiple biological targets. The pyrimidine ring is arguably one of the most significant privileged scaffolds in medicinal chemistry.[1] Its structure is a bioisosteric mimic of the adenine core of ATP, enabling it to function as a competitive inhibitor by forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[2]

This compound is a pre-functionalized embodiment of this scaffold, engineered for efficient and modular synthesis. Its structure offers two primary points for chemical diversification:

  • The C2-Chloro Position: The chlorine atom is activated by the adjacent ring nitrogens, making the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This is the primary site for introducing a vast array of amine-containing fragments that can interact with the target kinase.

  • The C4-Benzoate Moiety: This portion of the molecule typically extends towards the solvent-exposed region of the ATP pocket. The ethyl ester provides a handle for further modification, such as hydrolysis to a carboxylic acid, which can then be used for amide coupling to build out the molecule, enhance solubility, or engage with specific amino acid residues.

The strategic combination of these features allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR) for a multitude of kinase targets, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5]

Synthesis of the Core Intermediate: A Suzuki-Miyaura Approach

The most common and efficient method for constructing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed C-C bond formation is highly reliable and tolerant of a wide range of functional groups.[6][7] The reaction couples 2,4-dichloropyrimidine with a boronic acid derivative. The C4 position of 2,4-dichloropyrimidine is significantly more reactive than the C2 position in Suzuki couplings, allowing for regioselective mono-arylation.[8][9]

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 2,4-Dichloropyrimidine Catalyst Pd(PPh₃)₄ (Catalyst) Product Ethyl 4-(2-chloropyrimidin- 4-yl)benzoate SM1->Product Suzuki Coupling SM2 4-Ethoxycarbonylphenyl- boronic acid SM2->Product Suzuki Coupling Base Na₂CO₃ or K₂CO₃ (Base) Solvent Toluene/Water or Dioxane/Water Heat Heat (e.g., 75-100 °C) Inert Atmosphere (N₂ or Ar) Workup Aqueous Workup & Purification (Extraction, Crystallization) Product->Workup G Start Ethyl 4-(2-chloropyrimidin- 4-yl)benzoate SNAr SₙAr Reaction Solvent: Isopropanol or DMF Base (optional): DIPEA Heat: 80-120 °C or Microwave Start->SNAr Amine R¹R²NH (e.g., 4-Morpholinoaniline) Amine->SNAr Intermediate Ethyl 4-(2-(R¹R²N)pyrimidin- 4-yl)benzoate (Aminopyrimidine Core) SNAr->Intermediate Hydrolysis Ester Hydrolysis Reagents: LiOH or NaOH Solvent: THF/Water Intermediate->Hydrolysis Optional Elaboration Acid 4-(2-(R¹R²N)pyrimidin- 4-yl)benzoic Acid Hydrolysis->Acid Amide Amide Coupling Reagents: R³R⁴NH, HATU/DIPEA Solvent: DMF Acid->Amide Final Final Kinase Inhibitor (Extended Scaffold) Amide->Final G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyrimidine Inhibitor Inhibitor->JAK BLOCKS

Sources

Application Notes & Protocols: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of a Core Heterocycle

In the landscape of modern agrochemical discovery, the pyrimidine scaffold stands out as a privileged structure. Its presence in numerous natural and synthetic bioactive molecules underscores its versatility in interacting with a wide array of biological targets.[1][2][3] Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS No: 499195-60-7) has emerged as a pivotal building block in this domain.[4] It is not an end-product agrochemical itself, but rather a highly functionalized intermediate, offering medicinal chemists a robust platform for generating diverse libraries of candidate molecules for herbicidal, fungicidal, and insecticidal screening.

The strategic importance of this molecule lies in its bifunctional nature. The 2-chloro substituent on the electron-deficient pyrimidine ring is a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various pharmacophores. Concurrently, the ethyl benzoate moiety provides a secondary point for modification, typically through hydrolysis to the corresponding carboxylic acid, enabling further derivatization into amides or esters. This dual reactivity is the cornerstone of its utility, allowing for the exploration of vast chemical space around a core structure known for its biological relevance.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 499195-60-7[4][5]
Molecular Formula C₁₃H₁₁ClN₂O₂[5]
Molecular Weight 262.69 g/mol [5]
IUPAC Name This compound
Appearance White to off-white solid[5]
MDL Number MFCD09861393[5]

Core Synthetic Applications & Protocols

The primary application of this compound is as a foundational reagent. The protocols below detail its own synthesis from common precursors and, more importantly, its subsequent use in diversification reactions to build novel agrochemical candidates.

Protocol I: Synthesis of this compound via Suzuki Coupling

The most direct and widely cited method for preparing the title compound is a regioselective Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of the chlorine atoms on 2,4-dichloropyrimidine, with the C4 position being more susceptible to coupling under specific conditions.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available Pd(0) source, effective for this type of coupling.[5][8]

  • Base: An aqueous solution of sodium carbonate is used. The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9]

  • Solvent System: A biphasic system like toluene and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[5]

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), 4-ethoxycarbonylphenylboronic acid (1.05 eq), and toluene (approx. 10 mL per mmol of dichloropyrimidine).

  • Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.04 eq) to the vigorously stirred mixture.

  • Reaction: Heat the reaction mixture to 75-85 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid is often purified by recrystallization from methanol or ethanol, or by column chromatography on silica gel to yield the pure product.[5]

Workflow Visualization:

G cluster_reagents Starting Materials cluster_catalyst Catalyst System cluster_process Process 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Suzuki Coupling Toluene/H2O, 80°C 2,4-Dichloropyrimidine->Reaction Boronic Acid 4-Ethoxycarbonylphenyl- boronic acid Boronic Acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Na2CO3 (aq) Na2CO3 (aq) Na2CO3 (aq)->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of the title compound via Suzuki coupling.

Protocol II: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro position of the title compound is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens.[10] This makes it an ideal substrate for SNAr reactions, most commonly with amines, to generate a library of 2-aminopyrimidine derivatives.

Causality Behind Experimental Choices:

  • Reaction Type: SNAr is a robust and high-yielding reaction for functionalizing electron-deficient heterocycles like chloropyrimidines.[11][12]

  • Conditions: The reaction can often be performed under mild thermal or microwave conditions. A base may be included to scavenge the HCl byproduct, though it is not always necessary if the nucleophile is a non-primary amine.

Step-by-Step Methodology (General Amination):

  • Reagent Setup: In a reaction vial, combine this compound (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq).

  • Solvent: Add a suitable polar aprotic solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane (approx. 5 mL per mmol of substrate).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C (or use microwave irradiation at a similar temperature) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

  • Purification: If the product is soluble, concentrate the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the final 2-aminopyrimidine derivative.[13]

Workflow Visualization:

G cluster_nucleophiles Nucleophile Library (R-NH2) cluster_products Derivative Library Start Ethyl 4-(2-chloropyrimidin- 4-yl)benzoate Reaction SNAr Reaction (Heat or MW) Start->Reaction Amine1 Alkylamine Amine1->Reaction Amine2 Aniline Amine2->Reaction Amine3 Heterocyclic Amine Amine3->Reaction Prod1 2-(Alkylamino)-pyrimidine Derivative Reaction->Prod1 Prod2 2-(Anilino)-pyrimidine Derivative Reaction->Prod2 Prod3 2-(Heterocyclylamino)-pyrimidine Derivative Reaction->Prod3

Caption: Diversification of the core structure via SNAr reactions.

Protocols for Agrochemical Screening

Once a library of derivatives is synthesized, a tiered screening process is essential to identify promising candidates. This begins with high-throughput in vitro assays and progresses to more complex greenhouse trials for validated "hits".[14][15]

Protocol III: In Vitro Primary Screening for Herbicidal Activity

This protocol describes a common method for initial screening using the aquatic plant Lemna minor (common duckweed) in a multi-well plate format. It is rapid, requires a small amount of compound, and provides quantitative data on growth inhibition.

Step-by-Step Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).

  • Assay Preparation: In a 24-well or 48-well plate, add a nutrient-rich growth medium to each well.

  • Compound Application: Add the test compound stock solution to the wells to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Include a negative control (DMSO only) and a positive control (a known herbicide like glyphosate).

  • Plant Inoculation: Add 2-3 healthy Lemna minor fronds to each well.

  • Incubation: Place the plates under controlled conditions (e.g., 25 °C, 16:8 hour light:dark cycle) for 7 days.

  • Data Acquisition: Assess herbicidal activity by measuring the inhibition of frond growth or by quantifying the reduction in chlorophyll content (e.g., via fluorescence or absorbance). Calculate the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Example Data from a Primary Herbicidal Screen
Compound IDR-Group at C2-PositionGI₅₀ (µM) on Lemna minor
Control ->100
LEAD-001 4-fluoroanilino15.2
LEAD-002 Cyclopropylamino5.8
LEAD-003 Morpholino89.5
Glyphosate (Positive Control)2.5
Protocol IV: Greenhouse Secondary Screening for Pre-Emergent Activity

Compounds showing significant activity in primary screens are advanced to greenhouse testing to evaluate their performance on soil-grown plants. This protocol assesses pre-emergent herbicidal effects.

Step-by-Step Methodology:

  • Potting: Fill pots or trays with a standardized soil mix.

  • Seeding: Sow seeds of a target weed species (e.g., Avena fatua, wild oat) and a tolerant crop species (e.g., Triticum aestivum, wheat) in separate pots.

  • Compound Formulation: Prepare a sprayable formulation of the test compound by dissolving it in a suitable solvent/surfactant/water mixture.

  • Application: Apply the formulation evenly to the soil surface at various application rates (e.g., 50, 100, 250, 500 g/ha). Use a calibrated laboratory track sprayer for uniform coverage.[16]

  • Incubation: Move the treated pots to a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by scoring the percentage of weed control (0 = no effect, 100 = complete kill) and any signs of crop phytotoxicity.

Screening Workflow Visualization:

G Library Synthesized Derivative Library Primary In Vitro Primary Screen (e.g., Lemna minor assay) Library->Primary Hit_ID Hit Identification (Activity & Potency) Primary->Hit_ID Secondary Greenhouse Secondary Screen (Pre/Post-Emergence) Hit_ID->Secondary Active Compounds Inactive Discard or Re-evaluate Hit_ID->Inactive Inactive Lead_Gen Lead Candidate Generation Secondary->Lead_Gen

Caption: Tiered screening workflow for agrochemical discovery.

Structure-Activity Relationship (SAR) Insights

The systematic application of the protocols described above allows for the development of a robust Structure-Activity Relationship (SAR). For derivatives of this compound, the key insights are often derived from the modifications at the C2 position of the pyrimidine ring.[1][17]

  • Influence of the C2-Substituent: The nature of the amine (or other nucleophile) introduced via the SNAr reaction is the primary driver of biological activity. Small, lipophilic groups like cyclopropylamines may enhance cell membrane permeability, leading to potent herbicidal activity. Aromatic amines (anilines) can form key hydrogen bonds with target enzymes, a common motif in kinase inhibitors which have applications in both medicine and agriculture.[17]

  • Role of the Benzoate Moiety: While often serving as a linker, the ethyl benzoate group is not merely a passive component. Its hydrolysis to a carboxylic acid can alter the compound's solubility and translocation properties within a plant (e.g., phloem mobility). Further derivatization to amides can modulate metabolic stability and fine-tune the molecule's overall physicochemical profile.

By correlating the structural changes in the synthesized library with the data from primary and secondary screens, researchers can rationally design next-generation molecules with improved potency, selectivity, and environmental profiles.

References

  • In Vitro Models for Screening Potential Agricultural Neurotoxicants. (n.d.). National Institute of Food and Agriculture.
  • Agrochemical In Vitro Toxicology Evaluations. (n.d.). BOC Sciences.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (2025). BenchChem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate.
  • Pesticide Testing Using the In Vitro Approach. (2025). IML Testing & Research.
  • In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. (n.d.). PubMed Central.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (2025). BenchChem.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. (2025). BenchChem.
  • The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening. (2023). Science of the Total Environment.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PubMed Central.
  • This compound. (2025). ChemicalBook.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science Publisher.
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. (2025). BenchChem.
  • This compound. (n.d.). Hangzhou Longshine Bio-Tech.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). BenchChem.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
  • Herbicide Treatment Table for Inside Greenhouses. (n.d.). University of California Integrated Pest Management.
  • SCREENING FOR FUNGICIDES. (n.d.). Annual Reviews.
  • Greenhouse Pesticides and Pesticide Safety. (n.d.). NC State Extension Publications.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
  • 2021-2022 Cornell Guide for the Integrated Management of Greenhouse Crops and Herbaceous Ornamentals. (2021). Cornell University.
  • Chemical Disease Controls for the Greenhouse Industry. (n.d.). Michigan State University.
  • Ethyl 4-(2-chloroacetylamino)benzoate. (n.d.). Chem-Impex.
  • This compound. (n.d.). Sigma-Aldrich.
  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. (n.d.). PubChem.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. (n.d.). MySkinRecipes.
  • Active ingredient combinations having insecticidal and acaricidal properties. (2011). European Patent Office.
  • ETHYL 3-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. (n.d.). precisionFDA.
  • 499195-60-7, this compound Formula. (n.d.). ECHEMI.

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Pyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents. Its prevalence is particularly notable in the domain of kinase inhibitors, where its ability to mimic the adenine core of ATP allows for competitive binding in the kinase hinge region, a critical interaction for potent and selective inhibition.[1] Ethyl 4-(2-chloropyrimidin-4-yl)benzoate has emerged as a highly versatile and strategically important building block for the synthesis of these complex molecules. This guide provides an in-depth exploration of its chemical properties, reactivity, and application in the synthesis of targeted therapeutics, supported by detailed experimental protocols.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 499195-60-7[2]
Molecular Formula C₁₃H₁₁ClN₂O₂[2]
Molecular Weight 262.69 g/mol [2]
Appearance Light yellow to grayish white solid[2]
Purity ≥98.0%[2]

Safety & Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Core Reactivity: A Tale of Two Electrophilic Sites

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary electrophilic sites: the C2-chloro and C4-aryl positions on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring renders the chlorinated carbon susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The title compound is conveniently prepared via a regioselective Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 4-ethoxycarbonylphenylboronic acid. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition by the palladium catalyst, allowing for selective mono-arylation.[3][4]

Reaction Scheme:

Protocol 1 reactant1 2,4-Dichloropyrimidine reaction reactant1->reaction Pd(PPh₃)₄, Na₂CO₃ Toluene/Water, 75-100 °C reactant2 4-Ethoxycarbonylphenylboronic acid reactant2->reaction Pd(PPh₃)₄, Na₂CO₃ Toluene/Water, 75-100 °C product This compound + + +->reaction Pd(PPh₃)₄, Na₂CO₃ Toluene/Water, 75-100 °C reaction->product

Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.

Materials:

  • 4-Ethoxycarbonylphenylboronic acid (1.05 eq)

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Toluene

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Step-by-Step Protocol:

  • In a reaction flask, combine 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.[5]

  • Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes to degas the solution.[5]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and continue to bubble with nitrogen for another 10 minutes.[5]

  • Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and stir overnight.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and add water to separate the layers.[5]

  • Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • The resulting solid can be further purified by grinding with methanol, filtering, and washing to yield this compound as a white to off-white solid.[5]

Application in Kinase Inhibitor Synthesis: The Case of Momelotinib

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Momelotinib, a potent inhibitor of Janus kinase (JAK1/2).[2] The synthesis involves a crucial nucleophilic aromatic substitution (SNAr) reaction where the C2-chloro group is displaced by an amine.

Protocol 2: Synthesis of a Key Momelotinib Intermediate

This protocol details the acid-catalyzed SNAr reaction between this compound and 4-morpholinoaniline. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position.

Reaction Scheme:

Protocol 2 reactant1 This compound reaction reactant1->reaction p-TsOH·H₂O 1,4-Dioxane, Reflux reactant2 4-Morpholinoaniline reactant2->reaction p-TsOH·H₂O 1,4-Dioxane, Reflux product Ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate + + +->reaction p-TsOH·H₂O 1,4-Dioxane, Reflux reaction->product

Caption: SNAr reaction for the synthesis of a Momelotinib precursor.[5]

Materials:

  • This compound (1.0 eq)

  • 4-Morpholinoaniline (1.3 eq)

  • p-Toluenesulfonic acid monohydrate (0.9 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) and 4-morpholinoaniline (1.3 eq) in 1,4-dioxane.[5]

  • Add p-toluenesulfonic acid monohydrate (0.9 eq) to the suspension.[5]

  • Heat the mixture at reflux for approximately 40 hours, monitoring the reaction by TLC or LC-MS.[5]

  • After completion, cool the reaction to ambient temperature and concentrate under reduced pressure.[5]

  • Partition the residue between ethyl acetate and a 1:1 mixture of saturated sodium bicarbonate solution and water.[5]

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, Ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate, can be purified by crystallization or column chromatography.[5] This intermediate is then further elaborated to yield Momelotinib.[6][7]

Expanding the Synthetic Toolkit: Further Reactions

Beyond the SNAr reaction, the C2-chloro position is also amenable to other palladium-catalyzed cross-coupling reactions, offering a broader synthetic utility.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the pyrimidine ring. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[8][9] This transformation opens avenues to a diverse range of linear, rigid structures often explored in medicinal chemistry.[10]

Sonogashira Coupling reactant1 This compound reaction reactant1->reaction Pd catalyst, Cu(I) co-catalyst Amine base reactant2 Terminal Alkyne (R-C≡CH) reactant2->reaction Pd catalyst, Cu(I) co-catalyst Amine base product Ethyl 4-(2-(alkynyl)pyrimidin-4-yl)benzoate + + +->reaction Pd catalyst, Cu(I) co-catalyst Amine base reaction->product

Caption: General scheme for Sonogashira coupling.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a testament to the power of strategic molecular design. Its well-defined reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable tool for constructing libraries of complex molecules. As demonstrated by its application in the synthesis of Momelotinib, this building block provides a reliable and efficient entry point to potent kinase inhibitors and other pharmacologically relevant compounds.[11] The protocols outlined herein serve as a practical guide for researchers and scientists in drug development, enabling the exploration of novel chemical space in the quest for next-generation therapeutics.

References

  • New Drug Approvals. (n.d.). Momelotinib.
  • Liu, C., Zhou, X., & Qiu, Y. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 55(10), 1359-1364.
  • Zhu, C., Xue, X., Han, G., et al. (2017). New and Practical Synthesis of Momelotinib. Journal of Heterocyclic Chemistry, 54(5), 2902-2905.
  • Sun, T., Xu, J., Ji, M., et al. (2016). A novel and efficient synthesis of momelotinib. Journal of Chemical Research, 40(8), 511-513.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • Zhu, C., Mao, Y., Kong, Z., Wang, J., Zhu, G., & Ren, X. (2017). New and Practical Synthesis of Momelotinib. Semantic Scholar.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Green, K. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • PubChem. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • PubMed. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Google Patents. (n.d.). US5948437A - Pharmaceutical compositions using thiazepine.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active molecules, including the JAK inhibitor Momelotinib.[1][2] Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 4-ethoxycarbonylphenylboronic acid, presents a unique set of purification challenges.[3][4] The primary goal of purification is to remove unreacted starting materials, catalysts, and reaction byproducts, which may have similar physicochemical properties to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. For a typical Suzuki coupling reaction, you should anticipate the following impurities:

  • Unreacted Starting Materials: 2,4-dichloropyrimidine and 4-ethoxycarbonylphenylboronic acid.

  • Palladium Catalyst Residues: Both heterogeneous (Pd on carbon) and homogeneous (e.g., Pd(PPh₃)₄) catalysts can contaminate the final product.[5]

  • Regioisomers: The Suzuki coupling can sometimes yield the undesired C2-substituted isomer, ethyl 4-(4-chloropyrimidin-2-yl)benzoate, although the reaction is generally regioselective for the C4 position.[4][6]

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.

  • Hydrolysis Product: 4-(2-chloropyrimidin-4-yl)benzoic acid, which can form if the ester group is hydrolyzed during the reaction or workup.[7][8]

Q2: My crude product is a dark-colored oil/solid. What is causing this and how can I remove the color?

A2: The dark color is often due to residual palladium catalyst, which can exist in a colloidal form ("palladium black") and be difficult to remove by simple filtration.[9] Colored organic byproducts can also contribute. To decolorize your product, you can try the following:

  • Activated Carbon Treatment: After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture, and then filter it through a pad of Celite®. Be aware that activated carbon can sometimes adsorb the desired product, leading to lower yields.

  • Palladium Scavengers: For more stubborn palladium contamination, specialized scavengers with high affinity for palladium, such as thiol-functionalized silica or trimercaptotriazine (TMT), can be very effective.[5]

Q3: Is this compound stable on silica gel during column chromatography?

A3: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[10] However, for many pyrimidine-containing compounds, silica gel chromatography is a viable purification method. To minimize the risk of degradation:

  • Use a less acidic stationary phase: Consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or alumina.

  • Minimize contact time: Run the column as efficiently as possible to reduce the time your compound spends on the stationary phase.

  • Monitor for degradation: Analyze your fractions carefully by TLC or LC-MS to check for the appearance of new, lower Rf spots that might indicate decomposition.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My compound is "oiling out" during recrystallization instead of forming crystals.
Potential Cause Explanation Recommended Solution
Supersaturation The solution is too concentrated, or the cooling rate is too rapid, preventing the formation of an ordered crystal lattice.- Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available.
Inappropriate Solvent System The chosen solvent may be too good a solvent for your compound, even at low temperatures.- Try a different solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexanes).[11][12]
Presence of Impurities Impurities can interfere with crystal lattice formation.- Attempt a preliminary purification by flash chromatography to remove the bulk of the impurities before recrystallization.
Issue 2: Poor separation of my product from an impurity during column chromatography.
Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the eluent is not optimized for the separation of your product and the impurity.- Re-evaluate your TLC: The ideal Rf value for your product on a TLC plate for good separation in a column is typically between 0.2 and 0.4.[13] - Adjust solvent polarity: If the spots are too close together, try a solvent system with a lower overall polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[13] - Change solvent selectivity: If adjusting polarity doesn't work, try a different solvent system altogether (e.g., dichloromethane/methanol).
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.- Use a larger column with more stationary phase for the amount of material you are purifying.
Poor Column Packing The column is not packed uniformly, leading to channeling and inefficient separation.- Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles or cracks in the column bed.
Issue 3: Residual palladium catalyst remains in the product after purification.
Potential Cause Explanation Recommended Solution
Inefficient Filtration Finely dispersed palladium particles may pass through standard filter paper.- Filter the reaction mixture through a pad of Celite® to trap fine particles.[3][14]
Soluble Palladium Complexes The palladium catalyst may be in a soluble form that is not removed by filtration.- Use a Palladium Scavenger: Treat the solution of your crude product with a scavenger like SiliaMetS Thiol or TMT.[5] - Extraction: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.
Strong Chelation to the Product The pyrimidine nitrogen in your product might be coordinating to the palladium, keeping it in solution.- Employ a high-affinity scavenger that can displace your product from the palladium center.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude this compound containing various impurities with different polarities.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • Visualize the plate under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[13]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the compound of interest.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for obtaining highly pure, crystalline material, especially after a preliminary purification by chromatography.

Materials:

  • Crude or semi-pure this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of many aromatic esters.[11]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Growth:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Diagram 1: General Purification Workflow

G crude Crude Product (from Suzuki Coupling) workup Aqueous Workup (e.g., EtOAc/Water Extraction) crude->workup palladium_removal Palladium Removal (Filtration through Celite®/Scavenger) workup->palladium_removal chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) palladium_removal->chromatography Broad Impurity Profile recrystallization Recrystallization (e.g., Ethanol/Water) chromatography->recrystallization For High Purity pure_product Pure this compound chromatography->pure_product If Sufficiently Pure recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS, HPLC) pure_product->analysis

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Recrystallization

G start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out slow_cool Redissolve and Cool Slowly oiling_out->slow_cool Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Try Different Solvent/Anti-solvent slow_cool->change_solvent Fails success Crystals Formed slow_cool->success pre_purify Pre-purify by Chromatography change_solvent->pre_purify Fails concentrate Concentrate Solution no_crystals->concentrate Yes no_crystals->success No concentrate->success add_seed Add Seed Crystal

Caption: Decision-making process for troubleshooting recrystallization issues.

References

  • Basic Hydrolysis of Esters - Saponific
  • How can i remove palladium Pd catalyst easily?
  • Ester Chemistry. Chemistry LibreTexts.
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
  • Hydrolysis of ethyl benzo
  • Your trick to remove residual palladium. Reddit.
  • ethyl 4-(2-chloropyriMidin-4-yl)
  • Ethyl 4-(2-chloropyriMidin-4-yl)
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board.
  • Base Hydrolysis of Esters. YouTube.
  • Alcohol-ester separation by recrystallization.
  • recrystallization-2.doc.pdf. University of California, Irvine.
  • Recrystallization and Crystallization. University of California, Los Angeles.
  • SUZUKI REACTION MONITORING. Advion.
  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.
  • Recrystallization.
  • Synthesis, characterization, and sorption properties of silica gel-immobilized pyrimidine deriv
  • A Novel and Efficient Synthesis of Momelotinib.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Momelotinib-impurities.
  • FLASH OPTIMIZ
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
  • Optimisation of momelotinib with improved potency and efficacy as pan-JAK inhibitor. PubMed.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Eindhoven University of Technology.
  • Same Rf for two different solvent system for TLC. Reddit.
  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. NISCAIR.
  • Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chrom
  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI.
  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central.
  • Optimisation of Momelotinib with Improved Potency and Efficacy as Pan-Jak Inhibitor. DeepDyve.
  • Silica Gel Column Chrom

Sources

Technical Support Center: A Guide to Improving the Purity of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the high purity of this building block. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and resolve common purity challenges encountered during the synthesis and purification of this compound. We will delve into the causality behind impurity formation and provide validated, step-by-step protocols for achieving high-purity material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after a Suzuki-Miyaura synthesis?

A1: The synthesis typically involves a Suzuki-Miyaura coupling between 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.[3] Consequently, the primary impurities are derived from this process and include:

  • Unreacted Starting Materials: Residual 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.

  • Homocoupling Byproducts: Formation of biphenyl-4,4'-dicarboxylic acid diethyl ester from the self-coupling of the boronic acid.[4][5]

  • Dehalogenation Byproducts: The product in which the chloro group at the 2-position is replaced by a hydrogen.[4]

  • Protonolysis Byproduct: Ethyl benzoate, formed from the cleavage of the C-B bond of the boronic acid.[4][6]

  • Catalyst Residues: Residual palladium catalyst, often observed as palladium black, and triphenylphosphine oxide (if Pd(PPh₃)₄ is used).[3][4]

  • Hydrolyzed Product: 4-(2-chloropyrimidin-4-yl)benzoic acid, resulting from the hydrolysis of the ethyl ester under basic conditions.[7]

Q2: My crude product is a discolored (grey, black, or brown) solid or oil. What is the likely cause?

A2: A white to off-white solid is expected.[3] Discoloration, particularly grey or black, is almost always due to residual palladium catalyst that has precipitated as palladium black.[4] Brown or yellowish coloration can indicate the presence of other organic impurities or degradation products. If the product is an oil, it suggests the presence of significant impurities or residual solvent, which are depressing the melting point.

Q3: What analytical techniques are essential for accurately assessing the purity of my product?

A3: A multi-technique approach is recommended for a complete purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from its common impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any organic impurities present in significant amounts (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and helps in the identification of unknown impurity peaks observed in the HPLC chromatogram.[3]

Q4: I've observed an impurity with a similar retention time to my product in HPLC. What could it be?

A4: Impurities with similar polarity and retention times are often structurally related byproducts. The most likely candidates are the dehalogenated byproduct (ethyl 4-(pyrimidin-4-yl)benzoate) or a regioisomer formed from an alternative coupling. Optimizing the HPLC method by adjusting the mobile phase composition, gradient slope, or using a different column chemistry (e.g., a phenyl-hexyl column) may be necessary to achieve separation.[8]

Section 2: Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during purification and provides actionable solutions grounded in chemical principles.

Problem 1: Significant Contamination with Palladium Residues
  • Symptom: The crude or purified product is grey or black. HPLC analysis may be clean, as palladium itself is not UV-active, but it can interfere with subsequent reactions.

  • Causality: Palladium catalysts, especially "ligandless" or phosphine-ligated catalysts, can be challenging to remove completely through standard extraction and filtration. They can exist in multiple forms, some of which are soluble or colloidal.

  • Solution: Palladium Scavenging

    • Expertise: While filtration through Celite® can remove precipitated palladium black, more finely dispersed or soluble palladium requires a more targeted approach. Palladium scavenger resins, such as those with thiol (e.g., MP-TMT resin) or amine functionalities, have a high affinity for palladium and will effectively sequester it from the solution.[3]

    • Protocol:

      • Dissolve the palladium-contaminated product in a suitable solvent (e.g., a mixture of dichloromethane and acetonitrile as described in literature).[3]

      • Add the palladium scavenger resin (typically 3-5 equivalents relative to the theoretical amount of palladium).

      • Stir the mixture at room temperature for 12-24 hours.

      • Filter off the resin and wash it thoroughly with the same solvent.

      • Combine the filtrates and concentrate under reduced pressure to yield the palladium-free product.

Problem 2: Presence of Unreacted Starting Materials and Homocoupled Byproducts
  • Symptom: ¹H NMR shows signals corresponding to 2,4-dichloropyrimidine or 4-ethoxycarbonylphenylboronic acid. HPLC shows early-eluting peaks corresponding to these less polar impurities.

  • Causality: These impurities arise from an incomplete reaction or non-optimal stoichiometry. Their polarities are significantly different from the desired product, making them amenable to chromatographic separation.

  • Solution: Optimized Column Chromatography

    • Expertise: Silica gel column chromatography is highly effective for this separation.[10][11] The key is to use a gradient elution. A non-polar solvent system will elute the less polar impurities first, followed by the more polar product.

    • Recommended Protocol: See Section 3, Protocol 1 for a detailed step-by-step guide. A gradient of ethyl acetate in hexanes is a standard starting point.

Compound TypeTypical Elution Order (Hexane/EtOAc Gradient)
Homocoupling ByproductElutes first (least polar)
2,4-DichloropyrimidineElutes early
Desired Product Elutes mid-gradient
4-Ethoxycarbonylphenylboronic acidElutes later (more polar)
Triphenylphosphine OxideElutes late (very polar)
Problem 3: Product Fails to Crystallize or Oiling Out During Recrystallization
  • Symptom: During attempts to recrystallize, the product either remains in solution upon cooling or separates as an oil rather than forming crystals.

  • Causality: This phenomenon, known as "oiling out," occurs when a supersaturated solution cools to a temperature below the melting point of the solute-solvent mixture before reaching the crystallization point. It is often caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.

  • Solution: Refined Recrystallization Technique

    • Expertise: The key to successful recrystallization is to ensure slow cooling and to use an appropriate solvent system.[12][13] If a single solvent fails, a two-solvent system (one "soluble" solvent and one "insoluble" anti-solvent) often provides better control over the crystallization process.

    • Troubleshooting Steps:

      • Reduce Cooling Rate: Allow the hot, filtered solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.

      • Add a Seed Crystal: If available, add a tiny crystal of pure product to the cooled solution to initiate crystallization.

      • Switch to a Two-Solvent System: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate). While hot, slowly add a poor solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Automated Flash Column Chromatography

This protocol is designed to separate the target compound from both less polar (homocoupling, starting materials) and more polar (phosphine oxides, hydrolyzed acid) impurities.

  • Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 g) and dry it under vacuum to create a solid sample for loading.

  • Column and Solvents: Select a silica gel column appropriate for the sample size. Prepare mobile phase A (e.g., 100% Hexanes) and mobile phase B (e.g., 100% Ethyl Acetate).

  • Chromatography Conditions:

    • Equilibration: Equilibrate the column with 5% B in A for 2-3 column volumes.

    • Loading: Load the dried sample onto the column.

    • Elution Gradient: Run a linear gradient from 5% B to 60% B over 10-15 column volumes. Hold at 60% B for 2-3 column volumes.

    • Detection: Monitor the elution using a UV detector at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

  • Verification: Analyze the collected fractions by TLC (staining with potassium permanganate can help visualize non-UV active impurities). Combine the pure fractions and concentrate under reduced pressure. Confirm purity by HPLC and structure by ¹H NMR.

Protocol 2: High-Purity Recrystallization

This protocol is ideal for a final "polishing" step after chromatography to remove trace impurities and obtain a highly crystalline final product.

  • Solvent Selection: Based on solubility tests, ethanol or an ethyl acetate/hexane mixture are excellent candidates.[12] This protocol will use ethanol.

  • Dissolution: Place the chromatographically purified product (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and heat the mixture to near boiling with stirring.

  • Create a Saturated Solution: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If any insoluble impurities (like dust or residual silica) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling (Crucial Step): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Final Analysis: Confirm final purity (>99%) by HPLC and NMR.

Section 4: Visual Workflows and Data

Diagrams

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction with EtOAc) crude->workup concentrated Concentrated Crude (Discolored Solid/Oil) workup->concentrated pd_check Palladium Residue? concentrated->pd_check scavenger Palladium Scavenger Resin Treatment pd_check->scavenger  Yes chromatography Flash Column Chromatography pd_check->chromatography No   scavenger->chromatography fractions Pure Fractions (by TLC/HPLC) chromatography->fractions recrystallization Recrystallization (e.g., from Ethanol) fractions->recrystallization final_product High-Purity Product (>99% by HPLC) recrystallization->final_product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree start Analyze Crude by ¹H NMR & HPLC impurity_type Primary Impurity Type? start->impurity_type pd_node Palladium Residues (Discoloration) impurity_type->pd_node  Discoloration sm_node Starting Materials / Homocoupling impurity_type->sm_node Non-Polar polar_node Polar Byproducts (e.g., Hydrolyzed Acid) impurity_type->polar_node Polar   sol_pd Use Palladium Scavenger Resin pd_node->sol_pd sol_sm Flash Chromatography (Hexane/EtOAc Gradient) sm_node->sol_sm sol_polar Flash Chromatography (Ensure sufficient polarity) polar_node->sol_polar sol_pd->sol_sm final_step Recrystallize for Final Purity sol_sm->final_step sol_polar->final_step

Caption: Decision tree for selecting a purification strategy based on the primary impurity profile.

References
  • Chemistry Channel. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Betti, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • University of Siena. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena air.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ChemSynthesis. (n.d.). ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Institutes of Health. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • National Institutes of Health. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. PubChem.
  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed.
  • Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
  • Andrés, G., et al. (1999). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. PubMed.
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online.
  • Lu, C., et al. (2008). Ethyl 2-{N-[N-(4-chloro-6-methoxy-pyrimidin-2-yl)carbamo-yl]sulfamo-yl}benzoate. PubMed.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Understanding its stability profile is critical for ensuring the integrity of synthetic routes, the purity of final products, and the reliability of experimental data. This guide provides a framework for identifying and mitigating potential stability issues, based on fundamental chemical principles and established industry practices for forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound shows a new, more polar peak on HPLC after being stored in a protic solvent (e.g., methanol/water). What is the likely identity of this new peak?

Answer:

The most probable cause for the appearance of a new, more polar peak is hydrolysis. This compound has two primary sites susceptible to hydrolysis: the ethyl ester and the 2-chloro substituent on the pyrimidine ring.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-chloropyrimidin-4-yl)benzoic acid (DP1) . This reaction is catalyzed by both acid and base. The resulting carboxylic acid is significantly more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.[1][2][3]

  • Chloro Substituent Hydrolysis: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide, leading to the formation of Ethyl 4-(2-hydroxypyrimidin-4-yl)benzoate (DP2) . This compound exists in equilibrium with its tautomeric form, Ethyl 4-(2-pyrimidon-4-yl)benzoate . This transformation also increases the polarity of the molecule.[4][5]

It is also possible for both hydrolytic events to occur, resulting in 4-(2-hydroxypyrimidin-4-yl)benzoic acid (DP3) , which would be the most polar of the degradation products.

Troubleshooting Steps:

  • LC-MS Analysis: To confirm the identity of the degradant, perform LC-MS analysis. The mass of the new peak should correspond to the loss of the ethyl group (-28 Da) and/or the replacement of the chlorine atom with a hydroxyl group (-18.5 Da, considering the mass difference between Cl and OH).

  • pH Control: If possible, buffer your solutions to a neutral or slightly acidic pH (around pH 4-6) to minimize both acid and base-catalyzed hydrolysis.

  • Aprotic Solvents: For short-term storage, consider using aprotic solvents like acetonitrile or THF if your experimental conditions allow.

FAQ 2: I am planning a synthesis that involves heating this compound. What is its expected thermal stability?

Answer:

Key Considerations:

  • Presence of Moisture: Thermal degradation is often accelerated by the presence of water, leading to the hydrolytic pathways described in FAQ 1.[6]

  • Atmosphere: Heating in an oxidative atmosphere (air) could potentially lead to oxidative degradation products, although the molecule does not contain functional groups that are exceptionally prone to oxidation.

  • Melting Point: Degradation is more likely to occur at or near the melting point of the compound.

Troubleshooting & Best Practices:

  • Inert Atmosphere: When heating solutions of this compound for extended periods, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Dry Solvents: Use anhydrous solvents to minimize hydrolytic degradation.

  • Forced Degradation Study: To understand the specific thermal lability, perform a thermal stress test as outlined in the "Experimental Protocols" section below. This involves heating the solid compound (e.g., at 60°C and 80°C) and analyzing for degradation over time.[7]

FAQ 3: My compound seems to be sensitive to light. How can I confirm this and what are the potential photodegradation pathways?

Answer:

Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be susceptible to photodegradation. The energy from UV or even high-intensity visible light can promote reactions that would not otherwise occur.

Potential Photodegradation Pathways:

  • Dehalogenation: A common photochemical reaction is the homolytic cleavage of the carbon-chlorine bond, which can lead to radical-mediated degradation pathways and the formation of a variety of minor products.

  • Ring Opening/Rearrangement: High-energy photons can induce complex rearrangements or cleavage of the pyrimidine ring.

Confirmation and Mitigation:

  • Conduct a Photostability Study: The most definitive way to assess light sensitivity is to perform a controlled photostability study according to ICH Q1B guidelines.[8][9][10][11][12] This involves exposing the compound to a specified amount of light (e.g., 1.2 million lux hours and 200 watt hours/square meter) and comparing it to a dark control sample stored under the same temperature and humidity conditions.

  • Use Amber Glassware: Always store and handle the compound and its solutions in amber vials or glassware wrapped in aluminum foil to protect them from light.

  • Work in a Dimly Lit Area: Minimize exposure to ambient laboratory light during sample preparation and analysis.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the most probable degradation pathways under common laboratory and storage conditions are hydrolytic.

Hydrolytic Degradation

Two primary hydrolytic degradation pathways are proposed:

  • Pathway A: Ester Hydrolysis: The initial site of hydrolysis, particularly under basic or acidic conditions, is the ethyl ester, leading to the formation of the corresponding carboxylic acid (DP1).

  • Pathway B: Nucleophilic Substitution of Chlorine: The chloro group on the pyrimidine ring can be displaced by a hydroxyl group to form the 2-hydroxypyrimidine derivative (DP2).

These pathways can also occur sequentially to produce the di-hydrolyzed product (DP3).

Hydrolytic Degradation Pathways cluster_main This compound cluster_dp1 Pathway A: Ester Hydrolysis cluster_dp2 Pathway B: Chloro Hydrolysis cluster_dp3 Combined Hydrolysis Parent This compound (C13H11ClN2O2) DP1 4-(2-chloropyrimidin-4-yl)benzoic acid (DP1) Parent->DP1 H+ or OH- H2O DP2 Ethyl 4-(2-hydroxypyrimidin-4-yl)benzoate (DP2) Parent->DP2 H+ or OH- H2O DP3 4-(2-hydroxypyrimidin-4-yl)benzoic acid (DP3) DP1->DP3 H+ or OH- H2O DP2->DP3 H+ or OH- H2O

Caption: Proposed hydrolytic degradation pathways.

Experimental Protocols

To systematically investigate the stability of this compound, a series of forced degradation studies should be performed. These studies are essential for developing a stability-indicating analytical method.[7][13][14][15]

Protocol 1: Forced Degradation Study Workflow

This workflow provides a systematic approach to stress testing.

Forced Degradation Workflow Start Prepare Stock Solution of Compound (e.g., in Acetonitrile) Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (Solution) (e.g., 60°C in Water) Stress->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Stress->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Results: - Purity / Assay - Mass Balance - Peak Purity Analyze->Evaluate End Identify Degradation Products & Propose Pathways Evaluate->End

Caption: Workflow for a forced degradation study.

Protocol 2: Step-by-Step Forced Degradation Conditions

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV/PDA detector and ideally a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven, water bath, and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Condition Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock solution with 1 mL of the diluent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Use 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 24 hours. Note: Base hydrolysis is often rapid for esters and chloropyrimidines; check at early time points (e.g., 1, 4, 8 hours).

    • Neutral Hydrolysis: Use water. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Prepare the sample as in neutral hydrolysis. Heat at 60°C for 48 hours. For solid-state thermal stress, place the solid powder in an oven at 60°C.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other transparent container) and solid compound to light as per ICH Q1B guidelines.[8][10] Prepare a dark control by wrapping an identical sample in aluminum foil and placing it in the same chamber.

  • Sample Quenching/Neutralization:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis:

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, e.g., 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or scan for optimal wavelength with a PDA detector)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development & Validation:

  • Inject a solution of the pure, unstressed compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradants).

  • Optimize the gradient, mobile phase composition, or even the column chemistry if co-elution is observed. The goal is to achieve baseline resolution (>1.5) for all significant peaks.

  • Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary Data Table (Predicted)

This table summarizes the expected stability profile of this compound based on its chemical structure and the behavior of related compounds.

Stress ConditionSusceptibilityLikely Primary Degradation Product(s)Comments
Acid Hydrolysis (0.1 M HCl, 60°C) ModerateDP1: 4-(2-chloropyrimidin-4-yl)benzoic acidEster hydrolysis is expected to be the primary pathway.
Base Hydrolysis (0.1 M NaOH, RT) HighDP1 and DP2Both ester and chloro-substituent hydrolysis are likely and can be rapid.
Neutral Hydrolysis (Water, 60°C) Low to ModerateDP1 and DP2Slower hydrolysis compared to acid or base conditions.
Oxidative (3% H₂O₂, RT) LowMinor, unspecified oxidation productsThe molecule lacks highly susceptible sites for oxidation.
Thermal (Solid, 60°C) LowNone expected if dryStability is high in the solid state if protected from moisture.
Photolytic (ICH Q1B) PossibleComplex mixtureDehalogenation and ring rearrangements are possible. Requires experimental confirmation.

References

  • Frontiers. (2024, July 24). Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers.
  • PMC - NIH. (2024, July 25). Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.).
  • PubMed. (2025, August 28). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.).
  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • NIH. (n.d.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?
  • ResearchGate. (2017, March 31). (PDF)
  • ResearchGate. (2025, August 6).
  • Eawag-BBD. (n.d.).
  • Taylor & Francis. (n.d.).
  • Frontiers. (2024, November 5). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • Pharmaceutical - Pharmacy 180. (n.d.).
  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX.
  • Science.gov. (n.d.).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 6).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULF
  • Research Journal of Pharmacy and Technology. (n.d.).
  • TSI Journals. (n.d.). Analytical CHEMISTRY.
  • Paper Archives. (2021, October 1).
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • MDPI. (n.d.).
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • PMC - NIH. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Hilaris Publisher. (2016, January 8).
  • Informatics Journals. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (2023, June 13).

Sources

Technical Support Center: Suzuki Coupling with 2-Chloropyrimidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond present unique challenges. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Foundational Questions & Initial Setup

Q1: My Suzuki coupling with a 2-chloropyrimidine substrate is failing or giving a very low yield. What are the most common culprits?

Low yields in these specific couplings typically stem from one or more of the following core issues:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromine or iodine counterparts.[1][2][3] The initial, and often rate-determining, step of the catalytic cycle—oxidative addition of the aryl chloride to the Pd(0) center—is therefore sluggish.[4][5] This requires a highly active catalyst system.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst.[1][2] This is a particularly prevalent issue with heteroaryl halides.

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all critically interdependent.[1][6] An incompatible combination will lead to poor catalytic activity.

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and the homocoupling of the boronic acid.[1][2]

  • Improper Reaction Setup: Palladium(0) catalysts are sensitive to oxygen.[1][6] Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to catalyst decomposition and diminished yields.[6]

Q2: I'm setting up a Suzuki coupling with a 2-chloropyrimidine for the first time. What are the most critical parameters to consider for a successful reaction?

When approaching this coupling, your primary focus should be on creating a highly active catalytic system capable of overcoming the high activation barrier of the C-Cl bond.

  • Catalyst & Ligand Selection: This is the most critical decision. Do not use simple catalysts like Pd(PPh₃)₄ alone and expect high efficiency. You must employ a system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts).[7][8] These ligands are crucial for two reasons:

    • Electron-richness facilitates the oxidative addition step by increasing the electron density on the palladium center.[7][9]

    • Steric bulk promotes the final reductive elimination step and helps prevent the formation of inactive palladium dimers.[7][10][11] It also shields the palladium center from deactivating coordination by the pyrimidine nitrogen.[2]

  • Choice of Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[2][12] For challenging substrates like 2-chloropyrimidines, strong inorganic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][13]

  • Solvent System: Aprotic polar solvents are typically used. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF are common.[6][14] The water component is often beneficial, increasing the solubility of the base and promoting the formation of the active boronate species.[2][14]

  • Temperature: Higher temperatures (typically 80-110 °C) are often required to drive the reaction to completion.[7][15] Microwave irradiation can also be highly effective, often shortening reaction times and improving yields.[1][14]

  • Inert Atmosphere: Meticulous exclusion of oxygen is non-negotiable. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and the reaction is run under a positive pressure of an inert gas.[1][6]

Section 2: Troubleshooting Specific Experimental Issues

Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl byproduct from two molecules of your boronic acid, is often promoted by the presence of oxygen or certain Pd(II) species.[2] Here are several strategies to mitigate it:

  • Rigorous Oxygen Exclusion: This is the first and most important step. Ensure your solvents are properly degassed and a robust inert atmosphere is maintained throughout the reaction.

  • Use a Precatalyst: Using a well-defined Pd(II) precatalyst (like the Buchwald G2, G3, or PEPPSI precatalysts) can lead to a more controlled initiation and maintain a lower concentration of the species that promote homocoupling compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Control Stoichiometry: Adding the aryl halide in a slight excess (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.

  • Optimize the Base: A base that promotes a faster cross-coupling rate can outcompete the homocoupling pathway.[2] If you are using a weaker base, consider switching to a stronger one like K₃PO₄.

  • Lower the Temperature: If the cross-coupling reaction is efficient at a lower temperature, reducing the heat can sometimes decrease the rate of side reactions.

Q4: My 2-chloropyrimidine is being consumed, but I'm not getting the desired product. What are the likely side reactions?

If your starting material is disappearing without forming the desired product, you are likely observing one of two common side reactions:

  • Protodehalogenation: The 2-chloropyrimidine is being converted to the parent pyrimidine (the chlorine is replaced by a hydrogen). This can occur if there are trace amounts of water or other proton sources in the reaction mixture and the catalytic cycle is intercepted before transmetalation.

  • Hydrolysis: The 2-chloropyrimidine can be hydrolyzed to the corresponding pyrimidin-2-one, especially under basic conditions at elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous mixtures, if you suspect hydrolysis is a major issue, try switching to a strictly anhydrous solvent system (e.g., dry toluene or dioxane) with a base like potassium fluoride (KF).[16]

  • Check Boronic Acid Quality: A common cause of protodehalogenation is the competing protodeboronation of the boronic acid. If the boronic acid decomposes, it can generate protons and disrupt the main catalytic cycle. Use fresh, high-purity boronic acid. Consider using the more stable boronic ester (e.g., a pinacol ester) instead of the acid.[16]

  • Optimize Base and Temperature: Very strong bases and excessively high temperatures can promote these decomposition pathways. A careful screening of bases and finding the minimum temperature required for efficient coupling is recommended.

Q5: The reaction starts well but then stalls before completion. What causes this catalyst deactivation and how can I prevent it?

Stalling is a classic sign of catalyst deactivation. For heteroaryl substrates, the primary cause is often coordination of the product or starting material's nitrogen atom to the palladium center, poisoning the catalyst.[1][2]

Solutions:

  • Use a Robust Ligand: As mentioned, bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, or NHC ligands) are essential.[2][7] Their steric hindrance physically blocks the pyrimidine nitrogen from accessing and coordinating with the palladium atom.

  • Increase Catalyst Loading: While not ideal, sometimes a simple increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be enough to push the reaction to completion despite some deactivation.

  • Consider a Different Precatalyst: Modern precatalysts are designed for high stability and resistance to deactivation. If you are using a simple palladium source like Pd₂(dba)₃, switching to a Buchwald or NHC precatalyst is highly recommended.[8][17]

Section 3: Protocols, Data, and Workflows

Q6: Can you provide a robust, general-purpose protocol for a Suzuki coupling with a 2-chloropyrimidine?

Certainly. The following protocol is a strong starting point based on the use of a modern, highly active catalyst system. It should be optimized for each specific substrate combination.

Detailed Experimental Protocol: General Procedure for Suzuki Coupling of a 2-Chloropyrimidine Derivative

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4–24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Catalyst Systems

The choice of catalyst and ligand is paramount. The table below summarizes typical performance characteristics for different systems with challenging 2-chloropyrimidine substrates.

Catalyst SystemLigand TypeTypical LoadingTemperatureAdvantagesDisadvantages
Pd(PPh₃)₄Monodentate Phosphine3-5 mol%High (≥100 °C)Inexpensive, readily available.Often low yield, requires high loading, not effective for many chlorides.[14]
Pd(OAc)₂ / SPhosBuchwald (Biaryl)1-3 mol%Medium-HighHigh activity for C-Cl activation, good functional group tolerance.[2][10]Higher cost, air-sensitive ligand.
XPhos Pd G3Buchwald Precatalyst1-2 mol%Medium-HighAir-stable, highly active, reliable for challenging substrates.[18]High cost.
PEPPSI-IPrNHC Precatalyst2-3 mol%Medium-HighVery stable, highly active, often fast reaction times.[7][8]Can be substrate-specific.
Visualization & Workflows

A systematic approach is key to solving persistent issues. The following diagrams illustrate the fundamental catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Often Rate-Limiting for C-Cl) trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) boronate->oa_complex halide R¹-X (2-Chloropyrimidine) halide->pd0

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Low Yield / No Reaction check_basics Check Basics: Inert Atmosphere? Degassed Solvents? Reagent Purity? start->check_basics catalyst Is the Catalyst System Active Enough for C-Cl? check_basics->catalyst Yes upgrade_ligand ACTION: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or NHC Ligand (PEPPSI) catalyst->upgrade_ligand No base Is the Base Strong and Soluble Enough? catalyst->base Yes upgrade_ligand->base upgrade_base ACTION: Screen Stronger Bases (K₃PO₄, Cs₂CO₃) base->upgrade_base No temp Is Temperature Sufficiently High? base->temp Yes upgrade_base->temp increase_temp ACTION: Increase Temperature (e.g., 100-120°C) or Use Microwave temp->increase_temp No side_reactions Are Side Reactions (Homocoupling, Decomposition) Dominating? temp->side_reactions Yes increase_temp->side_reactions optimize_conditions ACTION: Use Boronic Ester Re-check Degassing Lower Temperature if Possible side_reactions->optimize_conditions Yes success Problem Solved side_reactions->success No optimize_conditions->success

Caption: A decision tree for troubleshooting Suzuki couplings of 2-chloropyrimidines.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. [Link]
  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
  • National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
  • American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Thieme. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • American Chemical Society. (n.d.). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • Reddit. (2017, December 4). Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
  • ChemistryViews. (2021, December 30). How Bulky Can a Phosphine Ligand Be?. [Link]
  • National Institutes of Health. (2018, February 21).
  • ResearchGate. (2025, August 6). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. [Link]
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • IntechOpen. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Reddit. (2012, July 4). Suzuki coupling help. [Link]
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
  • ResearchGate. (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Palladium Catalyst Removal from Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and process development professionals facing the challenge of removing residual palladium catalysts from Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. Our focus is on providing practical, field-tested solutions grounded in robust scientific principles to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards.

I. Understanding the Challenge: The "Palladium Problem"

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are indispensable tools in modern organic synthesis, likely employed in the synthesis of this compound. However, the removal of the palladium catalyst post-reaction is a critical and often non-trivial step. Residual palladium in an API is a significant concern due to its potential toxicity and its ability to catalyze unwanted side reactions, impacting the drug's stability and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for palladium residues in final drug products, typically in the low parts-per-million (ppm) range.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the palladium removal process, offering potential causes and actionable solutions.

Scenario 1: High Palladium Levels After Initial Filtration

  • Problem: You have performed a standard workup and filtration, but Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows palladium levels are still significantly above the target (<10 ppm).

  • Probable Cause: The palladium catalyst has likely formed soluble, colloidal, or finely dispersed nanoparticles that pass through standard filtration media. The nature of the ligands used in the catalytic system can also contribute to the solubility of the palladium species in the reaction mixture.

  • Solutions:

    • Activated Carbon Treatment: This is often the first line of defense. Activated carbon has a high surface area and can adsorb palladium species.

      • Pro-Tip: The choice of activated carbon is critical. Different grades have varying pore sizes and surface chemistry. It is advisable to screen a few different types of activated carbon to find the most effective one for your specific process.

    • Use of Scavengers: Scavengers are solid-supported or soluble reagents that selectively bind to palladium. This is a highly effective method for reducing palladium to very low levels.

Scenario 2: Product Loss During Palladium Removal

  • Problem: After treatment with a scavenger or activated carbon, you observe a significant decrease in the yield of your product, this compound.

  • Probable Cause: The product itself may be adsorbing to the activated carbon or scavenger material. The basic nitrogen atoms in the pyrimidine ring of your molecule can interact with acidic sites on some grades of activated carbon.

  • Solutions:

    • Optimize the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired palladium level. This can be determined by running small-scale experiments with varying amounts of the adsorbent.

    • Passivation of Activated Carbon: Pre-treating the activated carbon with a suitable solvent or a non-interfering benign compound can block the sites responsible for product adsorption.

    • Alternative Scavengers: Consider using a scavenger with a different functional group that has a lower affinity for your product. For example, if you are using a thiol-based scavenger, you could try an amine-based one, or vice-versa.

Scenario 3: Inconsistent Results

  • Problem: The efficiency of your palladium removal process varies from batch to batch.

  • Probable Cause: This can be due to several factors, including variations in the age of the catalyst, slight changes in reaction conditions (temperature, time), or the presence of impurities that interfere with the scavenging process.

  • Solutions:

    • Standardize the Reaction Quench: The state of the palladium at the end of the reaction can significantly impact its removal. Standardizing the quenching procedure can lead to more consistent palladium species.

    • Pre-treatment of the Crude Reaction Mixture: Sometimes, a simple pre-treatment, such as a wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA), can help to break down palladium complexes, making them easier to remove.

    • Quality Control of Raw Materials: Ensure the quality of solvents and reagents is consistent, as impurities can affect the catalyst's state and its subsequent removal.

III. Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers, and how do I choose the right one?

There are several classes of palladium scavengers, each with a different mechanism of action. The main types include:

  • Thiol-based scavengers: These are very effective due to the strong affinity of sulfur for palladium.

  • Amine-based scavengers: These are also effective and can be a good alternative if your product is sensitive to thiols.

  • Phosphine-based scavengers: These are often used when the palladium catalyst has phosphine ligands.

The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups present in your product. For this compound, a thiol-based scavenger is a good starting point, but it is always recommended to screen a small panel of scavengers to find the optimal one.

Q2: How can I tell if my palladium removal method is working without access to ICP-MS?

While ICP-MS is the gold standard for quantifying trace metals, you can use Thin Layer Chromatography (TLC) as a qualitative indicator during process development. Often, palladium-containing impurities will appear as dark spots on the TLC plate. A significant reduction in these spots after your purification step is a good sign. However, for final product release, a quantitative method like ICP-MS is essential to meet regulatory requirements.

Q3: Can I use chromatography to remove palladium?

Yes, column chromatography can be an effective method for palladium removal. Normal-phase silica gel chromatography is commonly used. The polar nature of silica gel can help to adsorb polar palladium complexes. However, this method can be less practical and more costly for large-scale production. It is often used as a final polishing step if other methods are not sufficient to reach the desired low levels of palladium.

Q4: What are the regulatory limits for palladium in APIs?

The ICH Q3D guideline for elemental impurities sets limits for various metals. Palladium is considered a Route-Specific toxicant, and the permitted daily exposure (PDE) is 100 µ g/day for oral administration. The concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 g, the limit would be 10 ppm. It is crucial to consult the latest regulatory guidelines and determine the appropriate limit for your specific drug product.

IV. Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

  • Dissolve a known amount of the crude this compound in a suitable solvent (e.g., ethyl acetate, toluene).

  • Divide the solution into several vials.

  • To each vial, add a different palladium scavenger (e.g., a thiol-based silica scavenger, an amine-based polymer scavenger) at a loading of 5-10 equivalents relative to the initial palladium charge.

  • Stir the mixtures at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours.

  • Filter each mixture and wash the scavenger with fresh solvent.

  • Combine the filtrate and washes for each scavenger.

  • Analyze the palladium content in each solution using ICP-MS.

  • Also, analyze the recovery of the desired product to assess for any non-specific binding.

Protocol 2: Activated Carbon Treatment

  • Dissolve the crude product in a suitable solvent.

  • Add 5-10 wt% of activated carbon relative to the crude product weight.

  • Stir the mixture at room temperature or a slightly elevated temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent.

  • Combine the filtrate and washes.

  • Analyze the palladium content and product recovery.

V. Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyProsCons
Activated Carbon 70-95%Cost-effective, readily available.Can adsorb the product, leading to yield loss.
Thiol Scavengers >95%High efficiency and selectivity.Can be more expensive, potential for thiol-related impurities.
Amine Scavengers 85-98%Good alternative to thiols.May be less effective for certain palladium species.
Chromatography >99%Very high purity achievable.Not easily scalable, high solvent consumption.

VI. Visualization

Diagram 1: Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Product (this compound) icp_initial ICP-MS Analysis (Initial Pd Level) start->icp_initial activated_carbon Treatment with Activated Carbon icp_initial->activated_carbon Pd > 100 ppm scavenger_screen Screen Palladium Scavengers icp_initial->scavenger_screen 10 < Pd < 100 ppm icp_ac ICP-MS Analysis activated_carbon->icp_ac icp_ac->scavenger_screen Pd > 10 ppm final_product Final Product (API) icp_ac->final_product Pd < 10 ppm icp_scavenger ICP-MS Analysis scavenger_screen->icp_scavenger chromatography Column Chromatography icp_scavenger->chromatography Pd > 10 ppm icp_scavenger->final_product Pd < 10 ppm chromatography->final_product

Caption: A typical decision-making workflow for selecting a palladium removal strategy.

VII. References

  • ICH Q3D(R2) Guideline for Elemental Impurities. [Link]

Managing reaction temperature for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

A Senior Application Scientist's Guide to Managing Reaction Temperature

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize this key intermediate. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how mastering one critical parameter—reaction temperature—can be the difference between a high-yielding, clean reaction and a complex, low-purity mixture.

The synthesis, typically involving the palladium-catalyzed cross-coupling of 2,4-dichloropyrimidine with 4-(ethoxycarbonyl)phenylboronic acid, is a robust and widely used transformation. However, the di-halogenated nature of the pyrimidine core introduces challenges related to regioselectivity and side reactions that are exquisitely sensitive to thermal conditions. This guide moves beyond simple protocols to explain the causality behind temperature choices, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific, common issues encountered during the synthesis. Each problem is analyzed through the lens of reaction temperature, providing actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low (<60%). How can I determine if temperature is the culprit?

Answer: Low yield is a classic symptom of suboptimal temperature control. The cause can be twofold: the temperature is either too low, preventing the reaction from reaching completion, or too high, leading to degradation and side reactions.

Potential Cause A: Insufficient Thermal Energy (Temperature Too Low) The catalytic cycle of the Suzuki-Miyaura coupling has several steps, with the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond being a critical, often rate-limiting, step.[1] This step has a significant activation energy barrier that must be overcome with thermal input.

  • Troubleshooting Steps:

    • Verify Your Starting Temperature: For conventional heating with common catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a starting temperature of 75-80 °C is often recommended.[2][3] If you are below this range, the reaction may be too sluggish.

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of your starting materials. If you observe that the reaction has stalled with significant amounts of 2,4-dichloropyrimidine remaining after several hours, insufficient temperature is a likely cause.

    • Implement a Temperature Ramp: Gradually increase the temperature in 5-10 °C increments, holding for an hour at each step while monitoring progress. A typical upper limit for conventional heating is around 100-110 °C.[2][4]

Potential Cause B: Thermal Decomposition (Temperature Too High) Excessive heat can be more damaging than insufficient heat. It can lead to the degradation of the palladium catalyst (forming inactive palladium black), decomposition of the boronic acid (protodeboronation), or breakdown of the product itself.

  • Troubleshooting Steps:

    • Observe the Reaction Mixture: A rapid darkening of the reaction mixture or the precipitation of black solids (palladium black) soon after reaching the target temperature is a strong indicator of catalyst decomposition.

    • Analyze for Side Products: Check your crude LC-MS for masses corresponding to ethyl benzoate. Its presence suggests protodeboronation of the boronic acid, a side reaction accelerated by high temperatures.

    • Optimize downwards: If you are running the reaction at or above 100 °C with conventional heating, try reducing the temperature to the 80-90 °C range and extending the reaction time. Uniform heating is critical; always use a properly stirred oil bath rather than a heating mantle to avoid localized hot spots.

Question 2: I'm observing a significant impurity with a mass corresponding to a diarylated product. What's causing this loss of selectivity?

Answer: This is a classic regioselectivity problem. 2,4-dichloropyrimidine has two reactive sites. The chlorine at the C4 position is more electrophilic and sterically accessible, making it significantly more reactive toward Suzuki coupling than the chlorine at the C2 position.[1][5] Your goal is to selectively react at C4. The formation of a diarylated impurity means the reaction has proceeded at both C2 and C4.

  • Primary Cause: Excessive Reaction Temperature While C4 is kinetically favored, high thermal energy can provide the necessary activation energy to overcome the barrier for the less favorable C2 substitution. Once the mono-substituted product is formed, if the temperature is high enough, it can undergo a second Suzuki coupling.

  • Troubleshooting Protocol:

    • Reduce Temperature Immediately: This is the most critical factor. Lower your reaction temperature to the minimum required for a reasonable reaction rate at the C4 position. A good starting point for optimization is 70-80 °C.

    • Limit Reaction Time: Monitor the reaction closely. As soon as the 2,4-dichloropyrimidine is consumed, cool the reaction down. Unnecessarily prolonged heating, even at a moderate temperature, can encourage the slower, secondary coupling.

    • Consider Catalyst Loading: While not a direct temperature effect, very high catalyst loading can sometimes contribute to over-reactivity. If you are using more than 5 mol% of your palladium catalyst, consider reducing it to 1-3 mol%.

Question 3: My final product is contaminated with hydroxypyrimidine impurities. How can I prevent this?

Answer: The formation of hydroxypyrimidines is due to the hydrolysis of one or both C-Cl bonds. This nucleophilic aromatic substitution (SNAr) reaction competes with the desired Suzuki coupling.

  • Cause: High Temperature in the Presence of Nucleophilic Water/Hydroxide The Suzuki reaction often uses an aqueous base (e.g., Na₂CO₃, K₃PO₄) and a phase-transfer solvent system.[2] At elevated temperatures, water or the hydroxide ions generated by the base can act as nucleophiles, displacing the chloride ions on the pyrimidine ring. This process is highly temperature-dependent.

  • Mitigation Strategy:

    • Lower the Reaction Temperature: As with selectivity issues, reducing the temperature will dramatically slow the rate of hydrolysis relative to the palladium-catalyzed coupling.

    • Use Anhydrous Conditions (If Possible): While less common for standard Suzuki reactions, using an anhydrous base (e.g., Cs₂CO₃, K₃PO₄) in a strictly anhydrous solvent (like dioxane or toluene) can eliminate the source of the nucleophile. However, this may require re-optimization of other parameters.

    • Choose Your Base Carefully: A stronger base can generate a higher concentration of hydroxide ions, increasing the risk of hydrolysis. A milder base like sodium bicarbonate (NaHCO₃) may be sufficient if the reaction is struggling with this side reaction, though it may require slightly higher temperatures or longer reaction times.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature range for this synthesis? The optimal temperature is highly dependent on the methodology. As the table below summarizes, conventional heating methods operate at lower temperatures for longer times, while microwave-assisted protocols use higher temperatures for very short durations. For a standard lab setup using Pd(PPh₃)₄ in a solvent like toluene or dioxane with an aqueous base, a range of 75 °C to 100 °C is typical .[2][3]

  • Q: How does microwave heating affect the temperature profile and outcome? Microwave irradiation excites polar molecules, leading to rapid and efficient internal heating. This allows the reaction to be completed in minutes rather than hours.[5][6] Temperatures in microwave synthesis are often higher (100-150 °C), but the drastically reduced reaction time (e.g., 15-30 minutes) can minimize the formation of degradation products that arise from prolonged thermal stress.[1][5] It is an excellent method for rapid library synthesis but requires specialized equipment.

  • Q: My reaction starts well but then stalls. Should I increase the heat? This is common. The reaction may have a slight initial exotherm or proceed quickly when reactant concentrations are high. Before increasing the heat, confirm the stall with TLC or LC-MS. If starting materials are still present and no new products are forming after an hour, a controlled increase in temperature by 10 °C is a logical next step. Catalyst deactivation could also be a cause, in which case adding more heat will be ineffective.

Data Presentation: Temperature Parameters

The following table summarizes typical temperature and time parameters for different heating methods used in this synthesis, providing a clear reference for experimental design.

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature Range 75 - 110 °C[2][3]100 - 150 °C[1][5]
Typical Reaction Time 4 - 24 hours[2][3]15 - 60 minutes[1][5]
Key Advantage Better control, less specialized equipmentDrastically reduced reaction time
Primary Risk Incomplete reaction (if too low); Side reactions from prolonged heatingLocalized overheating; Requires specialized equipment

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical flow for troubleshooting temperature-related issues.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (2,4-Dichloropyrimidine, Boronic Acid, Base) B 2. Add Solvent & Degas (e.g., Toluene/Water) A->B C 3. Add Pd Catalyst (under Inert Atmosphere) B->C D 4. Heat to Target Temp (e.g., 85°C) & Stir C->D E 5. Monitor by TLC/LC-MS D->E F 6. Work-up & Purification E->F

Caption: A generalized experimental workflow for the Suzuki coupling synthesis.

G Problem Observed Problem LowYield Low Yield Problem->LowYield Impurity Key Impurity Problem->Impurity Cause Potential Cause LowYield->Cause TempLow Temp Too Low: Incomplete Reaction LowYield->TempLow TempHigh_Decomp Temp Too High: Catalyst/Substrate Degradation LowYield->TempHigh_Decomp Impurity->Cause TempHigh_Selectivity Temp Too High: Loss of Regioselectivity (Diarylation) Impurity->TempHigh_Selectivity Hydrolysis Hydrolysis: (Hydroxypyrimidine) Impurity->Hydrolysis Solution Recommended Action Cause->Solution IncreaseTemp Increase Temp to 80-100°C Monitor Progress TempLow->IncreaseTemp DecreaseTemp Decrease Temp to 75-90°C Use Uniform Oil Bath TempHigh_Decomp->DecreaseTemp TempScreen Perform Temp Screen (e.g., 70°C, 80°C, 90°C) TempHigh_Selectivity->TempScreen Anhydrous Use Anhydrous Solvents or Lower Temp Hydrolysis->Anhydrous

Caption: A troubleshooting decision tree for temperature-related issues.

References

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF.
  • Chemsrc. (n.d.). 2,4-Dichloropyrimidine | CAS#:3934-20-1.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine.
  • PubMed. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate.
  • ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2015). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties.
  • PubMed. (2019). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate.
  • PubChem. (n.d.). Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate.

Sources

Technical Support Center: Solvent Selection for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for common synthetic transformations. The pyrimidine core is a vital scaffold in numerous biologically active compounds, making the mastery of its chemical manipulation essential.[1][2] This guide moves beyond simple protocol recitation to explain the fundamental principles governing reaction outcomes, ensuring you can adapt and optimize your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions I'll be performing with this compound, and why is solvent choice so critical?

This compound is a versatile building block primarily used in three main classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds.[3]

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles.[4][5]

The pyrimidine ring is electron-deficient, which makes the 2-chloro position susceptible to these transformations.[6][7] However, the success, rate, and selectivity of these reactions are profoundly influenced by the solvent. The solvent's role is multifaceted; it must:

  • Solubilize Reagents: Ensure all components, including the starting material, catalyst, base, and coupling partner, are sufficiently dissolved for the reaction to proceed.[8]

  • Modulate Catalyst Activity: The solvent can interact with the metal center of the catalyst, affecting its activity and stability.[9][10]

  • Influence Reaction Mechanism: The polarity and proticity of the solvent can stabilize or destabilize key intermediates and transition states, directly impacting reaction rates and even selectivity.[10][11]

  • Control Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is often critical for overcoming activation energy barriers, especially with less reactive chloro-heterocycles.[6]

Selecting an inappropriate solvent can lead to low yields, slow reaction times, catalyst deactivation, or the formation of unwanted side products.[12]

Q2: I'm setting up a Suzuki-Miyaura coupling. What's my best starting point for a solvent system?

For Suzuki-Miyaura couplings with 2-chloropyrimidines, a mixture of an aprotic ether solvent and water is the most common and effective starting point.

A combination of 1,4-dioxane and water (e.g., in a 2:1 or 4:1 v/v ratio) is an excellent first choice.[6]

Why this system works:

  • 1,4-Dioxane: This non-polar, aprotic solvent effectively solubilizes the organic components, including the this compound and the boronic acid. It is also known to be compatible with common palladium catalysts like Pd(PPh₃)₄.[6]

  • Water: The presence of water is often beneficial. It helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step of the catalytic cycle.[6]

Other viable options include mixtures of THF/water, and toluene/ethanol/water.[1] Less polar solvents generally give higher yields in these couplings.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: My Suzuki reaction has stalled or shows very low conversion.

This is a common issue, often related to catalyst activity or reaction conditions.

Initial Diagnostic Questions:
  • Is the reaction truly inert? Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[12]

  • What is the quality of my boronic acid? Boronic acids can degrade over time, leading to side reactions like protodeboronation.[12]

  • Is the temperature high enough? Chloropyrimidines are less reactive than their bromo or iodo counterparts. Temperatures around 100 °C are often required to drive the reaction to completion.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in Suzuki couplings.

Recommended Solvent and Base Combinations:
Solvent SystemRecommended BaseTypical TemperatureKey Considerations
1,4-Dioxane / H₂O (2:1)K₂CO₃ or K₃PO₄100 °CExcellent starting point, balances solubility.[6]
THF / H₂O (2:1)K₂CO₃66 °C (reflux)Lower temperature, may be slower.
Toluene / EtOH / H₂OK₂CO₃80-90 °CAlcoholic co-solvents can enhance reactivity.
Propylene Carbonate (PC)K₂CO₃100-120 °CA "greener" solvent alternative.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem 2: My Buchwald-Hartwig amination is giving me hydrodehalogenation as the major side product.

Hydrodehalogenation (replacement of the chloro group with a hydrogen) is a frequent side reaction in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl chlorides.[13] It arises when the reductive elimination step is slow compared to competing pathways.

Underlying Causes & Solvent-Based Solutions:
  • Slow Reductive Elimination: The final, product-forming step of the catalytic cycle can be sluggish.

  • Presence of Water: Trace water can act as a proton source, leading to the undesired reduction.

The choice of solvent is critical to mitigating this issue. Aprotic solvents are strongly preferred.

  • Recommended Solvents: Toluene, 1,4-dioxane, or THF are the standard choices.[13] These solvents are non-protic and can be rigorously dried.

  • Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) or water should be avoided as they can be a source of protons for the hydrodehalogenation pathway.

Optimization Strategy:

Caption: Strategy to minimize hydrodehalogenation in Buchwald-Hartwig aminations.

Experimental Protocol: Minimizing Hydrodehalogenation
  • Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), a bulky biarylphosphine ligand (e.g., RuPhos, 2-5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%).

  • Solvent & Base: Add anhydrous, degassed toluene or 1,4-dioxane. Then, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) under a positive pressure of argon.[13]

  • Reaction: Heat the mixture to 80-110 °C and monitor by LC-MS.

  • Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Problem 3: My SNAr reaction with an amine or thiol nucleophile is extremely slow.

The SNAr reaction proceeds through a negatively charged Meisenheimer-like intermediate.[4] The solvent's ability to stabilize this intermediate is paramount.

The Protic vs. Aprotic Dilemma:
  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[11][14] While they can stabilize charged intermediates, they also strongly solvate (or "cage") the nucleophile, drastically reducing its reactivity.[15][16] This caging effect is often the primary reason for slow SNAr reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[14][17] They are excellent at dissolving polar reagents and stabilizing charged intermediates without caging the nucleophile.[15] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[15]

For SNAr on this substrate, polar aprotic solvents are almost always the superior choice.

Solvent Recommendations for SNAr:
SolventDielectric Constant (ε)Boiling Point (°C)Key Advantages
DMF (Dimethylformamide)38.2153Excellent solubilizing power for a wide range of nucleophiles.[10]
DMSO (Dimethyl sulfoxide)47.2189Highly polar, can accelerate slow reactions.[10]
Acetonitrile (MeCN)36.682Good choice for moderate temperatures, less viscous than DMF/DMSO.[10]
THF (Tetrahydrofuran)7.566Less polar, may be suitable for more reactive nucleophiles.

Dielectric constants are a measure of solvent polarity.[9][18]

Step-by-Step Protocol for a Typical SNAr with an Amine:
  • Setup: Dissolve this compound (1.0 equiv.) in DMF.

  • Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA, 1.5-2.0 equiv.).

  • Heating: Heat the reaction to a suitable temperature (e.g., 80-120 °C). The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.[7]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with water to precipitate the product or extract with an appropriate organic solvent.

By understanding the fundamental roles of solvents in these key transformations, you can intelligently troubleshoot unexpected results and rationally design robust, high-yielding synthetic procedures for this compound.

References

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Fairlamb, I. J. S., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
  • Unknown Author (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Tenger Chemical (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Unknown Author (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate.
  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
  • Purosolv (2025). Choosing the Right Solvent for Drug Manufacturing.
  • Resolve Mass Laboratories (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
  • Chemistry Steps (n.d.). Polar Protic and Aprotic Solvents.
  • Wordpress (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Jeliński, T., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health.
  • Unknown Author (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Byers, J. C., & Welch, G. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.
  • Google Patents (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ChemTalk (n.d.). Polar Protic and Aprotic Solvents.
  • Unknown Author (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. PDF.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • APC Ltd (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Institutes of Health.
  • Unknown Author (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate.
  • Master Organic Chemistry (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry LibreTexts (2023). Polar Protic and Aprotic Solvents.
  • Unknown Author (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • The Organic Chemistry Tutor (2021). Solvent Dielectric Effects on Reaction Mechanisms.
  • Zenodo (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • Boyle, F. T., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health.
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Unbeknown Author (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health.
  • ArODES (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ChemRxiv (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PubMed (2009). Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine.
  • Unknown Author (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key intermediate in the synthesis of various kinase inhibitors. By comparing its spectral features with those of its constituent substructures, we offer a comprehensive framework for the characterization of this and related heterocyclic compounds.

Introduction

This compound is a molecule of significant interest in medicinal chemistry, often utilized in the synthesis of targeted therapies.[1][2] Its structure, comprising an ethyl benzoate moiety linked to a 2-chloropyrimidine ring, gives rise to a distinct NMR spectrum. Understanding the chemical shifts and coupling patterns of this compound is crucial for reaction monitoring, purity assessment, and final product verification. A publication on ChemicalBook confirms the characterization of this compound by 1H NMR in DMSO-d6, providing a valuable reference for researchers.[3]

Molecular Structure and Predicted Spectral Features

The unique electronic environment of each proton and carbon atom in this compound dictates its NMR spectral signature. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, coupled with the ester functionality, results in a downfield shift of adjacent aromatic protons.

cluster_pyrimidine 2-Chloropyrimidine Ring cluster_benzoate Ethyl Benzoate Moiety N1 N C6 C6-H C2 C2-Cl N3 N C4 C4 C_aromatic_4 C C4->C_aromatic_4 C-C bond C5 C5-H C_benzoate C C_aromatic_1 C C_aromatic_2 CH C_ester_C C=O C_aromatic_1->C_ester_C C_aromatic_3 CH C_aromatic_5 CH C_aromatic_6 CH O_ester O C_ester_C->O_ester CH2_ethyl CH2 O_ester->CH2_ethyl CH3_ethyl CH3 CH2_ethyl->CH3_ethyl

Figure 1: Molecular structure of this compound.

Comparative ¹H NMR Spectral Data

The following table provides a comparison of the ¹H NMR spectral data for this compound with its parent substructures, ethyl benzoate and 2-chloropyrimidine. This comparative approach is instrumental in assigning the signals of the target molecule.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent Reference
This compound Pyrimidine H-5Predicted downfieldd~5.0DMSO-d6[3]
Pyrimidine H-6Predicted downfieldd~5.0DMSO-d6[3]
Benzoate H-aPredicted ~8.2d~8.0DMSO-d6[3]
Benzoate H-bPredicted ~8.0d~8.0DMSO-d6[3]
Ethyl -CH₂-~4.35q7.1DMSO-d6[3]
Ethyl -CH₃~1.35t7.1DMSO-d6[3]
Ethyl Benzoate Aromatic (ortho)8.03-8.06m-CDCl₃[4]
Aromatic (meta, para)7.41-7.57m-CDCl₃[4]
Ethyl -CH₂-4.38q7.1CDCl₃[4]
Ethyl -CH₃1.41t7.2CDCl₃[4]
2-Chloropyrimidine H-4, H-68.78d5.0CDCl₃
H-57.36t5.0CDCl₃

Note: Predicted values for this compound are based on the analysis of its substructures and general principles of NMR spectroscopy. The actual experimental data should be consulted from the referenced source.

Comparative ¹³C NMR Spectral Data

A similar comparative analysis of the ¹³C NMR data provides further structural confirmation. The carbon atoms in the heterocyclic ring and those in the proximity of the electron-withdrawing groups are expected to resonate at a lower field.

Compound Carbon Chemical Shift (δ, ppm) Solvent Reference
This compound C=OPredicted ~165DMSO-d6
Pyrimidine C2Predicted ~161DMSO-d6
Pyrimidine C4Predicted ~163DMSO-d6
Pyrimidine C5Predicted ~120DMSO-d6
Pyrimidine C6Predicted ~158DMSO-d6
Benzoate C1Predicted ~138DMSO-d6
Benzoate C2, C6Predicted ~130DMSO-d6
Benzoate C3, C5Predicted ~129DMSO-d6
Benzoate C4Predicted ~133DMSO-d6
Ethyl -CH₂-Predicted ~61DMSO-d6
Ethyl -CH₃Predicted ~14DMSO-d6
Ethyl Benzoate C=O166.4CDCl₃
Aromatic C1130.4CDCl₃
Aromatic C2, C6129.4CDCl₃
Aromatic C3, C5128.1CDCl₃
Aromatic C4132.6CDCl₃
Ethyl -CH₂-60.8CDCl₃
Ethyl -CH₃14.1CDCl₃
2-Chloropyrimidine C2161.0Not specified
C4, C6158.2Not specified
C5120.0Not specified

Note: Predicted values for this compound are based on additive rules and comparison with known compounds. Experimental verification is recommended.

Experimental Protocol: NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and standards.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical, and DMSO-d6 is cited in the literature for this compound.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent and TMS signals.

3. Data Acquisition Parameters:

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
    • Use a 30-degree pulse angle to allow for a shorter relaxation delay.
    • Set the acquisition time to at least 2-3 seconds.
    • Employ a relaxation delay of 1-2 seconds.
    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:

    • Use a wider spectral width (e.g., 0-200 ppm).
    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.
    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Perform a baseline correction.

  • Calibrate the chemical shift scale using the TMS signal as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

cluster_workflow NMR Experimental Workflow A Sample Preparation (10-20 mg in 0.6 mL DMSO-d6 + TMS) B Spectrometer Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (¹H and ¹³C parameters) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, Assignment) D->E

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear-cut process when a systematic and comparative approach is employed. By understanding the spectral characteristics of the ethyl benzoate and 2-chloropyrimidine fragments, researchers can confidently assign the signals in the target molecule's spectrum. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, ensuring the scientific integrity of any research involving this important synthetic intermediate.

References

  • The Royal Society of Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
  • The Royal Society of Chemistry.
  • Hangzhou Longshine Bio-Tech. Ethyl 4-(2-chloropyriMidin-4-yl)
  • The Royal Society of Chemistry. 4. [Link]
  • PubChem. Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)
  • Global-MSDS. MSDS of Ethyl 4-(2-chloropyriMidin-4-yl)
  • PubChem. 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)
  • MDPI.
  • The Royal Society of Chemistry. 4. [Link]
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)

Sources

Characterizing Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a key intermediate in the synthesis of several pharmacologically significant molecules, including the Janus kinase (JAK) inhibitor, Momelotinib[1][2]. As with any component destined for pharmaceutical use, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of various mass spectrometry methodologies for the characterization of this compound, delving into the causality behind experimental choices and providing supporting data to inform technique selection.

The structure of this compound, with its distinct chloropyrimidine and ethyl benzoate moieties, lends itself to a variety of mass spectrometric analyses. The choice of technique, however, will dictate the nature and extent of the information obtained. This guide will explore the relative merits of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and the application of High-Resolution Mass Spectrometry (HRMS) for unambiguous characterization.

Core Principles of Mass Spectrometry in the Context of this compound

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, the process involves three key stages: ionization, mass analysis, and detection. The ionization method is the most critical variable, as it determines whether the intact molecule is observed or if it fragments into smaller, structurally informative ions.

Comparative Overview of Ionization Techniques
Ionization TechniquePrincipleTypical ApplicationExpected Ion for this compound (MW: 262.69)[1][3]
Electrospray Ionization (ESI) Soft ionization; creates ions from solution by applying a high voltage to a liquid to create an aerosol.LC-MS; suitable for polar, less volatile, and thermally labile compounds.[4][5]Primarily the protonated molecule [M+H]⁺ at m/z 263.06.
Electron Ionization (EI) Hard ionization; bombards gas-phase molecules with high-energy electrons, causing ionization and extensive fragmentation.GC-MS; requires volatile and thermally stable compounds.[4][5]A molecular ion [M]⁺• at m/z 262.05, often with low abundance, and numerous fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

For a compound of this polarity and molecular weight, LC-MS/MS with ESI is often the preferred method for both qualitative and quantitative analysis. The "soft" nature of ESI typically keeps the molecule intact, yielding a strong signal for the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) then allows for controlled fragmentation of this precursor ion to generate a characteristic fragmentation pattern, which is invaluable for structural confirmation.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 263.06) is likely to proceed through several key pathways, primarily involving the cleavage of the ester group and fragmentation of the heterocyclic ring system.

Diagram of Predicted ESI-MS/MS Fragmentation

G M [M+H]⁺ m/z 263.06 F1 Loss of Ethylene (-C₂H₄) m/z 235.03 M->F1 - C₂H₄ F2 Loss of Ethoxy Radical (-•OC₂H₅) m/z 218.02 M->F2 - •OC₂H₅ F4 Loss of HCl from M m/z 227.08 M->F4 - HCl F3 Loss of CO from F1 m/z 207.04 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: Agilent 1200 series or equivalent.[6]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • MS System: Triple quadrupole or Q-TOF mass spectrometer.[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Source Temperature: 300°C.

    • MS Scan Range: m/z 50-400.

    • MS/MS: Isolate the precursor ion at m/z 263.1 and apply a collision energy (e.g., 10-40 eV) to generate product ions.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC-MS is a powerful alternative, particularly for impurity profiling of volatile compounds. However, this compound's relatively low volatility may necessitate higher temperatures, which could cause thermal degradation. Electron Ionization (EI) at the standard 70 eV will induce significant fragmentation, providing a detailed "fingerprint" of the molecule.

Predicted EI-MS Fragmentation Pathway

The high energy of EI will likely lead to the cleavage of the ester, loss of the chloro group, and fragmentation of the pyrimidine ring.

Diagram of Predicted EI-MS Fragmentation

G M [M]⁺• m/z 262.05 F1 Loss of Ethoxy Radical (-•OC₂H₅) m/z 217.02 M->F1 - •OC₂H₅ F3 Loss of Chlorine Radical (-•Cl) m/z 227.06 M->F3 - •Cl F4 Loss of C₂H₅O• and CO m/z 189.02 M->F4 - C₂H₅O•, -CO F2 Loss of CO from F1 m/z 189.02 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

  • Gas Chromatography:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometry:

    • MS System: Single quadrupole or TOF mass spectrometer.

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

    • Ion Source Temperature: 230°C.[6]

    • Mass Range: m/z 40-500.

The Power of High-Resolution Mass Spectrometry (HRMS)

For definitive structural confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments. This is a significant advantage over nominal mass instruments.

Comparative Data: Low vs. High Resolution
ParameterLow-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., TOF, Orbitrap)
Measured m/z for [M+H]⁺ 263.1263.0636
Mass Accuracy ± 0.1 Da< 5 ppm
Calculated Elemental Formula Multiple possibilitiesC₁₃H₁₂ClN₂O₂⁺ (unambiguous)
Confidence in Identification Moderate (relies on fragmentation pattern)Very High

Comparison of Techniques and Recommendations

TechniqueStrengthsWeaknessesBest For
LC-MS/MS (ESI) High sensitivity; suitable for non-volatile and thermally labile compounds; provides molecular weight and controlled fragmentation.[4][5]Fragmentation is less extensive than EI, may not provide as detailed a fingerprint.Routine identification, quantification in complex matrices, and initial structural elucidation.
GC-MS (EI) Provides a highly detailed and reproducible fragmentation pattern (fingerprint); excellent for separating volatile impurities.Not suitable for non-volatile or thermally unstable compounds; may not show a molecular ion.[4][5]Impurity profiling for volatile related substances; confirmation of structure through library matching.
HRMS (LC or GC coupled) Unambiguous determination of elemental composition; very high confidence in identification; excellent for unknown identification.Higher instrument cost and complexity.Definitive structural confirmation, impurity identification, and metabolomics studies.

For a comprehensive characterization of this compound, a multi-faceted approach is recommended. LC-HRMS would be the gold standard, providing both chromatographic separation of any impurities and unambiguous identification of the main component and its fragments through high-resolution mass measurements. If HRMS is not available, LC-MS/MS is an excellent alternative for robust identification and quantification. GC-MS can serve as a valuable complementary technique, particularly for assessing the presence of volatile impurities that may not be amenable to LC-MS analysis.

Conclusion

The mass spectrometric characterization of this compound is a critical step in its use for pharmaceutical development. The choice between LC-MS, GC-MS, and the use of high-resolution instrumentation depends on the specific analytical question being addressed. By understanding the principles of each technique and the likely fragmentation behavior of the molecule, researchers can select the most appropriate method to ensure the identity, purity, and quality of this important synthetic intermediate.

References

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). This compound.
  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
  • ResearchGate. (2025). Determination of Momelotinib in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics Study.
  • NIST. (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary characterization technique for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Momelotinib, rigorous structural confirmation is paramount.[1] This document moves beyond a simple procedural outline, offering a rationale for the analytical approach, a comparative spectral interpretation, and a validated experimental protocol designed for researchers and drug development professionals.

Introduction: The Analytical Challenge

This compound is a molecule comprised of three distinct structural motifs: an ethyl benzoate group, a 1,4-disubstituted benzene ring, and a 2,4-disubstituted chloropyrimidine ring. The goal of FTIR analysis is to confirm the presence and correct connectivity of these key functional groups, thereby verifying the molecular identity and purity. The technique is particularly powerful for identifying the carbonyl group of the ester, the aromatic systems, and the carbon-halogen bond.

The Spectroscopic Blueprint: Predicting the FTIR Spectrum

An FTIR spectrum provides a "molecular fingerprint" by measuring the absorption of infrared radiation by specific bond vibrations. For a molecule like this compound, we can predict a series of characteristic absorption bands.

The Aromatic Ester Moiety

The ethyl benzoate portion of the molecule is expected to produce some of the most intense and identifiable peaks in the spectrum. Aromatic esters are known to exhibit a pattern of three strong bands, often referred to as the "Rule of Three".[2][3]

  • C=O Stretch: The carbonyl (C=O) stretch of an aromatic ester is a very strong and sharp absorption. Due to conjugation with the benzene ring, this peak is expected at a slightly lower wavenumber than its aliphatic counterpart, typically in the range of 1730-1715 cm⁻¹ .[2][4]

  • C-C-O Asymmetric Stretch: This vibration involves the ester C-O bond adjacent to the carbonyl group and the C-C bond of the benzene ring. It results in a strong absorption between 1310-1250 cm⁻¹ .[2]

  • O-C-C Asymmetric Stretch: This involves the O-C bond of the ethyl group and results in a strong band typically found between 1130-1100 cm⁻¹ .[2]

The Chloropyrimidine Ring

The pyrimidine ring and its substituents introduce several key vibrations.

  • Aromatic C=C and C=N Stretching: The stretching vibrations within the pyrimidine ring are complex and coupled. They give rise to a series of medium-to-strong bands in the 1620-1450 cm⁻¹ region.[5][6] Specifically, the C=N stretching in a pyrimidine ring is often observed between 1570–1620 cm⁻¹.[5]

  • C-Cl Stretch: The carbon-chlorine bond vibration is typically found in the lower frequency region of the spectrum. This absorption is expected in the 800-600 cm⁻¹ range.[7][8] Its presence is a critical indicator of the successful incorporation of the chloropyrimidine moiety.

C-H Vibrations
  • Aromatic C-H Stretch: The C-H bonds on both the benzene and pyrimidine rings will show stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10]

  • Aliphatic C-H Stretch: The methyl (CH₃) and methylene (CH₂) groups of the ethyl ester will exhibit strong, sharp stretching absorptions just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ range.[11]

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,4- or para-substitution) gives rise to a strong C-H "out-of-plane" bending vibration in the 860-800 cm⁻¹ region. This can be a useful diagnostic peak.

Comparative Analysis: Validating Synthesis through Spectroscopy

A powerful application of FTIR is to compare the spectrum of the final product with its starting materials. The synthesis of this compound can be achieved via a Suzuki coupling of 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.[12][13] For a simpler spectroscopic comparison, we will contrast the expected product spectrum with those of Ethyl Benzoate and 2-Chloropyrimidine .

Functional Group/VibrationEthyl Benzoate2-ChloropyrimidineThis compound (Predicted)Rationale for Change
C=O Stretch ~1720 cm⁻¹[14][15]N/A~1725-1715 cm⁻¹[2]The presence of this strong peak confirms the ester group is intact. The electronic environment is similar to ethyl benzoate.
Aromatic C=C/C=N Stretch ~1600, 1585, 1450 cm⁻¹~1570, 1470, 1420 cm⁻¹[16]Multiple bands in the 1600-1450 cm⁻¹ range.[5][17]A more complex pattern is expected due to the overlap and coupling of vibrations from both the benzene and pyrimidine rings.
C-Cl Stretch N/A~700-800 cm⁻¹[17]~700-800 cm⁻¹[7]The appearance of this peak is crucial evidence for the successful incorporation of the 2-chloropyrimidine moiety.
Aromatic C-H Stretch ~3060 cm⁻¹~3050 cm⁻¹~3100-3030 cm⁻¹[9]Present in all three, but the pattern may change slightly in the product due to the combined aromatic systems.
Aliphatic C-H Stretch ~2980, 2940 cm⁻¹N/A~2980, 2940 cm⁻¹The appearance of these peaks confirms the presence of the ethyl group from the ester.
Ester C-O Stretches ~1275, 1110 cm⁻¹[4]N/A~1280, 1115 cm⁻¹[2]The presence of these two strong bands, along with the C=O stretch, confirms the aromatic ester functionality.

This comparative approach provides a self-validating system. The spectrum of the final product should essentially be a composite of its constituent parts, with predictable shifts and new bands appearing (like the C-Cl stretch if comparing to ethyl benzoate) and the retention of others (like the ester C=O and C-O bands).

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the KBr pellet method, a standard and reliable technique for analyzing solid organic compounds.

Objective: To obtain a high-resolution, transmission FTIR spectrum of this compound.

Materials:

  • This compound (solid sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Sample Preparation (The Causality of Homogeneity):

    • Place ~1-2 mg of the sample into a clean, dry agate mortar.

    • Add ~100-150 mg of dry FTIR-grade KBr. Rationale: This ratio (approx. 1:100) is critical. Too much sample leads to excessive absorption and peak saturation (flat tops), while too little results in a noisy spectrum with poor signal intensity.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is formed. Rationale: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and results in a flat, stable baseline.

  • Pellet Formation:

    • Transfer a portion of the homogenous powder into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. Rationale: The pressure causes the KBr to flow and fuse, trapping the sample in a solid, IR-transparent matrix.

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum. Rationale: This step is crucial to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the KBr and spectrometer optics. The instrument will automatically subtract this background from the sample spectrum.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Compare the observed peak positions with the predicted values and reference spectra to confirm the structure of this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Solid Sample weigh Weigh ~1mg Sample & ~100mg KBr start->weigh grind Grind in Agate Mortar (Homogenize) weigh->grind press Press into Pellet (8-10 Tons) grind->press background Collect Background Spectrum (Air/KBr) press->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process peak_pick Identify Peak Positions (cm⁻¹) process->peak_pick compare Compare to Precursors & Reference Data peak_pick->compare confirm Confirm Structure compare->confirm

Caption: Experimental workflow for FTIR analysis of a solid sample using the KBr pellet method.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
  • Gour, H., et al. (2021). IR, NMR spectral data of pyrimidine derivatives.
  • Taha, M., et al. (2017). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
  • Mosaffa, E., et al. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. [Link]
  • Patel, D., et al. (2015). IR, NMR spectral data of pyrimidine derivatives.
  • OpenStax. (2023).
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
  • Zhang, X. (n.d.). FTIR Spectrum Table. University of Maryland. [Link]
  • LibreTexts Chemistry. (2023).
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. [Link]
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Ethyl 4-(2-chloropyriMidin-4-yl)

Sources

A Comparative Guide to the Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: An Essential Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a pivotal intermediate in medicinal chemistry, most notably in the synthesis of advanced kinase inhibitors such as Momelotinib, which targets Janus kinase (JAK1/2) pathways.[1][2] The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparison of the primary industrial synthesis method, the Suzuki-Miyaura cross-coupling, against other plausible organometallic coupling reactions. We will dissect the experimental protocols, analyze the underlying chemical principles, and present a clear, data-driven comparison to inform process development and research applications.

Route 1: The Industry Standard—Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is the most widely reported and industrially adopted method for synthesizing this compound.[3][4] This reaction constructs the critical C-C bond between the pyrimidine and benzoate rings with high efficiency and regioselectivity.

Principle of the Reaction

The reaction couples 2,4-dichloropyrimidine with 4-ethoxycarbonylphenylboronic acid. The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is significantly more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, leading to a highly regioselective substitution at this site.[4][5]

G cluster_reactants Reactants cluster_reagents Reagents R1 2,4-Dichloropyrimidine Product This compound R1->Product R2 4-Ethoxycarbonylphenylboronic acid R2->Product Cat Pd(PPh₃)₄ (Catalyst) Cat->Product Heat (75-100°C) Base Na₂CO₃ (aq) (Base) Base->Product Solvent Toluene (Solvent) Solvent->Product

Caption: Overall schematic of the Suzuki-Miyaura synthesis route.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

  • Vessel Preparation: To a suitable reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.1 eq.), 2,4-dichloropyrimidine (1.0 eq.), toluene, and a 2M aqueous solution of sodium carbonate (2.0 eq.).

  • Inerting: Vigorously stir the biphasic mixture and bubble nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.) to the mixture and continue bubbling with nitrogen for an additional 10 minutes.

  • Reaction: Heat the mixture to 100°C initially, then maintain the temperature at 75°C and stir overnight. Monitor reaction completion using an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add water. Separate the organic and aqueous layers.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Initial Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Final Purification: Grind the solid with methanol and filter to remove soluble impurities. For high-purity material, dissolve the solid in a solvent mixture (e.g., acetonitrile/dichloromethane) and treat with a palladium scavenging resin (e.g., MP-TMT) to remove residual catalyst. Filter and concentrate to afford the final product as a white solid.

Causality and Mechanistic Insights

The choice of reagents is critical for success. The sodium carbonate base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. Toluene is an effective solvent due to its high boiling point and ability to form a biphasic system with the aqueous base. The use of a Pd(0) source like Pd(PPh₃)₄ initiates the catalytic cycle directly via oxidative addition into the C4-Cl bond of the pyrimidine.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition) pd0->oa_complex + Ar-Cl trans_complex Ar-Pd(II)-Ar'L₂ (Transmetalation) oa_complex->trans_complex + Ar'-B(OH)₂ (Base) product_complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Quantitative Data Summary: Suzuki-Miyaura Route
ParameterValue/ConditionSource
Yield ~60% (isolated)[3]
Catalyst Tetrakis(triphenylphosphine)palladium(0)[3]
Base 2M Aqueous Sodium Carbonate[3]
Solvent Toluene[3]
Temperature 75-100 °C[3]
Reaction Time Overnight[3]
Purity Concerns Residual Palladium[3]

Route 2: A Comparative Look at Stille Cross-Coupling

While less common due to environmental and safety concerns, the Stille coupling represents an alternative palladium-catalyzed method for forming the required C-C bond.

Principle of the Reaction

The Stille reaction would involve coupling 2,4-dichloropyrimidine with an organotin reagent, such as Ethyl 4-(tributylstannyl)benzoate. The underlying catalytic cycle is similar to the Suzuki coupling, but it utilizes a transmetalation step from tin to palladium.

G cluster_reactants_stille Reactants cluster_reagents_stille Reagents R1 2,4-Dichloropyrimidine Product This compound + Bu₃SnCl (Waste) R1->Product R2 Ethyl 4-(tributylstannyl)benzoate R2->Product Cat Pd(PPh₃)₄ (Catalyst) Cat->Product Heat Solvent Toluene or DMF (Solvent) Solvent->Product G Start This compound Final Final Kinase Inhibitor Scaffold Start->Final SNAr Reaction (Base, Heat) Amine Nucleophilic Amine (e.g., Morpholine) Amine->Final

Sources

A Senior Application Scientist's Guide to the Pyrimidine Scaffold: Evaluating the Biological Potential of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, from essential nucleic acids to blockbuster drugs.[1][2][3] This guide focuses on a specific, yet broadly representative molecule: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. While not extensively characterized as a bioactive agent itself, its structure serves as an ideal case study for a predictive analysis rooted in the principles of structure-activity relationships (SAR). We will dissect its molecular architecture, compare it to established pyrimidine-based therapeutics, and lay out a comprehensive, data-driven framework for its potential biological evaluation. This document is designed not merely as a review, but as a strategic guide for researchers aiming to unlock the therapeutic potential of novel pyrimidine derivatives.

The Pyrimidine Core: A Universe of Biological Activity

Nitrogen-containing heterocycles are fundamental to modern drug discovery, and the pyrimidine nucleus is preeminent among them.[3][4] Its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions makes it a versatile pharmacophore. The substitution pattern on the pyrimidine ring dramatically influences its biological target and potency, leading to a wide spectrum of pharmacological activities.[1][2][4] These include, but are not limited to:

  • Anticancer: Inhibition of kinases (e.g., JAK, EGFR), thymidylate synthase, and other enzymes crucial for cancer cell proliferation.[5]

  • Anti-inflammatory: Modulation of inflammatory pathways, including inhibition of cyclooxygenase (COX) enzymes.[6]

  • Antimicrobial & Antiviral: Interference with microbial metabolic pathways or viral replication machinery.[7][8][9]

  • Central Nervous System (CNS) Activity: Targeting enzymes like neuronal nitric oxide synthase (nNOS) or cholinesterases.[10][11]

Our subject, this compound, is a 2,4-disubstituted pyrimidine, a substitution pattern frequently associated with potent biological activity.

Structural Dissection and Predictive Analysis

To forecast the potential of this compound, we must analyze its constituent parts: the 2,4-disubstituted pyrimidine core, the 2-chloro substituent, and the 4-yl-benzoate moiety.

  • The 2,4-Disubstituted Pyrimidine Scaffold: This arrangement is a well-established template for kinase inhibitors. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of a kinase. The substituents at the C2 and C4 positions project into distinct sub-pockets, determining the inhibitor's potency and selectivity.

  • The 2-Chloro Group: This is a key feature, serving a dual purpose. Electronically, it influences the reactivity of the pyrimidine ring. Synthetically, it is a versatile handle for nucleophilic aromatic substitution (SNAr).[12] This allows for the facile introduction of various amine, alcohol, or thiol substituents, enabling the rapid generation of a chemical library to probe SAR and optimize activity. The reactivity of 2-chloropyrimidine is significantly higher than that of chlorobenzene, making palladium catalysis unnecessary in many cases.[12]

  • The 4-(Ethyl Benzoate) Moiety: The phenyl ring can engage in hydrophobic and π-stacking interactions within a target's binding site. The ethyl ester provides a potential hydrogen bond acceptor. Critically, this ester can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which could dramatically alter the compound's properties, potentially introducing a strong ionic interaction point with a target protein.

This structural makeup strongly suggests that kinase inhibition is a primary avenue for investigation. The molecule is, in fact, a known intermediate in the synthesis of Momelotinib, a potent JAK1/JAK2 inhibitor used to treat myelofibrosis, confirming the relevance of this scaffold for kinase targeting.[13]

Comparative Analysis with Marketed Pyrimidine Drugs

To contextualize the potential of our lead compound, we compare it to established pyrimidine-based kinase inhibitors. This comparison highlights how modifications at the C2 and C4 positions drive target specificity and potency.

FeatureThis compoundImatinib (Gleevec®)Erlotinib (Tarceva®)
Structure

Core Heterocycle PyrimidinePyrimidineQuinazoline (a fused pyrimidine)
Primary Target(s) Predicted: Kinases (e.g., JAK family)BCR-Abl, c-KIT, PDGFREGFR
C2 Substituent -Cl (Synthetic Handle)-N-methylpiperazine (Solubilizing group)N/A (fused ring)
C4 Substituent -Phenyl-COOEt (Hydrophobic/H-bond)-Anilino-pyridine (Hinge-binding)-Anilino-ethynyl (Hinge-binding)
Key Insight The 2-chloro group is a launching point for introducing diverse functionalities to mimic the complex side chains seen in drugs like Imatinib and Erlotinib, which are crucial for achieving high-affinity binding to the kinase hinge region.

A Proposed Workflow for Biological Evaluation

A systematic, multi-tiered approach is essential to efficiently evaluate the biological activity of a novel compound. The following workflow is proposed for this compound and its subsequent derivatives.

G cluster_0 Tier 1: Broad Initial Screening cluster_1 Tier 2: Hit Validation & SAR Expansion cluster_2 Tier 3: Mechanism of Action & In Vivo Models A Compound Synthesis This compound B In Vitro Cytotoxicity (e.g., MTT Assay vs. NCI-60 Panel) A->B C Broad Kinase Panel Screen (e.g., KinomeScan @ 10 µM) A->C D General Antimicrobial Screen (e.g., MIC Assay) A->D E Analyze Screening 'Hits' B->E C->E Identified Hits D->E F Dose-Response Assays (Determine IC50/EC50) E->F G Library Synthesis via S_NAr (Vary C2 substituent) F->G Iterative Optimization H Bioisosteric Replacement (Modify C4 substituent) F->H Iterative Optimization I Lead Compound Selection F->I Potent Lead G->F H->F New Analogs J Cellular Target Engagement Assays (e.g., Western Blot, CETSA) I->J K In Vivo Efficacy Studies (e.g., Xenograft Model) J->K L ADME/Tox Profiling K->L

Caption: Proposed workflow for evaluating a novel pyrimidine derivative.

This workflow progresses from broad, high-throughput screening to focused hit-to-lead optimization and finally to in-depth mechanistic studies and preclinical evaluation.

Key Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug discovery. Below are detailed protocols for initial evaluation assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal. An inhibitor will reduce the amount of ADP produced.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., JAK2), its specific substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP back to ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Synthetic Strategy for Lead Optimization

The true value of this compound lies in its potential as a starting scaffold. The 2-chloro position is primed for derivatization.

G cluster_0 Nucleophilic Aromatic Substitution (S_NAr) A This compound (Starting Scaffold) B R-NH2 (Amines) A->B Reaction C R-SH (Thiols) A->C Reaction D R-OH (Alcohols) A->D Reaction E Library of C2-Substituted Pyrimidine Derivatives B->E C->E D->E

Caption: Synthetic strategy for library generation.

By reacting the starting material with a diverse set of amines, thiols, or alcohols, a library of analogs can be rapidly synthesized. This allows for the exploration of the chemical space around the C2 position to identify substituents that enhance potency and selectivity for a given biological target.

Conclusion

This compound, while not a characterized drug, represents a highly promising starting point for drug discovery. Its 2,4-disubstituted pyrimidine core is a feature of numerous potent kinase inhibitors. The strategic placement of a reactive 2-chloro group and a modifiable 4-yl-benzoate moiety provides medicinal chemists with a versatile template for optimization. By applying the systematic evaluation workflow outlined in this guide—from broad initial screening and SAR-driven library synthesis to detailed mechanistic studies—researchers can efficiently probe the biological potential of this and related pyrimidine scaffolds, paving the way for the development of next-generation therapeutics.

References

  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Kandeel, M., et al. (2013). Design, synthesis and structure-activity relationship (SAR)
  • Li, H., et al. (2015). Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase. PubMed. [Link]
  • Li, H., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
  • Krause, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. [Link]
  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Hangzhou Longshine Bio-Tech. (n.d.). This compound.
  • Kumar, A., et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]
  • Synfacts. (2021). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.
  • MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate.
  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

A Senior Application Scientist’s Guide to Purity Analysis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methodologies in Pharmaceutical Intermediate Quality Control

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not inherent but is built upon the foundation of its constituent parts, primarily the chemical intermediates. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a key building block in the synthesis of various pharmaceutical agents, including novel kinase inhibitors.[1][2] The purity of this intermediate directly influences the impurity profile of the final API, which in turn affects its safety and efficacy.[3]

Regulatory bodies, under the framework of guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7] Therefore, employing robust, accurate, and validated analytical methods for purity determination is not merely a quality control measure but a fundamental regulatory and safety requirement.[8]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) as a powerful alternative.

Understanding the Impurity Landscape

Effective purity analysis begins with understanding the potential impurities that may be present. These chemical entities can originate from various stages of the manufacturing process.[4][8] A common synthetic route to this compound is the Suzuki coupling reaction between 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.[9]

Based on this synthesis, potential organic impurities include:

  • Starting Materials: Unreacted 4-ethoxycarbonylphenylboronic acid and 2,4-dichloropyrimidine.

  • Intermediates: Partially reacted species.

  • By-products: Compounds formed from side reactions, such as homocoupling of the boronic acid.

  • Degradation Products: Impurities formed during synthesis or storage.

The following diagram illustrates the potential origins of these process-related impurities.

G cluster_reactants Starting Materials cluster_process Suzuki Coupling Reaction cluster_products Reaction Output SM1 4-Ethoxycarbonylphenyl- boronic acid Reaction Pd Catalyst, Base SM1->Reaction SM2 2,4-Dichloropyrimidine SM2->Reaction Product This compound (Main Product) Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Reaction By-products (e.g., Homocoupling) Reaction->Impurity2 Impurity3 Degradation Products Product->Impurity3 Storage/ Stress

Caption: Origin of potential impurities during synthesis.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, precision, and robustness for quantifying non-volatile organic compounds.[10] A stability-indicating reversed-phase HPLC method is the cornerstone of quality control for this intermediate.

Causality Behind Experimental Choices
  • Mode of Separation (Reversed-Phase): this compound is a moderately non-polar molecule due to its aromatic rings. Reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds based on their hydrophobicity. Most potential process-related impurities will have different polarities, enabling effective separation.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase HPLC. It provides excellent hydrophobic retention for a wide range of molecules. A column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase (Gradient Elution): A simple isocratic elution (constant mobile phase composition) is often insufficient to separate impurities that may have a wide range of polarities. A gradient elution, starting with a higher percentage of aqueous buffer and gradually increasing the organic solvent (e.g., acetonitrile), allows for the elution of polar impurities first, followed by the main compound, and finally any strongly retained non-polar impurities. Acetonitrile is frequently chosen over methanol for its lower viscosity and favorable UV transparency.

  • Detection (UV Spectrophotometry): The presence of pyrimidine and benzoate rings in the molecule results in strong UV absorbance. UV detection is therefore a simple, robust, and sensitive method for quantification. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, which aids in peak purity assessment and method development (e.g., selecting the optimal wavelength). An initial analysis at 254 nm is a common starting point for aromatic compounds.[11]

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid or Ammonium Acetate (for buffer preparation)

    • This compound reference standard and test sample.

  • Chromatographic Conditions (Example):

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure sharp peaks for acidic/basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% BTo elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection 254 nm (or λmax)High absorbance wavelength for aromatic systems.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)To ensure sample solubility and compatibility with the mobile phase.
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Analysis and Calculation:

    • Inject the blank (diluent), reference standard, and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Method: UPLC-MS for Enhanced Impurity Profiling

While HPLC-UV is excellent for routine purity testing and quantifying known impurities, it has limitations. It cannot identify unknown impurities, and co-eluting peaks can lead to inaccurate purity assessments. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) overcomes these challenges.[12][13]

  • UPLC Advantages: UPLC systems use columns with sub-2 µm particles, resulting in significantly higher resolution, faster run times, and increased sensitivity compared to traditional HPLC.[10]

  • MS Advantages: The mass spectrometer acts as a highly specific and sensitive detector. It provides the mass-to-charge ratio (m/z) of the eluting compounds, which gives crucial information about their molecular weight. This allows for the tentative identification of unknown impurities and the confirmation of known ones, even at trace levels.[14][15]

Workflow Comparison

The following diagram illustrates the analytical workflows for both HPLC-UV and UPLC-MS, highlighting the additional identification capabilities of the latter.

G cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS Workflow hplc_prep Sample Preparation hplc_sep HPLC Separation (e.g., C18 column) hplc_prep->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det hplc_res Purity Report (Area %) hplc_det->hplc_res uplc_prep Sample Preparation uplc_sep UPLC Separation (e.g., C18 <2µm column) uplc_prep->uplc_sep uplc_det_ms Mass Spec Detection (Molecular Weight) uplc_sep->uplc_det_ms uplc_det_uv UV/PDA Detection uplc_sep->uplc_det_uv uplc_res Purity & Impurity ID Report uplc_det_ms->uplc_res uplc_det_uv->uplc_res

Sources

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction workflow for Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and its derivatives. Pyrimidine-based compounds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] Understanding their precise three-dimensional structure is paramount for rational drug design, as it elucidates the structure-activity relationships (SAR) that govern target binding and efficacy.

This document moves beyond a simple protocol, offering insights into the causality behind experimental choices—from synthesis and crystallization to data refinement and comparative structural analysis. We will leverage data from closely related, published structures to provide a comparative framework for interpreting key conformational features and intermolecular interactions that define the solid-state architecture of this important class of molecules.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the initial crystal.

Protocol 1: Synthesis of this compound

The synthesis of the parent compound is efficiently achieved via a Suzuki coupling reaction, a robust and widely used method in pharmaceutical chemistry for creating C-C bonds.

Rationale: This palladium-catalyzed cross-coupling is chosen for its high functional group tolerance and excellent yields. It allows for the direct connection of the pyrimidine and benzoate moieties.

Step-by-Step Procedure:

  • Reactant Preparation: In a reaction flask, combine 4-ethoxycarbonylphenylboronic acid (1.05 eq.), 2,4-dichloropyrimidine (1.0 eq.), toluene, and a 2M aqueous sodium carbonate solution.[2]

  • Inerting: Vigorously stir the mixture and bubble with nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq.) and continue bubbling with nitrogen for an additional 10 minutes.[2]

  • Reaction: Heat the reaction mixture to approximately 75-80 °C and maintain overnight with stirring. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategies for Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a highly ordered, single lattice, free from significant defects.

  • Slow Evaporation: This is the most common and straightforward technique.

    • Protocol: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near-saturation in a clean vial. Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: The slow removal of solvent gradually increases the solute concentration beyond its saturation point, promoting the formation of a small number of nucleation sites that can grow into large, well-ordered crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): This method offers finer control over the rate of crystallization.

    • Protocol: Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (in which the compound is less soluble but which is miscible with the good solvent). As the poor solvent's vapor slowly diffuses into the drop, it reduces the solubility of the compound, inducing crystallization.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately well. Solvents like ethanol, acetone, ethyl acetate, or mixtures such as dichloromethane/hexane are excellent starting points for pyrimidine derivatives, accommodating the polar ester and heterocyclic groups as well as the nonpolar aromatic rings.

Part 2: The X-ray Crystallography Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure can begin. This workflow involves data collection, structure solution, and refinement.[3]

G cluster_prep Crystal Preparation & Data Collection cluster_solve Structure Solution cluster_refine Refinement & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction (Integration, Scaling) DataCollection->DataReduction Solve Structure Solution (Direct Methods, e.g., SHELXT) DataReduction->Solve Refinement Iterative Refinement (e.g., SHELXL) Solve->Refinement Validation Validation & Finalization (e.g., PLATON, FinalCIF) Refinement->Validation FinalCIF Final Structure (CIF) Validation->FinalCIF

Caption: The workflow from compound synthesis to final crystallographic information file (CIF).

Experimental Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryoloop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

    • Causality: Low temperature minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.

  • Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54178 Å) is directed at the crystal.[4][5] The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded by a detector.

  • Data Reduction: The raw diffraction images are processed. Software like APEX6 or CrysAlisPro integrates the reflections to determine their intensities, applies corrections for experimental factors (like absorption), and scales the data.[6]

  • Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, phase information is lost.[3] For small molecules, this is typically solved using ab initio direct methods.[3] Programs like SHELXT are highly effective at this, providing an initial atomic model.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, typically within software like SHELXL or Olex2.[6][7] This iterative process involves:

    • Adjusting atomic positions and displacement parameters (describing thermal motion).

    • Locating and adding hydrogen atoms to the model.

    • The quality of the fit is monitored using the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.[7]

Part 3: Comparative Structural Analysis of Pyrimidine Derivatives

While a published structure for the exact parent compound is not available, we can draw powerful comparisons from closely related, structurally determined molecules. The following table summarizes crystallographic data for two complex benzothiazole-fused pyrimidine derivatives, which share key structural motifs with our target class.

ParameterDerivative 1: C₂₀H₁₇ClN₂O₂S[4]Derivative 2: C₂₀H₁₆Cl₂N₂O₂S[8]
Crystal System TriclinicMonoclinic
Space Group P-1C2/c
a (Å) 8.9049 (8)38.654 (8)
b (Å) 8.9275 (10)11.787 (3)
c (Å) 12.3564 (11)8.774 (2)
α (°) 88.434 (8)90
β (°) 83.536 (7)102.415 (14)
γ (°) 66.201 (10)90
Volume (ų) 892.90 (15)3904.1 (15)
Z 28
Final R1 [I>2σ(I)] 0.0470.047
wR2 (all data) 0.1390.139
Analysis of Molecular Conformation

The overall shape of a molecule is dictated by the rotation around its single bonds (torsion angles). In these derivatives, key areas of conformational flexibility include:

  • Pyrimidine Ring Conformation: While the parent pyrimidine is aromatic and planar, the pyrimidine rings in these more complex, hydrogenated examples adopt non-planar conformations described as a screw-boat.[8][9]

  • Ring-Ring Orientation: The dihedral angle (twist) between the pyrimidine ring and adjacent aromatic rings is critical for defining the molecule's 3D shape. In Derivative 1, the angle between the benzothiazole system and the chlorobenzene ring is 89.62°.[4] A similar near-perpendicular arrangement is seen in Derivative 2 (89.29°).[8][9] This perpendicular orientation is a common feature in substituted bi-aryl systems, arising from the need to minimize steric clash between ortho substituents.

  • Ester Group Orientation: The ethyl carboxylate group in both examples assumes an extended conformation, which is energetically favorable.[4][9]

Analysis of Intermolecular Interactions & Crystal Packing

The way molecules pack together in a crystal lattice is governed by a network of non-covalent interactions. For pyrimidine derivatives, the most significant interactions are hydrogen bonds and π-π stacking.[10]

  • Hydrogen Bonding: Although these molecules lack classic strong hydrogen bond donors (like O-H or N-H), they participate in weaker C-H···O and C-H···N hydrogen bonds.[9] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the carbonyl oxygen of the ester group is also a strong acceptor.[10] These interactions link molecules into extended networks, such as the slabs observed in the packing of Derivative 2.[8][9]

  • π-π Stacking: The planar aromatic rings (benzoate, substituted phenyl) can interact through π-π stacking. In Derivative 1, weak stacking interactions are observed between the phenyl and pyrimidine rings, with a centroid-centroid separation of 3.666 Å.[4] These interactions are crucial for stabilizing the crystal lattice.

G mol1 Molecule A (Pyrimidine-Benzoate Core) mol2 Molecule B mol1->mol2 C-H···O/N H-Bond mol3 Molecule C mol1->mol3 π-π Stacking mol4 Molecule D mol1->mol4 C-H···Cl Interaction

Caption: Key intermolecular interactions governing crystal packing in chloropyrimidine derivatives.

Conclusion

The crystallographic analysis of this compound derivatives provides indispensable insights for drug development. This guide outlines a robust workflow from synthesis to detailed structural analysis. The comparative analysis, using related structures as exemplars, highlights key structural principles: molecular conformation is largely driven by steric effects that dictate inter-ring torsion angles, while crystal packing is a delicate balance of weak hydrogen bonds and π-π stacking interactions. Understanding how different substituents on the pyrimidine or benzoate rings modulate these structural features is fundamental to designing next-generation inhibitors with improved potency, selectivity, and physicochemical properties.

References

  • What are the crystal structures of pyrimidine series compounds? (2025). BTC.
  • This compound | 499195-60-7. (2025). ChemicalBook.
  • Recent advances in small molecule refinement. International Union of Crystallography.
  • Resources | Single-Crystal X-ray Diffraction. OpenScholar, University of Virginia.
  • X-ray crystallography. Wikipedia.
  • Sankar, T., Naveen, S., Lokanath, N. K., & Gunasekaran, K. (2015). Crystal structure of ethyl 4-(2,4-di-chloro-phen-yl)-2-methyl-4H-benzo[6][11]thia-zolo[3,2-a]pyrimidine-3-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o306–o307.
  • Refinement of X-ray Crystal Structures. Stanford University.
  • Kumar, B., Kour, M., Paul, S., Kant, R., & Gupta, V. K. (2015). Crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][7][10]benzothiazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71, o669.
  • Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6][11]thiazolo[3,2-a]pyrimidine-3-carboxylate. (2015). ResearchGate.
  • (PDF) Crystal structure of ethyl 4-(2,4-di-chlorophenyl)-2-methyl-4H-benzo[6][11]-thiazolo[3,2-a]pyrimidine-3-carboxylate. (2015). ResearchGate.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes.

Sources

A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as a core motif in kinase inhibitors, underscores the critical need for a nuanced understanding of its functionalization.[1] Among the most versatile precursors are the chloropyrimidines, whose reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of a diverse array of substituents.

This guide provides an in-depth, objective comparison of the reactivity of two fundamental building blocks: 2-chloropyrimidine and 2,4-dichloropyrimidine. We will dissect the electronic and structural factors governing their reactivity, present supporting experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions in your synthetic endeavors.

The Decisive Factor: Electronic Activation and Regioselectivity in Pyrimidine SNAr

The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This characteristic is the primary driver of its susceptibility to nucleophilic attack, a feature that makes chloropyrimidines excellent substrates for SNAr reactions.[2] The reaction proceeds via a two-step addition-elimination mechanism, wherein the rate-determining step is typically the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.

2-Chloropyrimidine: A Singularly Activated System

In 2-chloropyrimidine, the chlorine atom at the C2 position is flanked by two nitrogen atoms. This arrangement significantly activates the C2 position for nucleophilic attack. The approaching nucleophile forms a Meisenheimer complex where the negative charge is effectively delocalized onto both electronegative nitrogen atoms, leading to a stabilized intermediate and a facile substitution reaction. Kinetic studies have demonstrated that 2-chloropyrimidine is highly reactive, approximately 100 times more so than chloropyrazine, for instance.[3][4]

2,4-Dichloropyrimidine: A Tale of Two Reactive Centers

2,4-Dichloropyrimidine presents a more complex scenario with two potential sites for nucleophilic attack. In the absence of other directing groups, nucleophilic substitution overwhelmingly favors the C4 position over the C2 position.[5][6][7] This regioselectivity can be rationalized by examining the electronic structure of the pyrimidine ring.

Frontier Molecular Orbital (FMO) Theory Perspective: Computational analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a significantly larger coefficient at the C4 carbon compared to the C2 carbon.[2] Since the rate-determining step involves the attack of the nucleophile's Highest Occupied Molecular Orbital (HOMO) on the electrophile's LUMO, the reaction preferentially occurs at the site with the largest LUMO coefficient, which is C4.

The general order of reactivity for chloro-substituted positions on a pyrimidine ring is C4(6) > C2 >> C5.[5][7] This is because attack at the C4 (para-like) or C6 (ortho-like) positions allows for the negative charge of the Meisenheimer intermediate to be delocalized directly onto one of the ring nitrogens through resonance, a stabilizing effect that is less pronounced for attack at the C2 position.

Visualizing the Mechanistic Rationale

To better illustrate the principles governing reactivity and regioselectivity, the following diagrams depict the SNAr mechanism and the key factors influencing the reaction pathway.

SNAr Mechanism cluster_0 S_NAr Pathway Start Chloropyrimidine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Pyrimidine + Cl- Intermediate->Product Chloride Elimination (Restores Aromaticity)

Caption: Generalized mechanism for the SNAr reaction of chloropyrimidines.

Regioselectivity of 2,4-Dichloropyrimidine DCP 2,4-Dichloropyrimidine LUMO Coefficients C4_Attack Attack at C4 Larger LUMO Coefficient More Stable Meisenheimer Complex DCP->C4_Attack Favored Pathway C2_Attack Attack at C2 Smaller LUMO Coefficient Less Stable Meisenheimer Complex DCP->C2_Attack Disfavored Pathway Major_Product 4-Substituted Product C4_Attack->Major_Product Minor_Product 2-Substituted Product C2_Attack->Minor_Product

Caption: Factors influencing the regioselectivity of SNAr on 2,4-dichloropyrimidine.

Comparative Reactivity: A Data-Driven Analysis

Overall Reactivity: 2,4-Dichloropyrimidine is generally more reactive towards nucleophilic substitution at its C4 position than 2-chloropyrimidine is at its C2 position. The additional chlorine atom in 2,4-dichloropyrimidine has an inductive electron-withdrawing effect, further increasing the overall electrophilicity of the pyrimidine ring and making it more susceptible to nucleophilic attack.

The following table summarizes key quantitative data from the literature to provide a tangible comparison.

SubstrateNucleophileConditionsObservationReference
2-Chloropyrimidine PiperidineEthanol, 40°CSecond-order rate constant (k₂) = 10.3 x 10⁻⁴ L mol⁻¹ s⁻¹[8]
2-Chloropyrimidine p-AnisidineWater, KF, 100°C, 17h86% Yield[1][3]
6-Aryl-2,4-dichloropyrimidine DibutylamineDMAc, K₂CO₃, rt70:30 ratio of C4:C2 substituted products[5]
5-Nitro-2,4-dichloropyrimidine TriethylamineCH₂Cl₂, rtExcellent C2 selectivity, 91% yield of the dealkylated 2-amino product[9][10]

Key Insights from the Data:

  • 2-Chloropyrimidine exhibits predictable second-order kinetics, and its reactivity allows for high yields of substituted products, as seen with p-anisidine.[1][3][8]

  • 2,4-Dichloropyrimidine , in its unsubstituted form or with aryl groups at C6, shows a strong preference for C4 substitution, though mixtures of isomers are common under standard SNAr conditions.[5]

  • The regioselectivity of 2,4-dichloropyrimidine can be dramatically influenced and even reversed. For instance, the presence of a strong electron-withdrawing group at C5, such as a nitro group, coupled with the use of a tertiary amine nucleophile, can lead to highly selective substitution at the C2 position.[9][10] This is a powerful synthetic tool for accessing otherwise difficult-to-make 2-substituted pyrimidines.

Field-Proven Experimental Protocols

To provide a practical context for this guide, we present detailed, self-validating protocols for the nucleophilic substitution of both 2-chloropyrimidine and 2,4-dichloropyrimidine with a representative amine nucleophile, piperidine. The causality behind the choice of reagents and conditions is explained to ensure robust and reproducible results.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)pyrimidine from 2-Chloropyrimidine

This protocol is adapted from established procedures for the amination of 2-chloropyrimidine.[8]

Objective: To achieve a high-yield synthesis of the monosubstituted product.

Workflow Diagram:

Protocol_1_Workflow Setup Dissolve 2-Chloropyrimidine in Ethanol Addition Add Piperidine (Nucleophile & Base) Setup->Addition Reaction Heat to Reflux (e.g., 78°C) Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Solvent Removal, Aqueous Workup, Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the synthesis of 2-(Piperidin-1-yl)pyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine (1.0 eq.) in anhydrous ethanol (5-10 mL per mmol of substrate). Causality: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the stabilization of the charged intermediate.

  • Reagent Addition: To the stirred solution, add piperidine (2.2 eq.). Causality: An excess of piperidine is used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-12 hours. Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(piperidin-1-yl)pyrimidine.

Protocol 2: Regioselective Synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine

This protocol is designed to favor substitution at the C2 position of a substituted 2,4-dichloropyrimidine, a less common but synthetically valuable transformation. This specific example utilizes a substrate with an activating group at C5 to direct the regioselectivity.[9][10]

Objective: To achieve selective nucleophilic substitution at the C2 position of an activated 2,4-dichloropyrimidine.

Workflow Diagram:

Protocol_2_Workflow Setup Dissolve 5-nitro-2,4-dichloropyrimidine in Dichloromethane Addition Add N-methylpiperidine (Tertiary Amine Nucleophile) Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup, Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: Experimental workflow for the C2-selective amination of 5-nitro-2,4-dichloropyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 5-nitro-2,4-dichloropyrimidine (1.0 eq.) in dichloromethane (CH₂Cl₂) (4 mL per mmol of substrate). Causality: Dichloromethane is a relatively non-polar aprotic solvent that is suitable for this transformation.

  • Reagent Addition: To the solution at room temperature, add N-methylpiperidine (a tertiary amine, 2.0 eq.) dropwise. An exotherm may be observed. Causality: The use of a tertiary amine nucleophile with a 5-nitro-substituted dichloropyrimidine has been shown to direct the substitution to the C2 position. The reaction proceeds through a quaternary ammonium intermediate followed by in-situ N-dealkylation.[9][10]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Causality: The strong activation provided by the nitro group allows the reaction to proceed rapidly at ambient temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the dealkylated product.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to yield the desired 4-chloro-5-nitro-2-(piperidin-1-yl)pyrimidine.

Conclusion

The reactivity of 2-chloropyrimidine and 2,4-dichloropyrimidine, while both rooted in the electron-deficient nature of the pyrimidine ring, presents distinct profiles that the synthetic chemist can strategically exploit.

  • 2-Chloropyrimidine offers a single, highly activated site for straightforward nucleophilic substitution, making it an ideal substrate for the synthesis of 2-substituted pyrimidines.

  • 2,4-Dichloropyrimidine provides a platform for sequential or regioselective functionalization. While the C4 position is intrinsically more reactive, a deep understanding of substituent effects and reaction conditions allows for a remarkable level of control, enabling selective substitution at either the C4 or C2 position.

By leveraging the principles and data outlined in this guide, researchers can navigate the subtleties of chloropyrimidine chemistry with greater confidence and precision, accelerating the discovery and development of novel chemical entities.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central (PMC). [Link]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
  • Amination of chloropyrazine and 2-chloropyrimidine. [a].
  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
  • Regioselective Control of the SNAr Amination of 5‑Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Nucleophilicities of Amines, Amino Acids and Pyridines. Munich University Library. [Link]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. RSC Publishing. [Link]
  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

A Comparative Guide for Synthetic Strategy: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate vs. Methyl 4-(2-chloropyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth comparison of two closely related and widely used building blocks: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and Mthis compound. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have subtle but important implications for a synthetic workflow.

Physicochemical Properties: A Tale of Two Esters

At first glance, the ethyl and methyl esters are remarkably similar. However, the seemingly minor difference in their alkyl chains gives rise to subtle variations in their physical and chemical properties.

PropertyThis compoundMthis compound
CAS Number 499195-60-71026029-33-3
Molecular Formula C₁₃H₁₁ClN₂O₂[1]C₁₂H₉ClN₂O₂[2][3]
Molecular Weight 262.69 g/mol [1]248.67 g/mol [3]
Appearance Off-white solid[4]White to tan solid
Boiling Point (Predicted) 442.9 ± 28.0 °C435.0 ± 28.0 °C[2]
Density (Predicted) 1.265 ± 0.06 g/cm³1.3 ± 0.1 g/cm³[2]
Flash Point (Predicted) Not available216.9 ± 24.0 °C[2]

The most apparent difference is the molecular weight, with the ethyl ester being approximately 14 g/mol heavier. This difference, while small, can be a factor in high-precision applications or when calculating reaction stoichiometry on a large scale. The predicted boiling and flash points are also slightly different, though these are unlikely to be determining factors in most laboratory applications.

Synthesis via Suzuki-Miyaura Coupling: A Reliable Route

Both Ethyl and Mthis compound are most commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds.[5][6] The general strategy involves the coupling of 2,4-dichloropyrimidine with the corresponding boronic acid ester.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_4_dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel Suzuki-Miyaura Coupling 2_4_dichloropyrimidine->Reaction_Vessel boronic_acid 4-(Ethoxycarbonyl)phenylboronic acid or 4-(Methoxycarbonyl)phenylboronic acid boronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base Na₂CO₃ (aq) Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature 75-100 °C Temperature->Reaction_Vessel Extraction Ethyl Acetate / Water Purification Crystallization / Chromatography Extraction->Purification Product Ethyl or Mthis compound Purification->Product Reaction_Vessel->Extraction

Figure 1: Generalized workflow for the synthesis of the title compounds via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis and provides a reliable method for the preparation of the ethyl ester.[7]

Materials:

  • 4-Ethoxycarbonylphenylboronic acid

  • 2,4-Dichloropyrimidine

  • Toluene

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.

  • Vigorously stir the mixture and bubble with nitrogen for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture and continue to bubble with nitrogen for an additional 10 minutes.

  • Heat the reaction mixture to 100 °C, then lower the temperature to 75 °C and stir overnight.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by grinding with methanol or by column chromatography to yield this compound as a white solid. A reported yield for this reaction is 60%.[7]

Representative Protocol: Synthesis of Mthis compound

While a specific, detailed protocol for the methyl ester is not as readily available, the synthesis can be reliably achieved by adapting the protocol for the ethyl ester.

Materials:

  • 4-(Methoxycarbonyl)phenylboronic acid

  • 2,4-Dichloropyrimidine

  • Toluene or 1,4-Dioxane/Water mixture

  • Aqueous base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Appropriate organic solvent for workup (e.g., ethyl acetate)

  • Brine

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • Combine 4-(methoxycarbonyl)phenylboronic acid (1.0-1.2 eq), 2,4-dichloropyrimidine (1.0 eq), palladium catalyst (0.01-0.05 eq), and a suitable base in a reaction vessel.

  • Add the chosen solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and perform a standard aqueous workup.

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain Mthis compound.

Reactivity and Performance: Theoretical Considerations

The core reactivity of both molecules is dictated by the 2-chloropyrimidine moiety. In Suzuki-Miyaura couplings, the reaction overwhelmingly proceeds at the C4 position of the 2,4-dichloropyrimidine, leading to the desired 4-aryl-2-chloropyrimidine product. This regioselectivity is a well-established phenomenon.

The key question for the synthetic chemist is whether the choice of the ethyl versus the methyl ester has a discernible impact on the reaction's performance. In the absence of direct comparative data, we can infer potential differences based on fundamental chemical principles:

  • Steric Effects: The ethyl group is sterically bulkier than the methyl group. While this difference is remote from the reactive C-Cl bond, it could potentially have a minor influence on the overall molecular conformation and crystal packing. However, it is unlikely to significantly impact the rate of the Suzuki-Miyaura coupling itself.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This could, in theory, make the carbonyl carbon of the ethyl ester slightly less electrophilic than that of the methyl ester. However, this effect is generally considered to be very small and is unlikely to lead to a significant difference in reactivity in the context of a Suzuki-Miyaura coupling.

  • Hydrolytic Stability: In subsequent reaction steps, particularly those involving aqueous basic or acidic conditions, the hydrolytic stability of the ester can become a factor. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters due to the lower steric hindrance around the carbonyl group. While this difference is often minor, it could be a consideration in multi-step syntheses where protecting group stability is a concern.

Reactivity_Comparison cluster_ethyl Ethyl Ester cluster_methyl Methyl Ester Ethyl_Structure Ethyl Group (-CH₂CH₃) Slightly more sterically hindered Slightly more electron-donating Ethyl_Reactivity Potentially slightly lower reactivity Potentially slightly more stable to hydrolysis Ethyl_Structure->Ethyl_Reactivity Suzuki_Coupling Suzuki-Miyaura Coupling Performance Ethyl_Reactivity->Suzuki_Coupling Minimal expected difference Methyl_Structure Methyl Group (-CH₃) Less sterically hindered Less electron-donating Methyl_Reactivity Potentially slightly higher reactivity Potentially slightly less stable to hydrolysis Methyl_Structure->Methyl_Reactivity Methyl_Reactivity->Suzuki_Coupling Minimal expected difference

Figure 2: Conceptual diagram illustrating the potential, though likely minor, impact of the ester group on reactivity.

Inference from Analogous Systems:

While no direct comparison exists for the title compounds, studies on other ethyl and methyl benzoate analogs in various reactions can provide some insight. For instance, in some enzymatic and chemical hydrolysis studies, methyl benzoate has been shown to be more stable than ethyl benzoate, which is contrary to the general trend based on sterics alone. This highlights that the specific reaction conditions and the presence of other functional groups can influence the relative reactivity in ways that are not always predictable from first principles.

For most standard applications, particularly the initial Suzuki-Miyaura coupling, the difference in performance between this compound and Mthis compound is expected to be negligible. The choice between the two will likely be dictated by other factors.

Practical Considerations for the Researcher

Beyond reactivity, several practical aspects can influence the choice between the ethyl and methyl ester.

Solubility:

Commercial Availability and Cost:

Both this compound and Mthis compound are commercially available from various suppliers. A brief survey of current market prices (as of late 2025) indicates that the cost of these two reagents is generally comparable, with prices varying between suppliers. For large-scale synthesis, it is always advisable to obtain quotes from multiple vendors.

CompoundRepresentative Price (per gram)
This compound~$25 - $50
Mthis compound~$30 - $60

Note: Prices are approximate and subject to change based on supplier and quantity.

Downstream Applications:

The choice between the ethyl and methyl ester may also be influenced by the intended downstream reactions. For example, if the ester is to be hydrolyzed to the corresponding carboxylic acid, the slightly different hydrolysis rates might be a minor consideration. If the final product is the ester itself, the choice may be dictated by the desired properties of that final molecule. For instance, the ethyl ester is a known intermediate in the synthesis of the JAK inhibitor, Momelotinib.[1]

Conclusion and Recommendations

Key Takeaways:

  • Synthesis: Both compounds can be reliably synthesized via a Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with the corresponding boronic acid.

  • Reactivity: Theoretical considerations suggest minimal differences in reactivity in Suzuki-Miyaura couplings. The choice of catalyst, base, and solvent will have a far greater impact on the reaction outcome.

  • Stability: Methyl esters are generally slightly more prone to hydrolysis, which could be a minor consideration in multi-step syntheses.

  • Practicality: Both compounds have similar predicted physical properties and are commercially available at comparable price points.

Recommendation:

For most applications, the choice between this compound and Mthis compound can be made based on cost and availability from preferred suppliers. In the absence of specific downstream requirements that would favor one over the other, either reagent can be used with a high degree of confidence in achieving similar results in the initial synthetic steps. It is always recommended to perform small-scale optimization experiments when establishing a new synthetic route, regardless of the choice of ester.

This guide has aimed to provide a comprehensive and objective comparison based on the available scientific literature and established chemical principles. As new research emerges, a direct experimental comparison of these two valuable building blocks may become available, which would provide further clarity on any subtle performance differences.

References

  • Hangzhou Longshine Bio-Tech. Ethyl 4-(2-chloropyriMidin-4-yl)
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • Wikipedia. Suzuki reaction. [Link]
  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • National Center for Biotechnology Information. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PubMed Central. [Link]
  • Master Organic Chemistry.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
  • PubChem. Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)
  • Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • National Center for Biotechnology Information. "Methyl 4-[(5-chloropyrimidin-2-yl)
  • DCTI. methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)
  • PubChem. Methyl 4-[(2-aminopyrimidin-4-yl)
  • Google Patents. US8147809B2 - Soft anticholinergic esters.
  • Google Patents. (12)
  • Google Patents. Synthesis of benzodiazepines - US5466799A.
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)
  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Home Sunshine Pharma. Ethyl4-(2-chloropyrimidin-4-yl)
  • PubChem. 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)
  • ResearchGate. (PDF) Methyl 4-[N-(5-bromopyrimidin-2-yl)
  • Molbank. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][8]diazepin-2-ylamino)

Sources

A Researcher's Guide to Characterizing Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Comparative In Vitro Assay Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is paved with rigorous and insightful experimentation. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a recognized intermediate in the synthesis of potent kinase inhibitors such as the JAK1/2 inhibitor Momelotinib, presents an intriguing case.[1] While primarily utilized as a scaffold in medicinal chemistry, its structural alerts—namely the chloropyrimidine moiety—warrant a thorough investigation into its intrinsic biological activity.[2]

This guide provides a comprehensive framework for characterizing the in vitro activity of this compound. We will move beyond a simple listing of methods to explain the causal logic behind assay selection, data interpretation, and how to benchmark its performance against established kinase inhibitors. This represents a self-validating workflow designed to rigorously assess its potential as a biologically active molecule.

Foundational Hypothesis: A Putative Kinase Inhibitor

The molecular architecture of this compound suggests that its most probable mechanism of action, if any, would be the inhibition of protein kinases. The pyrimidine core is a well-established "hinge-binding" motif present in numerous ATP-competitive kinase inhibitors.[2] Therefore, our experimental strategy is built on the hypothesis that this compound may exhibit inhibitory activity against one or more protein kinases.

Our investigation will be structured in a tiered approach, moving from broad, high-throughput screening to more specific, mechanistic assays.

Tier 1: Broad Spectrum Kinase Profiling

The first step is to understand the compound's kinase selectivity profile across the human kinome. This "bird's-eye view" is crucial for identifying primary targets and potential off-target liabilities early in the discovery process.

Recommended Assay: KINOMEscan™ Competition Binding Assay

Instead of a traditional activity assay, a competition binding assay like Eurofins DiscoverX's KINOMEscan™ is recommended for initial screening.[3] This approach measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (typically over 400).

Causality behind this choice:

  • ATP-Independence: The assay is not dependent on enzymatic activity, thus avoiding complications from potentially poor substrate turnover or the need for specific buffer conditions for each kinase.

  • Broad Applicability: It can identify interactions with both active and inactive kinase conformations.

  • Direct Binding Affinity: The primary readout is a dissociation constant (Kd), providing a direct measure of binding affinity, which is a fundamental property of the drug-target interaction.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Subsequent dilutions are made in an appropriate buffer.

  • Assay Principle: The assay utilizes DNA-tagged kinases immobilized on a solid support. A proprietary, tagged, active-site directed ligand is incubated with the kinases.

  • Competition: The test compound is added at a fixed concentration (e.g., 10 µM) to compete with the tagged ligand for binding to the kinase's active site.

  • Quantification: The amount of tagged ligand that remains bound to the kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in <35% of the control signal.

Comparative Alternative: Radiometric Kinase Activity Assays

A more traditional approach involves radiometric assays that measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate.[4]

Advantages:

  • Directly measures enzymatic inhibition.[4]

  • Considered a "gold standard" for sensitivity.[4]

Disadvantages:

  • Requires handling of radioactive materials.

  • Assay conditions (e.g., ATP concentration) can significantly influence IC50 values, making cross-assay comparisons challenging.[4]

Tier 2: Validating Primary Hits and Determining Potency

Once primary kinase targets are identified from the broad screen, the next logical step is to validate these interactions and quantify the compound's potency using an orthogonal, activity-based assay.

Recommended Assay: LanthaScreen™ TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, non-radioactive method for measuring kinase activity.[5] The LanthaScreen™ technology is a popular choice.

Causality behind this choice:

  • Homogeneous Format: The assay is a "mix-and-read" format, making it amenable to high-throughput screening and dose-response studies.

  • Reduced Interference: The time-resolved detection minimizes interference from compound autofluorescence and light scatter.[5]

  • Flexibility: A wide range of validated antibodies and substrates are commercially available.[5]

Experimental Workflow: TR-FRET Kinase Activity Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of This compound Incubate Incubate Compound, Kinase, Substrate, & ATP (Allow Phosphorylation) Compound->Incubate Enzyme Kinase Solution (e.g., JAK2) Enzyme->Incubate Substrate Fluorescently Labeled Substrate Peptide Substrate->Incubate ATP_sol ATP Solution ATP_sol->Incubate Add_Ab Add Terbium-labeled Anti-Phospho Antibody Incubate->Add_Ab Incubate_Detect Incubate for Antibody Binding Add_Ab->Incubate_Detect Read Read TR-FRET Signal on Plate Reader Incubate_Detect->Read Calculate Calculate Emission Ratio Read->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Data Presentation: Potency Comparison

The primary output of this tier is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. This value is critical for ranking the potency of your compound against a known inhibitor.

CompoundTarget KinaseIC50 (nM)Notes
This compoundJAK2 (V617F)TBDTo Be Determined by experiment.
Momelotinib (Positive Control)JAK2 (V617F)~11Reference value from literature.
Staurosporine (Non-selective Control)JAK2 (V617F)~3Broad-spectrum inhibitor, serves as a positive control for inhibition.

TBD: To Be Determined

Tier 3: Assessing Cellular Activity

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or metabolic instability. Therefore, assessing the compound's effect on cell proliferation is a crucial validation step.

Recommended Assay: MTT/XTT Cell Proliferation Assay

Metabolic assays using tetrazolium salts like MTT or XTT are a reliable and straightforward method to measure the cytotoxic or cytostatic effects of a compound.[6] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[7]

Causality behind this choice:

  • High-Throughput: The assay is easily performed in a 96- or 384-well plate format.

  • Reflects Viability: The readout is directly proportional to the number of viable, metabolically active cells.

  • Cost-Effective: The reagents are relatively inexpensive compared to other methods.

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Plate a relevant cancer cell line (e.g., HEL 92.1.7, which is dependent on JAK2 signaling) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a positive control (e.g., Momelotinib) for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Alternatives for Cell Proliferation
Assay TypePrincipleProsCons
DNA Synthesis Measures incorporation of nucleoside analogs like BrdU or EdU into new DNA.[8]Highly specific for proliferation.[6]Can be more complex and expensive than metabolic assays.
ATP Quantification Measures intracellular ATP levels as an indicator of viable cells.Highly sensitive; can detect as few as a single cell.ATP levels can be affected by factors other than proliferation.
Dye Dilution Uses fluorescent dyes (e.g., CFSE) that are diluted with each cell division.[8]Allows for tracking of individual cell generations.Requires flow cytometry; not ideal for high-throughput screening.

Mechanistic Deep Dive: Target Engagement in a Cellular Context

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, a target engagement assay is essential.

Recommended Assay: Western Blotting for Phospho-Protein Levels

Western blotting is a standard technique to measure the levels of a specific protein and its phosphorylated state. If this compound inhibits a kinase (e.g., JAK2), it should lead to a dose-dependent decrease in the phosphorylation of its downstream substrate (e.g., STAT3).

Signaling Pathway Diagram

G cluster_pathway Simplified JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 5. Regulation Inhibitor This compound Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion

This guide outlines a systematic, multi-tiered approach to evaluating the in vitro activity of this compound. By progressing from broad kinome profiling to specific biochemical and cell-based assays, researchers can build a comprehensive data package to determine if this chemical intermediate possesses intrinsic biological activity worthy of further investigation. The emphasis on understanding the "why" behind each experimental choice and comparing results to appropriate benchmarks is paramount for making sound, data-driven decisions in the drug discovery process.

References

  • In Vitro Kinase Assays. Eurofins Discovery. [Link]
  • What is a Cell Prolifer
  • 4 Methods for Measuring Cell Prolifer
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). [Link]
  • Cell Viability, Cytotoxicity & Prolifer
  • Kinase assays. BMG LABTECH. [Link]
  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
  • ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)
  • Ethyl 4-(2-chloropyriMidin-4-yl)
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)

Sources

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key intermediate in the synthesis of various therapeutic agents, is one such compound. While its utility in the laboratory is significant, its safe and compliant disposal is a critical aspect of the research lifecycle that demands meticulous attention. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Before delving into the specifics of disposal, it is paramount to understand the inherent hazards of this compound. A thorough review of the Safety Data Sheet (SDS) reveals that while the compound is not classified as acutely toxic, it presents potential hazards that necessitate careful handling. During combustion, it can decompose to produce hazardous substances including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1] This decomposition profile underscores the importance of controlled incineration by a licensed facility.

Key Hazard Considerations:

  • Combustion Byproducts: The generation of toxic gases upon burning necessitates disposal in a specialized chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Persistence: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Chlorinated compounds can be persistent in the environment and may have adverse effects on aquatic life.[2][3][4]

  • Reactivity: While the SDS does not list specific reactivity hazards, it is prudent to treat all chemical waste with caution and avoid mixing it with incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts)To prevent inhalation of the solid compound, especially if dust is generated.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

This table summarizes the essential PPE for handling this compound based on its SDS.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that must be followed diligently. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.[1]

Waste Segregation and Collection
  • Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves), should be collected in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical.

  • Labeling: The container must be labeled with the full chemical name: "this compound", the appropriate hazard pictograms (if any are indicated on the SDS), and the date of accumulation.

  • Secure Storage: The waste container should be kept closed and stored in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

Handling Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]

  • Don PPE: Before attempting to clean the spill, all personnel involved must be wearing the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • Carefully sweep up the spilled solid material. Crucially, avoid creating dust .[1] A wet paper towel can be used to gently wipe up the final traces.

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

Final Disposal

The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal company.[1]

  • Contact a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Provide Documentation: The vendor will require a completed hazardous waste manifest, which accurately describes the contents of the waste container.

  • Incineration: The vendor will transport the waste to a permitted facility for high-temperature incineration in a furnace equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts.[1]

The Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway Start Handling of this compound PPE Wear Appropriate PPE Start->PPE SolidWaste Solid Waste Generated PPE->SolidWaste Routine Use Spill Accidental Spill PPE->Spill Accident Collect Collect in Labeled Hazardous Waste Container SolidWaste->Collect Cleanup Clean Spill Following SDS Protocol Spill->Cleanup Store Store in Designated Hazardous Waste Area Collect->Store Cleanup->Collect ContactEHS Contact EHS for Licensed Vendor Pickup Store->ContactEHS Incinerate Incineration at Permitted Facility ContactEHS->Incinerate

Caption: Disposal workflow for this compound.

Regulatory Context: Adherence to EPA and OSHA Guidelines

While specific regulations for this compound may not be explicitly detailed, the disposal of this compound falls under the broader framework for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace, including the use of PPE and proper training for employees who handle hazardous substances.[5][6] The principles for managing chlorinated organic compounds, which can be persistent and toxic, guide the stringent disposal requirements.[3][4][7]

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, a compound of interest in drug discovery, the disposal protocol is straightforward yet requires unwavering adherence to safety protocols. By understanding the hazards, utilizing the correct PPE, and following a systematic disposal plan culminating in professional incineration, researchers can ensure they are not only advancing science but also protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and compliance with local, state, and federal regulations.

References

  • MSDS of this compound.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
  • CHLORINATED ORGANICS HANDBOOK. OxyChem.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA.
  • Occupational Exposure to Methylene Chloride. Occupational Safety and Health Administration.
  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration.

Sources

Navigating the Safe Handling of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a key intermediate in the synthesis of various therapeutic agents, requires meticulous handling to ensure both personal safety and experimental success. This guide provides a comprehensive, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid substance whose toxicological properties have not been exhaustively investigated.[1] However, based on its chemical structure—a chlorinated pyrimidine—and available safety data, a cautious and well-informed approach is paramount.

Primary Hazards:

  • Inhalation: May cause respiratory tract irritation.[1][2]

  • Skin Contact: Can cause skin irritation.[2]

  • Eye Contact: Poses a risk of serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier to potential exposure routes.

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) - Nitrile gloves (double gloving is recommended) - Impermeable lab coat or gown with long sleeves and tight-fitting cuffs[3][4] - ANSI-approved safety goggles with side shields[2]
Handling Potentially Dusty Material or Generating Aerosols - All PPE for routine handling - A NIOSH-approved respirator (e.g., N95) is necessary to prevent the inhalation of fine particles.[1][3]
Cleaning and Decontamination - Double nitrile gloves - Impermeable lab coat or gown - Safety goggles
Spill Cleanup - Double nitrile gloves - Impermeable, disposable gown - Safety goggles and a face shield - NIOSH-approved respirator - Shoe covers
Waste Disposal - Nitrile gloves - Impermeable lab coat or gown

Causality in PPE Selection:

  • Double Gloving: Provides an extra layer of protection against potential tears or permeation. The outer glove should be removed immediately after handling the compound to prevent the contamination of other surfaces.[4]

  • Impermeable Gown: Protects the skin from accidental spills and contamination.[3]

  • Respirator: Essential when the solid compound can become airborne, as fine dust presents a significant inhalation hazard.[1]

Operational Plan for Safe Handling: A Step-by-Step Approach

A structured workflow is critical to minimizing exposure and ensuring reproducible results.

Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be readily available.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Carefully Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 disp1 Package and Label Hazardous Waste clean2->disp1 disp2 Arrange for Professional Disposal disp1->disp2

Caption: A procedural workflow for the safe handling of this compound.

Experimental Procedures:

  • Donning PPE: Wash hands thoroughly before putting on any PPE. Don an impermeable gown, followed by the inner pair of nitrile gloves. The gown cuffs should be tucked under the gloves. Then, put on the outer pair of gloves over the first pair and the gown cuffs. Finally, wear safety goggles. If there is a risk of aerosolization, a NIOSH-approved respirator should be worn.[3]

  • Handling: Handle the compound with care to avoid creating dust.[1] Avoid direct contact with skin, eyes, and clothing.[3]

  • Doffing PPE: After handling is complete, remove the outer pair of gloves first. Then, remove the gown, turning it inside out as it is removed. Remove the inner pair of gloves. Finally, remove eye protection. Wash hands thoroughly with soap and water after all PPE has been removed.[3]

Spill Management and Decontamination

In the event of a spill, a calm and systematic response is crucial.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including a respirator.

  • Contain and Clean:

    • For solid spills, gently cover the material with a damp paper towel to avoid generating dust.

    • Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).

    • Place all contaminated materials into a labeled, sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a chlorinated heterocyclic compound, it requires special consideration to prevent environmental contamination.

Waste Segregation and Collection:

  • Collect all disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) in a designated and clearly labeled hazardous waste container.[3] This should be a sealed bag or a rigid, leak-proof container.

  • Excess or expired this compound should be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.[1]

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for chlorinated compounds to ensure complete destruction and to manage hazardous combustion byproducts like hydrogen chloride gas.[1]

Decision Tree for Disposal of this compound Waste

cluster_waste_type Identify Waste Type cluster_container Containment cluster_disposal_path Disposal Pathway start Waste Generated solid Solid Compound start->solid liquid Contaminated Solvents start->liquid ppe Contaminated PPE/Disposables start->ppe container_solid Sealable, Labeled Container for Solids solid->container_solid container_liquid Sealable, Labeled Container for Liquids liquid->container_liquid container_ppe Labeled Hazardous Waste Bag ppe->container_ppe prof_disp Licensed Professional Waste Disposal Service container_solid->prof_disp container_liquid->prof_disp container_ppe->prof_disp

Caption: A decision-making diagram for the proper disposal of waste.

By adhering to these detailed protocols, laboratory professionals can confidently and safely handle this compound, upholding the highest standards of scientific integrity and personal safety.

References

  • MSDS of this compound.
  • MSDS of this compound.
  • This compound | 499195-60-7 - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - CDN Isotopes.
  • 4 - • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Safety Data Sheet: Ethyl 4-hydroxybenzoate - Chemos GmbH&Co.KG.
  • Personal protective equipment for handling Halcinonide - Benchchem.
  • Personal Protective Equipment (PPE) - CHEMM.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
  • Personal Protective Equipment - POGO Satellite Manual.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.